molecular formula C10H15ClN5O13P3 B15585432 8-Chloro-ATP CAS No. 185341-71-3

8-Chloro-ATP

Cat. No.: B15585432
CAS No.: 185341-71-3
M. Wt: 541.62 g/mol
InChI Key: NXKRKKQPDYYKFT-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

CAS No.

185341-71-3

Molecular Formula

C10H15ClN5O13P3

Molecular Weight

541.62 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15ClN5O13P3/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1

InChI Key

NXKRKKQPDYYKFT-UUOKFMHZSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of 8-Chloro-ATP in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant anticancer activity across a spectrum of hematological malignancies and solid tumors. Its efficacy stems from its intracellular conversion to the active metabolite, 8-Chloro-adenosine triphosphate (8-Cl-ATP). This technical guide provides an in-depth exploration of the multifaceted mechanism of action of 8-Cl-ATP in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Metabolic Activation of 8-Chloro-adenosine

8-Cl-Ado functions as a prodrug, readily entering cancer cells where it is phosphorylated by adenosine (B11128) kinase and other cellular kinases to its active triphosphate form, 8-Cl-ATP.[1] This metabolic conversion is a critical prerequisite for its cytotoxic effects. The accumulation of 8-Cl-ATP within the cell initiates a cascade of events that ultimately lead to cell death.

Core Mechanisms of Action of 8-Cl-ATP

The anticancer activity of 8-Cl-ATP is not attributed to a single mode of action but rather to a combination of disruptive effects on fundamental cellular processes.

ATP Depletion and Energy Crisis

A primary and pivotal mechanism of 8-Cl-ATP is the induction of a severe energy crisis within the cancer cell. 8-Cl-ATP acts as a competitive inhibitor of endogenous ATP, leading to a substantial decrease in the intracellular ATP pool.[1] This depletion of cellular energy currency has profound consequences, impacting numerous ATP-dependent cellular processes essential for survival and proliferation. In mantle cell lymphoma (MCL) cell lines, a 30% to 60% reduction in ATP levels was observed following treatment with 8-Cl-Ado.[1]

Inhibition of Macromolecular Synthesis

2.2.1. RNA Synthesis Inhibition

8-Cl-ATP is a potent inhibitor of transcription. It directly interferes with RNA polymerase II, acting as a chain terminator upon incorporation into nascent RNA transcripts.[2] This leads to a global reduction in mRNA synthesis, with inhibition ranging from 50% to 90% in MCL cells.[1] The consequence is a diminished level of short-lived proteins that are crucial for cancer cell survival, including anti-apoptotic proteins like Mcl-1.

2.2.2. DNA Synthesis Inhibition

In certain cancer types, such as mantle cell lymphoma, 8-Cl-ATP has been shown to inhibit DNA synthesis. This effect is thought to be mediated by a reduction in the intracellular pool of deoxyadenosine (B7792050) triphosphate (dATP), with observed decreases of 50% to 80%.[1]

Induction of Programmed Cell Death

2.3.1. Apoptosis

8-Cl-Ado is a potent inducer of apoptosis in a wide range of cancer cell lines. The apoptotic response is often characterized by the loss of mitochondrial membrane potential and the cleavage of poly(ADP-ribose) polymerase (PARP).[1] In breast cancer cells, a 3-day treatment with 10 μM 8-Cl-Ado resulted in a modest ~30% induction of apoptosis, suggesting other cell death mechanisms are also at play.[3]

2.3.2. Autophagic Cell Death

In breast cancer cells, 8-Cl-Ado has been demonstrated to induce autophagic cell death.[3] This process is triggered by the cellular energy stress caused by ATP depletion, which leads to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3]

Cell Cycle Arrest

8-Cl-Ado can induce cell cycle arrest at various checkpoints, depending on the cancer cell type. For instance, in human lung cancer cells, it causes a G2/M phase arrest. In colorectal cancer cells, a G1 arrest has been observed, associated with an increase in p21WAF1/Cip1 and p53 protein levels.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of 8-Chloro-adenosine on various cancer cell lines.

Table 1: IC50 Values of 8-Chloro-adenosine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia1.2[5]
MGc-803Gastric Mucoid Adenocarcinoma1.8[5]
HCT116Colorectal Cancer~5 (complete inhibition)[6]
HCT116-E6Colorectal Cancer (p53-depleted)~5 (complete inhibition)[6]
80S14Colorectal Cancer (p21-/-)~5 (complete inhibition)[6]

Table 2: Effects of 8-Chloro-adenosine on Cellular Processes

Cancer Cell LineTreatmentEffectQuantitative DataReference
Mantle Cell Lymphoma (JeKo, Mino, SP-53, Granta 519)10 µM 8-Cl-Ado for 24hATP Depletion30-60% reduction[1]
Mantle Cell Lymphoma (JeKo, Mino, SP-53, Granta 519)10 µM 8-Cl-AdoRNA Synthesis Inhibition50-90% inhibition[1]
Mantle Cell Lymphoma (JeKo, Mino, SP-53, Granta 519)10 µM 8-Cl-AdodATP Depletion50-80% reduction[1]
Breast Cancer (MCF-7 and BT-474)10 µM 8-Cl-Ado for 3 daysApoptosis Induction~30%[3]
Breast Cancer (MCF-7 and BT-474)10 µM 8-Cl-Ado for 3 daysAutophagy (AVO staining)14-18% increase[3]
Colorectal Cancer (HCT116)5 µM 8-Cl-Ado for 72hDNA Synthesis Inhibition (³H-thymidine incorporation)99% decrease[6]

Key Signaling Pathways and Visualizations

The cellular response to 8-Cl-ATP is orchestrated by several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these intricate networks.

a cluster_0 Cellular Entry and Metabolism cluster_1 Primary Mechanisms of Action cluster_2 Downstream Cellular Effects 8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP Phosphorylation ATP_Depletion ATP Depletion 8-Cl-ATP->ATP_Depletion RNA_Synth_Inhib RNA Synthesis Inhibition 8-Cl-ATP->RNA_Synth_Inhib DNA_Synth_Inhib DNA Synthesis Inhibition 8-Cl-ATP->DNA_Synth_Inhib Autophagy Autophagy ATP_Depletion->Autophagy Apoptosis Apoptosis RNA_Synth_Inhib->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest RNA_Synth_Inhib->Cell_Cycle_Arrest DNA_Synth_Inhib->Cell_Cycle_Arrest

Fig. 1: Overview of 8-Cl-ATP's mechanism of action.

b 8-Cl-ATP 8-Cl-ATP ATP_Depletion ATP Depletion 8-Cl-ATP->ATP_Depletion AMPK AMPK (Energy Sensor) ATP_Depletion->AMPK Activates mTOR mTOR (Cell Growth Regulator) AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Fig. 2: AMPK/mTOR signaling pathway activation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 8-Cl-ATP.

Cell Viability and IC50 Determination (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 8-Cl-Ado (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentration of 8-Cl-Ado for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with 8-Cl-Ado and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Intracellular ATP Measurement
  • Cell Lysis: Lyse the treated and control cells with a suitable lysis buffer.

  • ATP Assay: Use a commercial ATP determination kit (e.g., luciferase-based). The assay measures the light produced from the reaction of ATP with luciferin, which is proportional to the ATP concentration.

  • Quantification: Measure the luminescence using a luminometer and calculate the ATP concentration based on a standard curve.

Western Blot Analysis for Signaling Proteins (e.g., AMPK, mTOR)
  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

8-Chloro-ATP exerts its potent anticancer effects through a multi-pronged attack on fundamental cellular processes. Its ability to induce a profound energy crisis, inhibit macromolecular synthesis, and trigger programmed cell death pathways makes it a compelling candidate for further drug development. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for designing rational combination therapies and identifying predictive biomarkers for patient stratification in future clinical trials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of 8-Chloro-ATP as an ATP Analog

Introduction

8-Chloro-adenosine triphosphate (8-Cl-ATP) is the active intracellular metabolite of the ribonucleoside analog 8-chloro-adenosine (8-Cl-Ado).[1][2][3] 8-Cl-Ado is an antimetabolite with demonstrated antineoplastic activity in various hematological and solid tumor models.[4][5][6] Upon cellular uptake, 8-Cl-Ado is phosphorylated by adenosine (B11128) kinase to 8-chloro-adenosine monophosphate (8-Cl-AMP), which is subsequently converted to the di- and triphosphate forms, culminating in the accumulation of 8-Cl-ATP.[1] This active metabolite, 8-Cl-ATP, functions as an ATP analog, exerting its cytotoxic effects through multiple mechanisms, including the disruption of cellular bioenergetics and inhibition of macromolecular synthesis.[1][7] This document provides a comprehensive technical overview of the functions of 8-Cl-ATP, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of Action of this compound

The primary function of 8-Cl-ATP as an ATP analog is to interfere with ATP-dependent cellular processes. This interference is multifaceted, leading to a cascade of events that culminate in cell growth inhibition and death.

Depletion of Endogenous ATP Pool

A principal mechanism of 8-Cl-Ado's cytotoxicity is the depletion of the intracellular ATP pool.[4][7][8] The metabolic conversion of 8-Cl-Ado to 8-Cl-ATP is an energy-consuming process that contributes to this depletion. Furthermore, 8-Cl-ADP can act as a substrate for ATP synthase, which then produces 8-Cl-ATP.[9][10] The resulting 8-Cl-ATP can then act as an inhibitor of ATP synthase, further disrupting cellular ATP production.[9][10] This significant reduction in cellular energy levels is a critical initiating event in the analog's mechanism of action. For instance, in mantle cell lymphoma (MCL) cell lines, a 30% to 60% reduction in ATP levels was observed and found to be highly associated with cell death.[7]

Inhibition of RNA and DNA Synthesis

8-Cl-ATP functions as a competitive ribonucleoside analog to ATP during transcription.[2][3] Its incorporation into RNA chains leads to the inhibition of overall RNA synthesis.[1] This has been demonstrated in multiple myeloma and acute myeloid leukemia (AML) cells.[1][11] The accumulation of intracellular 8-Cl-ATP is strongly correlated with the inhibition of global transcription.[7]

In certain cancer types, such as mantle cell lymphoma, 8-Cl-Ado treatment also inhibits the rate of DNA synthesis.[7][12] This effect is associated with the depletion of deoxyadenosine (B7792050) triphosphate (dATP) pools, a unique observation in these cells.[12]

Activation of the AMPK Signaling Pathway

The depletion of cellular ATP leads to an increased AMP-to-ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), the master sensor of cellular energy status.[4][8] Treatment of breast cancer and renal cell carcinoma cells with 8-Cl-Ado induces the time-dependent phosphorylation and activation of AMPK at Threonine 172.[4][6][8]

Modulation of Downstream Effectors: mTOR Inhibition and Autophagy

Activated AMPK directly phosphorylates and regulates downstream targets. A key pathway affected is the mammalian target of rapamycin (B549165) (mTOR) signaling cascade, which is a central regulator of cell growth and proliferation. AMPK activation leads to the attenuation of mTOR signaling.[4][8] This, in conjunction with AMPK activation, leads to the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of autophagy.[4] The induction of autophagy, a catabolic process for degrading and recycling cellular components, contributes to the cytotoxic effects of 8-Cl-Ado, leading to autophagic cell death in cancer cells.[4][6]

Inhibition of Topoisomerase II

8-Cl-ATP has also been identified as an inhibitor of topoisomerase II (Topo II).[13] It inhibits the ATP hydrolysis step catalyzed by Topo II, which is essential for its function in managing DNA topology.[13] This inhibition can lead to the accumulation of DNA double-stranded breaks, contributing to the molecule's cytotoxic effects.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of 8-Cl-Ado and its metabolite 8-Cl-ATP in various cancer cell lines.

Table 1: Cellular Concentrations and Cytotoxic Effects of 8-Cl-Ado/8-Cl-ATP

Cell Line TypeCell Line(s)IC50 (72h)Intracellular 8-Cl-ATP AccumulationEndogenous ATP ReductionReference(s)
Acute Myeloid Leukemia (AML)Molm-13, Molm-14, KG1a, etc.0.2 µM - 1.4 µM>600 µM (at 10 µM 8-Cl-Ado for 12h)>20%[11]
Mantle Cell Lymphoma (MCL)JeKo, SP-53, etc.Not specified>1 mM (in JeKo and Mino)30% - 60%[7]
Multiple Myeloma (MM)Not specifiedNot specified>400 µM (at 10 µM 8-Cl-Ado for 12h)Parallel to 8-Cl-ATP accumulation[1]
Breast CancerMCF-7, BT-474~1 µM (clonogenic)Associated with ATP depletionRapid depletion within 12h[6]
Renal Cell Carcinoma (ccRCC)CAKI-1, RXF-3932 µM - 36 µMNot specifiedSignificant decrease at 40 µM[8]

Table 2: Effects on Macromolecular Synthesis

Cell Line TypeEffect on RNA SynthesisEffect on DNA SynthesisCorrelating FactorReference(s)
Mantle Cell Lymphoma (MCL)50% - 90% inhibition50% - 80% inhibitionIntracellular 8-Cl-ATP levels (r²=0.90 for RNA, r²=0.80 for DNA)[7][12]
Multiple Myeloma (MM)Inhibition observedNot affected (up to 12h)Intracellular 8-Cl-ATP levels[1]
Acute Myeloid Leukemia (AML)20% - 80% inhibitionNot significantly inhibited (at 24h)Dose-dependent[11]

Key Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Intracellular ATP and 8-Cl-ATP Quantification by HPLC

This protocol is used to measure the intracellular concentrations of endogenous ATP and the metabolite 8-Cl-ATP.

  • Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of 8-Cl-Ado for specified time periods.

  • Nucleotide Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cell pellet by adding 0.4 N perchloric acid (PCA).

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Neutralize the supernatant containing the nucleotides with a solution of potassium carbonate.

  • HPLC Analysis:

    • Column: Use a strong anion-exchange (SAX) column (e.g., Partisil-10 SAX, 4.6 × 250 mm).[7]

    • Mobile Phase A: 5 mM NH₄H₂PO₄, pH 2.8.[7]

    • Mobile Phase B: 0.75 M NH₄H₂PO₄, pH 3.7.[7]

    • Flow Rate: 1.5 ml/min.[7]

    • Gradient:

      • 0-15 min: Linear increase from 50% B to 55% B.

      • 15-25 min: Linear increase to 100% B.

      • 25-35 min: Hold at 100% B.[7]

    • Detection: Monitor absorbance at 256 nm.[7]

    • Quantification: Calculate concentrations by comparing peak areas to those of external authentic standards for ATP and 8-Cl-ATP.[7]

Protocol 2: Analysis of Cellular Metabolism (Seahorse)

This method assesses the impact of 8-Cl-Ado on glycolysis and mitochondrial respiration.

  • Cell Culture: Seed cells (e.g., MCF-7, BT-474) in a Seahorse XF96 cell culture microplate and allow them to adhere.

  • Treatment: Treat cells with 8-Cl-Ado (e.g., 10 µM) for a specified duration (e.g., 18 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with unbuffered Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.

  • Seahorse XF Analysis:

    • Load the calibrated sensor cartridge into the Seahorse XF96 analyzer.

    • Measure the basal Oxygen Consumption Rate (OCR) for mitochondrial respiration and the Extracellular Acidification Rate (ECAR) for glycolysis.

    • For a mito-stress test, sequentially inject oligomycin, FCCP, and a mixture of rotenone/antimycin A to measure key parameters of mitochondrial function.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the phosphorylation status of key proteins in the AMPK-mTOR pathway.

  • Cell Lysis: After treatment with 8-Cl-Ado, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-ACC (Ser79)

      • Phospho-Raptor (Ser792)

      • Phospho-ULK1 (Ser555)

      • LC3B (to detect conversion to LC3B-II)

      • p62/SQSTM1

      • β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Pathways and Workflows

Metabolic and Signaling Pathways

The following diagrams illustrate the metabolic conversion of 8-Cl-Ado and the subsequent signaling cascade initiated by 8-Cl-ATP.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Endogenous Pathway ClAdo_ext 8-Cl-Ado (extracellular) ClAdo_int 8-Cl-Ado (intracellular) ClAdo_ext->ClAdo_int Transport ClAMP 8-Cl-AMP ClAdo_int->ClAMP Adenosine Kinase ClADP 8-Cl-ADP ClATP 8-Cl-ATP ClADP->ClATP ClADP->ClATP ATP Synthase ATP ATP ClATP->ATP Inhibits CLAMP CLAMP CLAMP->ClADP ADP ADP ADP->ATP ATP Synthase G cluster_effects Primary Effects ClATP 8-Cl-ATP Accumulation ATP_dep Cellular ATP Depletion ClATP->ATP_dep RNA_inhib RNA Synthesis Inhibition ClATP->RNA_inhib AMP_ratio Increased AMP:ATP Ratio ATP_dep->AMP_ratio CellDeath Autophagic Cell Death RNA_inhib->CellDeath AMPK AMPK Activation AMP_ratio->AMPK mTOR mTOR Inhibition AMPK->mTOR ULK1 ULK1 Activation AMPK->ULK1 mTOR->ULK1 Autophagy Autophagy Induction ULK1->Autophagy Autophagy->CellDeath G cluster_assays Downstream Assays cluster_results Data Interpretation start Cancer Cell Culture treatment Treat with 8-Cl-Ado start->treatment hplc HPLC Analysis (ATP / 8-Cl-ATP levels) treatment->hplc western Western Blot (p-AMPK, LC3B, etc.) treatment->western seahorse Seahorse XF Assay (OCR / ECAR) treatment->seahorse viability Cell Viability Assay (IC50, Apoptosis) treatment->viability interpretation Correlate metabolic changes, signaling activation, and cytotoxicity. hplc->interpretation western->interpretation seahorse->interpretation viability->interpretation

References

8-Chloro-ATP: A Comprehensive Technical Guide to its Function as a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 8-Chloro-ATP as a catalytic inhibitor of human topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. The document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated cellular signaling pathways. 8-Chloro-adenosine (8-Cl-Ado), a prodrug, is intracellularly converted to this compound (8-Cl-ATP), which then acts as a competitive inhibitor of ATP binding to topoisomerase II. This inhibition leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and apoptosis. Furthermore, the depletion of cellular ATP pools by the conversion of ATP to 8-Cl-ATP activates the AMP-activated protein kinase (AMPK) pathway, leading to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) and induction of autophagy. An additional mechanism involving the downregulation of ADAR1 and subsequent activation of the p53 signaling pathway is also discussed. This guide serves as a comprehensive resource for researchers investigating novel anti-cancer therapeutics targeting topoisomerase II.

Mechanism of Action

8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that readily enters cells and is metabolized to its triphosphate form, this compound (8-Cl-ATP).[1] 8-Cl-ATP functions as a catalytic inhibitor of topoisomerase II by competing with endogenous ATP for the nucleotide-binding pocket in the enzyme's ATPase domain.[2][3] Topoisomerase II is an essential enzyme that resolves topological problems in DNA, such as supercoils and catenanes, through a process of transient double-strand DNA cleavage, strand passage, and religation, a process that is dependent on ATP hydrolysis.[1]

By binding to the ATPase domain, 8-Cl-ATP prevents the conformational changes necessary for the enzyme's catalytic cycle, leading to the stabilization of the closed-clamp intermediate.[2] This inhibition of topoisomerase II's enzymatic activity results in the accumulation of unresolved DNA topological stress and the formation of DNA double-strand breaks (DSBs), ultimately triggering cellular pathways leading to cell cycle arrest and apoptosis.[2]

Beyond its direct effect on topoisomerase II, the conversion of cellular ATP to 8-Cl-ATP leads to a significant depletion of the intracellular ATP pool.[1] This energy stress activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][5][6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation, and induces autophagy.[4][5][6]

A third reported mechanism of action for 8-Cl-Ado involves the downregulation of Adenosine Deaminase Acting on RNA 1 (ADAR1). The reduction in ADAR1 levels leads to the activation of the p53 tumor suppressor pathway, contributing to the anti-proliferative and pro-apoptotic effects of the compound.

Quantitative Data

The following tables summarize the available quantitative data for the effects of 8-Chloro-adenosine (the prodrug of this compound) on various cancer cell lines.

Table 1: IC50 Values for Cell Viability of 8-Chloroadenosine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CAKI-1Renal Cell Carcinoma2[4][6]
ACHNRenal Cell Carcinoma~5[4][6]
786-ORenal Cell Carcinoma~10[4][6]
A498Renal Cell Carcinoma~15[4][6]
SN12CRenal Cell Carcinoma~20[4][6]
TK10Renal Cell Carcinoma~25[4][6]
UO-31Renal Cell Carcinoma~30[4][6]
RCC4Renal Cell Carcinoma~35[4][6]
RXF-393Renal Cell Carcinoma36[4][6]
Granta 519Mantle Cell Lymphoma>10[1]
JeKoMantle Cell Lymphoma<10[1]
MinoMantle Cell Lymphoma<10[1]
SP-53Mantle Cell Lymphoma<10[1]

Table 2: Biochemical Effects of 8-Chloroadenosine Treatment

Cell LineTreatmentEffectReference
Mantle Cell10 µM 8-Cl-Ado for 24h30-60% reduction in ATP levels[1]
Lymphoma Lines
Mantle Cell10 µM 8-Cl-Ado50-90% inhibition of global transcription[1]
Lymphoma Lines
Mantle Cell10 µM 8-Cl-Ado50-80% depletion of dATP pools[1]
Lymphoma Lines

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to resolve catenated kinetoplast DNA (kDNA) into individual minicircles, a process dependent on ATP hydrolysis. Inhibition of this activity by this compound results in a decrease in the amount of decatenated DNA.[7][8]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)

  • 10x ATP Solution (10 mM)

  • This compound (or other inhibitors) at various concentrations

  • 5x Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Chloroform:isoamyl alcohol (24:1)

  • 1% Agarose (B213101) gel in TBE or TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • On ice, prepare a reaction mixture for each sample in a microfuge tube. For a 20 µL final volume:

    • Sterile Water (to make up to 20 µL)

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10x ATP Solution

    • 1 µL of kDNA (e.g., 200 ng)

    • 1 µL of this compound or solvent control (e.g., DMSO)

  • Add 1-2 units of human Topoisomerase II enzyme to each tube to initiate the reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 4 µL of 5x Stop Buffer/Loading Dye.

  • (Optional) To improve gel resolution, add 20 µL of chloroform:isoamyl alcohol (24:1), vortex briefly, and centrifuge for 1 minute. Carefully transfer the upper aqueous phase to a new tube.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at 5-10 V/cm for 2-3 hours.

  • Stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.

Topoisomerase II Relaxation Assay

This assay assesses the ability of topoisomerase II to relax supercoiled plasmid DNA in an ATP-dependent manner. This compound will inhibit this process, leaving the DNA in its supercoiled state.[9]

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (as above)

  • 10x ATP Solution (as above)

  • This compound (or other inhibitors) at various concentrations

  • 5x Stop Buffer/Loading Dye (as above)

  • 1% Agarose gel in TBE or TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice as described for the decatenation assay, but substitute supercoiled plasmid DNA for kDNA.

  • Add 1-2 units of human Topoisomerase II enzyme to start the reactions.

  • Incubate at 37°C for 30 minutes.

  • Stop the reactions with 4 µL of 5x Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis. Relaxed and supercoiled DNA will migrate at different rates, allowing for visualization of the enzyme's activity and its inhibition.

Signaling Pathways and Visualizations

Topoisomerase II Inhibition and Downstream Effects

The direct inhibition of topoisomerase II by this compound and the subsequent cellular consequences can be visualized as a workflow.

Topoisomerase_II_Inhibition_Workflow 8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP Intracellular Metabolism Topoisomerase II Topoisomerase II 8-Cl-ATP->Topoisomerase II Competitive Inhibition ATP_Hydrolysis ATP Hydrolysis Inhibition Topoisomerase II->ATP_Hydrolysis DSB DNA Double-Strand Breaks ATP_Hydrolysis->DSB Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Workflow of Topoisomerase II Inhibition by this compound.
AMPK/mTOR Signaling Pathway Activation

The depletion of cellular ATP due to the conversion of ATP to 8-Cl-ATP activates the AMPK signaling cascade, leading to mTOR inhibition and autophagy.

AMPK_mTOR_Pathway ATP_Depletion ATP Depletion AMPK AMPK Activation ATP_Depletion->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

AMPK/mTOR signaling pathway activated by this compound.
ADAR1/p53 Signaling Pathway

8-Chloro-adenosine has been shown to downregulate ADAR1, leading to the activation of the p53 pathway.

ADAR1_p53_Pathway 8-Cl-Ado 8-Cl-Ado ADAR1 ADAR1 Downregulation 8-Cl-Ado->ADAR1 p53 p53 Activation ADAR1->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

ADAR1/p53 signaling pathway affected by 8-Chloro-adenosine.

Conclusion

This compound is a potent catalytic inhibitor of topoisomerase II with a multi-faceted mechanism of action that extends beyond direct enzyme inhibition. Its ability to induce DNA damage, trigger cell cycle arrest and apoptosis, and modulate key cellular metabolic and stress-response pathways makes it a compelling candidate for further investigation in the development of novel anti-cancer therapies. This technical guide provides a foundational resource for researchers in this field, offering a comprehensive overview of the current understanding of this compound's function and the methodologies to study its effects. Further research is warranted to fully elucidate the therapeutic potential and clinical applications of this promising compound.

References

The Role of 8-Chloro-ATP in RNA Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog with potent anti-neoplastic activity, currently under investigation in clinical trials for various malignancies.[1] Its cytotoxic effects are primarily mediated by its intracellular active metabolite, 8-Chloro-adenosine triphosphate (8-Cl-ATP). This technical guide provides an in-depth analysis of the mechanisms by which 8-Cl-ATP inhibits RNA synthesis, a key driver of its therapeutic potential. We will explore its multi-faceted impact on transcription, the signaling pathways it modulates, and present detailed experimental protocols for studying its effects.

Introduction: From Prodrug to Active Metabolite

8-Chloro-adenosine serves as a prodrug that readily enters cells and is subsequently phosphorylated by adenosine (B11128) kinase and other cellular kinases to form 8-Cl-ATP.[2][3] This conversion is crucial for its biological activity, as cells lacking adenosine kinase are resistant to the cytotoxic effects of 8-Cl-Ado.[3] The accumulation of 8-Cl-ATP within the cell initiates a cascade of events that ultimately disrupt cellular homeostasis and lead to cell death.

Core Mechanism: Inhibition of RNA Synthesis

8-Cl-ATP is a structural analog of adenosine triphosphate (ATP) and, as such, competitively interferes with multiple stages of RNA synthesis.[1][4] This interference is a primary mechanism of its anti-cancer effects.

Incorporation into Nascent RNA and Chain Termination

The most direct mechanism of RNA synthesis inhibition by 8-Cl-ATP is its incorporation into the growing RNA strand by RNA polymerases.[2][5][6] Due to the presence of the 2'-hydroxyl group on its ribose sugar, 8-Cl-ATP is specifically recognized by RNA polymerases.[4] Studies have shown a preferential incorporation of 8-Cl-ATP into messenger RNA (mRNA) by RNA Polymerase II (Pol II), leading to premature termination of transcription.[5][6] This truncation of mRNA transcripts prevents the synthesis of full-length, functional proteins, including those essential for cell survival and proliferation.[2]

Inhibition of Polyadenylation

Following transcription, most eukaryotic mRNAs undergo polyadenylation, the addition of a poly(A) tail to the 3' end, which is crucial for mRNA stability, nuclear export, and translation. 8-Cl-ATP has been demonstrated to inhibit the activity of poly(A) polymerase (PAP), the enzyme responsible for this process.[2][4] This inhibition can occur through two distinct modes: direct incorporation of 8-Cl-AMP at the 3' end, which blocks further extension, or a reduction in the overall length of the poly(A) tail.[4]

Depletion of Intracellular ATP Pools

The enzymatic conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP.[3][7] In various cancer cell lines, treatment with 8-Cl-Ado leads to a significant (30-60%) reduction in endogenous ATP levels, which directly correlates with the accumulation of 8-Cl-ATP.[2] This depletion of the natural substrate for RNA polymerase further contributes to the overall inhibition of transcription.[8]

Modulation of Cellular Signaling Pathways

The accumulation of 8-Cl-ATP and the subsequent depletion of ATP trigger significant alterations in key cellular signaling pathways, contributing to the cytotoxic effects of 8-Cl-Ado.

Activation of the AMPK Pathway and mTOR Inhibition

A decrease in the intracellular ATP concentration leads to an increase in the AMP:ATP ratio. This change is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] Activated AMPK, in turn, can phosphorylate and inhibit components of the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling node for cell growth, proliferation, and survival.[9][11] Inhibition of the mTOR pathway can induce a state of cellular dormancy or trigger programmed cell death.

Induction of Autophagy and Apoptosis

The activation of AMPK and inhibition of mTOR are well-established triggers of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[9][10] In several cancer cell lines, 8-Cl-Ado has been shown to induce autophagic cell death.[9] Furthermore, the disruption of RNA synthesis and the induction of cellular stress can lead to apoptosis, or programmed cell death.[2][12] A hallmark of this process is the cleavage of poly(ADP-ribose) polymerase (PARP), which has been observed in cells treated with 8-Cl-Ado.[2]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Treatment with 8-Cl-Ado can also induce stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding and modification.[12][13] This ER stress activates the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[13]

Inhibition of NF-κB Signaling

In some cellular contexts, 8-Cl-Ado has been shown to inactivate the nuclear factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a transcription factor that plays a key role in promoting inflammation, cell survival, and proliferation, and its inhibition can sensitize cancer cells to apoptosis.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of 8-Cl-Ado and 8-Cl-ATP.

ParameterCell Line(s)Concentration of 8-Cl-AdoDuration of TreatmentObserved EffectReference(s)
ATP Depletion Mantle Cell Lymphoma (Granta 519, JeKo, Mino, SP-53)10 µM24 hours30-60% reduction in ATP levels[2]
Multiple Myeloma10 µM2 hours~25% decrease in ATP levels[5]
Breast Cancer (T47D, SK-BR-3, ZR-75-1)10 µM12 hoursRapid depletion of ATP[15]
8-Cl-ATP Accumulation Multiple Myeloma10 µM12 hours>400 µM[3]
Mantle Cell Lymphoma (SP-53, Granta 519)Not specifiedNot specified~0.5 mM[2]
Mouse peripheral blood mononuclear cells50 and 100 mg/kg (intravenous)1 hour~350 and ~1150 µM[4]
RNA Synthesis Inhibition Mantle Cell Lymphoma10 µMNot specified50-90% inhibition of global transcription[2]
Multiple Myeloma10 µM2 hours~25% decrease in RNA synthesis[5]
Multiple Myeloma10 µM4 hours~50% decrease in mRNA synthesis[6]
Growth Inhibition (IC50) Acute Myeloid Leukemia (Molm-13, Molm-14, KG1a, MV-4-11, OCI-AML3)Not applicable72 hours0.2 µM to 1.4 µM[16]
Human promyelocytic leukemia (HL-60)Not applicableNot specified~0.42 µM[17]
ParameterCell Line(s)CorrelationStatistical SignificanceReference(s)
8-Cl-ATP Accumulation vs. Cell Death Mantle Cell LymphomaHighly associatedP < 0.01[2]
8-Cl-ATP Accumulation vs. Transcription Inhibition Mantle Cell LymphomaHighly correlatedr² = 0.90, P < 0.01[2]
8-Cl-ATP Accumulation vs. DNA Synthesis Inhibition Mantle Cell LymphomaStrongly associatedr² = 0.80, P < 0.01[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of 8-Cl-ATP.

Quantification of Intracellular Nucleotide Pools (ATP and 8-Cl-ATP) by HPLC

This protocol allows for the precise measurement of endogenous ATP and accumulated 8-Cl-ATP in cell lysates.

  • Cell Lysis and Nucleotide Extraction:

    • Culture cells to the desired density and treat with 8-Cl-Ado for the specified time.

    • Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

    • Add 0.4 N perchloric acid to the dish to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the acid-soluble nucleotides.

    • Neutralize the supernatant with a potassium carbonate solution.

  • HPLC Analysis:

    • Separate the nucleoside triphosphates using an analytical ion-exchange column (e.g., Partisil-10 SAX).

    • Use a gradient elution with two mobile phases:

      • Mobile Phase A: 5 mM NH₄H₂PO₄, pH 2.8

      • Mobile Phase B: 0.75 M NH₄H₂PO₄, pH 3.7

    • Set the flow rate to 1.5 ml/min.

    • Employ a gradient such as: 0 min 50% B, linear increase to 55% B over 15 min, linear increase to 100% B over the next 10 min, and hold at 100% B for 10 min.

    • Detect the nucleotides by UV absorbance at 256 nm.

    • Quantify the concentrations of ATP and 8-Cl-ATP by comparing the peak areas to those of external authentic standards.

Measurement of Global RNA Synthesis by ³H-Uridine Incorporation Assay

This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor.

  • Cell Treatment and Labeling:

    • Seed cells in a multi-well plate and treat with 8-Cl-Ado for the desired duration.

    • During the final 45-60 minutes of incubation, add ³H-uridine to the culture medium.

  • Cell Lysis and Precipitation:

    • Aspirate the medium and wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., containing guanidine-HCl).

    • Precipitate the nucleic acids by adding cold trichloroacetic acid (TCA).

    • Incubate on ice for at least 2 hours to ensure complete precipitation.

  • Harvesting and Scintillation Counting:

    • Harvest the TCA-precipitable material onto glass fiber filters using a cell harvester.

    • Wash the filters with cold TCA and then with ethanol.

    • Allow the filters to dry completely.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the counts to the number of cells or total protein content.

Western Blot Analysis of Signaling Proteins and Apoptosis Markers

This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways and to assess apoptosis.

  • Protein Extraction:

    • Treat cells with 8-Cl-Ado as required.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, cleaved PARP, total PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line.

    • Seed a low number of cells (e.g., 100-1000 cells per well of a 6-well plate) to allow for the formation of distinct colonies.

    • Allow the cells to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of 8-Cl-Ado for a defined period (e.g., 24 hours).

    • Remove the drug-containing medium and replace it with fresh, drug-free medium.

  • Colony Formation:

    • Incubate the plates for 7-14 days, allowing the surviving cells to proliferate and form colonies.

  • Fixation and Staining:

    • Aspirate the medium and wash the colonies with PBS.

    • Fix the colonies with a solution such as 10% formalin or a methanol/acetic acid mixture.

    • Stain the colonies with a 0.5% crystal violet solution.

  • Colony Counting and Analysis:

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of at least 50 cells).

    • Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of 8-Cl-ATP-Induced Cytotoxicity

G cluster_0 Cellular Uptake and Metabolism cluster_1 Inhibition of RNA Synthesis cluster_2 Downstream Signaling Cascades 8-Cl-Ado 8-Cl-Ado Adenosine Kinase Adenosine Kinase 8-Cl-Ado->Adenosine Kinase Enters cell 8-Cl-ATP 8-Cl-ATP Adenosine Kinase->8-Cl-ATP Phosphorylation ATP Pool ATP Pool Adenosine Kinase->ATP Pool Depletes RNA Polymerase II RNA Polymerase II 8-Cl-ATP->RNA Polymerase II Competitive Inhibition Poly(A) Polymerase Poly(A) Polymerase 8-Cl-ATP->Poly(A) Polymerase Inhibition ER Stress ER Stress 8-Cl-ATP->ER Stress Induces AMPK AMPK ATP Pool->AMPK Activates Nascent mRNA Nascent mRNA RNA Polymerase II->Nascent mRNA Premature Termination Nascent mRNA->Poly(A) Polymerase Mature mRNA Mature mRNA Poly(A) Polymerase->Mature mRNA Defective Polyadenylation Apoptosis Apoptosis Mature mRNA->Apoptosis Lack of survival proteins induces mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Induces UPR UPR ER Stress->UPR UPR->Apoptosis

Caption: Signaling cascade initiated by 8-Chloro-adenosine.

Experimental Workflow for Assessing RNA Synthesis Inhibition

G Cell Culture Cell Culture Treatment with 8-Cl-Ado Treatment with 8-Cl-Ado Cell Culture->Treatment with 8-Cl-Ado Radiolabeling with 3H-Uridine Radiolabeling with 3H-Uridine Treatment with 8-Cl-Ado->Radiolabeling with 3H-Uridine Cell Lysis Cell Lysis Radiolabeling with 3H-Uridine->Cell Lysis TCA Precipitation TCA Precipitation Cell Lysis->TCA Precipitation Harvesting on Filters Harvesting on Filters TCA Precipitation->Harvesting on Filters Scintillation Counting Scintillation Counting Harvesting on Filters->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

References

The Core Mechanism of 8-Chloro-ATP-Induced Intracellular ATP Depletion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism by which 8-Chloro-ATP, the active metabolite of the pro-drug 8-Chloro-adenosine (8-Cl-Ado), depletes intracellular ATP levels, a critical process in its anti-cancer activity. This document provides a comprehensive overview of the metabolic conversion, molecular targets, and downstream signaling consequences of 8-Cl-Ado treatment, supported by quantitative data and detailed experimental methodologies.

Introduction to 8-Chloro-adenosine and its Active Metabolite

8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that demonstrates significant preclinical and clinical activity against a variety of hematological malignancies and solid tumors. Its efficacy is largely attributed to its intracellular conversion to 8-Chloro-adenosine triphosphate (8-Cl-ATP), which acts as a cytotoxic ATP analog. The accumulation of 8-Cl-ATP is strongly correlated with a reduction in endogenous ATP pools, leading to a cellular energy crisis and subsequent cell death.[1][2][3]

The Metabolic Pathway of 8-Cl-Ado to 8-Cl-ATP

The depletion of intracellular ATP by 8-Cl-Ado is initiated by its sequential phosphorylation upon entering the cell. This metabolic activation is a critical step for its cytotoxic effects.

  • Cellular Uptake: 8-Cl-Ado is transported into the cell.

  • Phosphorylation Cascade: Once inside the cell, 8-Cl-Ado is phosphorylated by adenosine (B11128) kinase and other cellular kinases to its monophosphate (8-Cl-AMP), diphosphate (B83284) (8-Cl-ADP), and finally its active triphosphate form (8-Cl-ATP).[1][2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8_Cl_Ado_ext 8-Chloro-adenosine (8-Cl-Ado) 8_Cl_Ado_int 8-Cl-Ado 8_Cl_Ado_ext->8_Cl_Ado_int Transport 8_Cl_AMP 8-Cl-AMP 8_Cl_Ado_int->8_Cl_AMP Adenosine Kinase 8_Cl_ADP 8-Cl-ADP 8_Cl_AMP->8_Cl_ADP Kinases 8_Cl_ATP 8-Cl-ATP 8_Cl_ADP->8_Cl_ATP Kinases

Metabolic activation of 8-Cl-Ado to 8-Cl-ATP.

Core Mechanism of ATP Depletion

The accumulation of 8-Cl-ATP directly and indirectly leads to the depletion of the endogenous ATP pool through a multi-faceted mechanism, primarily centered around the inhibition of ATP synthase.

Inhibition of ATP Synthase

The primary mechanism of ATP depletion is the inhibition of mitochondrial ATP synthase by 8-Cl-ATP.[4][5] Molecular docking studies have shown that 8-Cl-ATP can occupy the ATP binding sites on the F1 subunit of ATP synthase, acting as a competitive inhibitor.[4] Furthermore, 8-Cl-ADP can act as a substrate for ATP synthase, leading to the synthesis of more 8-Cl-ATP, thereby exacerbating the depletion of the resources needed for endogenous ATP production.[4][6][7]

cluster_mitochondrion Mitochondrion ATPSynthase ATP Synthase (F1/F0) ATP ATP ATPSynthase->ATP Synthesis 8_Cl_ATP_inhibitor 8-Cl-ATP ATPSynthase->8_Cl_ATP_inhibitor Synthesis ADP ADP ADP->ATPSynthase Pi Pi Pi->ATPSynthase 8_Cl_ADP 8-Cl-ADP 8_Cl_ADP->ATPSynthase Substrate 8_Cl_ATP_inhibitor->ATPSynthase Inhibition

Inhibition of ATP Synthase by 8-Cl-ATP.
Inhibition of RNA and DNA Synthesis

8-Cl-ATP also acts as an inhibitor of RNA polymerase II, leading to a global inhibition of transcription.[1][2] This process consumes ATP for the phosphorylation of 8-Cl-Ado and disrupts essential cellular functions that are dependent on ongoing transcription. In some cancer cell types, 8-Cl-Ado treatment has also been shown to inhibit DNA synthesis and selectively deplete deoxyadenosine (B7792050) triphosphate (dATP) pools.[1][8]

Quantitative Data on ATP Depletion

The treatment of cancer cell lines with 8-Cl-Ado results in a significant and dose-dependent depletion of intracellular ATP levels, which is tightly correlated with the accumulation of 8-Cl-ATP and subsequent cell death.

Cell Line Type8-Cl-Ado ConcentrationTreatment DurationATP Reduction8-Cl-ATP AccumulationReference
Mantle Cell Lymphoma10 µM24 hours30% - 60%Correlated with cell death[1][8][9]
Multiple Myeloma10 µM12 hoursParallel decline>400 µM[2]
Acute Myeloid Leukemia10 µM12 hours>20%>600 µM[3]

Downstream Signaling Consequences of ATP Depletion

The depletion of intracellular ATP triggers a cascade of signaling events, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway, a master sensor of cellular energy status.

  • AMPK Activation: A decrease in the ATP:AMP ratio leads to the phosphorylation and activation of AMPK.[6][7]

  • mTOR Inhibition: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[6][7]

  • Induction of Autophagy: Inhibition of mTOR signaling can lead to the induction of autophagy, a cellular self-degradation process that can promote cell survival under stress but can also lead to cell death.[6]

  • Apoptosis: The combined effects of energy stress, inhibition of transcription, and other downstream effects of 8-Cl-ATP ultimately lead to the induction of apoptosis.[1][10]

ATP_depletion Intracellular ATP Depletion AMPK AMPK Activation ATP_depletion->AMPK Transcription_inhibition Transcription Inhibition ATP_depletion->Transcription_inhibition mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Induces Apoptosis Apoptosis Autophagy->Apoptosis Transcription_inhibition->Apoptosis

Signaling pathways affected by 8-Cl-ATP-induced ATP depletion.

Experimental Protocols

The following provides a generalized methodology for assessing the impact of 8-Cl-Ado on intracellular ATP levels, based on commonly cited experimental parameters.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., mantle cell lymphoma, breast cancer) in appropriate culture vessels and allow them to adhere or reach a desired confluency.

  • 8-Cl-Ado Treatment: Treat the cells with the desired concentration of 8-Cl-Ado (typically in the range of 1-10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 12, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

Measurement of Intracellular ATP Levels

Method 1: High-Performance Liquid Chromatography (HPLC)

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable extraction buffer (e.g., perchloric acid).

  • Neutralization: Neutralize the extracts with a potassium carbonate solution.

  • HPLC Analysis: Analyze the neutralized extracts by HPLC to separate and quantify the levels of ATP and 8-Cl-ATP. A C18 reverse-phase column is typically used with a phosphate (B84403) buffer mobile phase.

  • Data Analysis: Calculate the intracellular concentrations of ATP and 8-Cl-ATP based on standard curves.

Method 2: Bioluminescence-Based Assay

  • Cell Lysis: Lyse the treated cells using a lysis buffer provided with a commercial ATP assay kit.

  • Luciferase Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferin (B1168401)/luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Quantify the ATP concentration by comparing the luminescence readings to a standard curve generated with known ATP concentrations.

Method 3: Seahorse XF ATP Rate Assay

For real-time measurement of mitochondrial and glycolytic ATP production:

  • Cell Seeding: Seed cells in a Seahorse XF microplate.

  • Assay Protocol: Follow the manufacturer's protocol for the Seahorse XF ATP Rate Assay, which involves the sequential injection of mitochondrial and glycolysis inhibitors.

  • Data Acquisition and Analysis: The Seahorse XF Analyzer measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to calculate the rates of mitochondrial and glycolytic ATP production.[11]

cluster_hplc HPLC Method cluster_biolum Bioluminescence Method Start Start: Cancer Cell Culture Treatment Treat cells with 8-Cl-Ado (e.g., 10 µM) and Vehicle Control Start->Treatment Incubation Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Lysis_HPLC Lyse cells with Perchloric Acid Harvest->Lysis_HPLC Lysis_Bio Lyse cells with Assay Buffer Harvest->Lysis_Bio Neutralize Neutralize Extract Lysis_HPLC->Neutralize Analysis_HPLC Analyze by HPLC Neutralize->Analysis_HPLC Quantify_HPLC Quantify ATP and 8-Cl-ATP Analysis_HPLC->Quantify_HPLC Reaction Add Luciferin/Luciferase Lysis_Bio->Reaction Measure Measure Luminescence Reaction->Measure Quantify_Bio Quantify ATP Measure->Quantify_Bio

Experimental workflow for assessing ATP depletion.

Conclusion

This compound depletes intracellular ATP levels primarily by acting as a potent inhibitor of ATP synthase following its intracellular formation from the pro-drug 8-Cl-Ado. The resulting energy crisis activates the AMPK signaling pathway, leading to the inhibition of mTOR, induction of autophagy, and ultimately, apoptosis. The direct inhibition of RNA and DNA synthesis further contributes to its cytotoxicity. Understanding this core mechanism is crucial for the rational design of novel therapeutic strategies and for optimizing the clinical application of 8-Cl-Ado and related compounds in oncology.

References

8-Chloro-ATP: A Comprehensive Technical Guide on its Impact on DNA Replication and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that demonstrates significant anti-neoplastic activity across various cancer models. Its therapeutic potential stems from its intracellular conversion to the active metabolite, 8-Chloro-adenosine triphosphate (8-Chloro-ATP). This potent ATP analog disrupts critical cellular processes, primarily DNA replication and repair, through a multi-faceted mechanism of action. This technical guide provides an in-depth analysis of the effects of this compound, detailing its impact on DNA synthesis, the induction of DNA damage, and the modulation of key signaling pathways. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual diagrams of the core signaling pathways and experimental workflows are provided to facilitate the replication and expansion of this research.

Introduction

8-Chloro-adenosine is a pro-drug that is readily taken up by cells and subsequently phosphorylated by adenosine (B11128) kinase and other cellular enzymes to form this compound.[1] This active metabolite acts as a competitive inhibitor of ATP, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[2] The primary mechanisms of action of this compound include the inhibition of RNA synthesis, depletion of intracellular ATP pools, and, significantly, the disruption of DNA replication and the induction of DNA damage.[1][3] Its unique mode of action, which includes targeting topoisomerase II and depleting essential deoxynucleotides, makes it a promising candidate for cancer therapy, particularly in hematological malignancies.[4][5]

Mechanism of Action: Effects on DNA Replication and Repair

The cytotoxic effects of this compound are intricately linked to its profound impact on DNA integrity. The molecule interferes with DNA replication and initiates DNA damage response pathways through several key mechanisms:

  • Inhibition of DNA Synthesis: this compound has been shown to significantly inhibit DNA synthesis. This effect is, in part, attributed to the depletion of intracellular deoxyadenosine (B7792050) triphosphate (dATP) pools, a critical building block for DNA replication.[1][5] Studies in mantle cell lymphoma (MCL) cell lines demonstrated a strong correlation between the accumulation of 8-Cl-ATP and the reduction in the rate of DNA synthesis.[1]

  • Induction of DNA Double-Strand Breaks (DSBs): A primary mechanism of this compound-induced cytotoxicity is its function as a topoisomerase II (Topo II) inhibitor.[4][6] By inhibiting the ATP-dependent catalytic activity of Topo II, this compound leads to the accumulation of DNA double-strand breaks.[4] The formation of these DSBs is a critical DNA lesion that triggers robust DNA damage responses.

  • Activation of DNA Damage Response (DDR): The presence of DSBs activates the cellular DNA Damage Response (DDR) pathway. A key marker of this activation is the phosphorylation of the histone variant H2AX, forming γ-H2AX foci at the sites of DNA damage.[4] Increased formation of these foci is a hallmark of this compound treatment.

  • Downregulation of DNA Repair Pathways: In some cellular contexts, such as macrophages, exposure to 8-Cl-Ado has been shown to alter the mRNA expression of genes involved in DNA damage repair, suggesting a reduced capacity of the cells to resolve the induced DNA lesions.[7][8]

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative data from studies investigating the effects of 8-Cl-Ado and its metabolite this compound on various cell lines.

Table 1: Intracellular Nucleotide Concentrations Following 8-Cl-Ado Treatment

Cell Line8-Cl-Ado ConcentrationIncubation TimeIntracellular 8-Cl-ATP ConcentrationATP Pool ReductiondATP Pool ReductionReference
Multiple Myeloma10 µM12 h>400 µMParallel to 8-Cl-ATP accumulationNot Reported[3]
Mantle Cell Lymphoma (JeKo)10 µM24 h>1 mM40-60%50-80%[1][5]
Mantle Cell Lymphoma (Mino)10 µM24 h>1 mM40-60%50-80%[1][5]
AML (Molm-14)10 µM12 h>600 µM>20%Not Reported[9]

Table 2: Inhibition of Macromolecular Synthesis and Cell Growth by 8-Cl-Ado

Cell Line8-Cl-Ado ConcentrationRNA Synthesis InhibitionDNA Synthesis InhibitionGrowth Inhibition (IC50)Reference
Mantle Cell Lymphoma10 µM50-90%50-80%Not Reported[1][5]
AML (Molm-13, Molm-14, etc.)Not specifiedNot ReportedNot significantly inhibited at 24h0.2 µM to 1.4 µM (72h)[9]
Human Myelocytic Leukemia (K562)Not specifiedNot ReportedDecreased BrdU incorporationNot Reported[4]

Key Signaling Pathways Modulated by this compound

The cellular response to this compound involves the modulation of several critical signaling pathways, primarily triggered by energy stress and DNA damage.

ATP Depletion and AMPK Activation Pathway

The accumulation of this compound occurs at the expense of endogenous ATP, leading to a significant decrease in the cellular energy charge.[10][11] This energy depletion is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. The increased AMP:ATP ratio leads to the phosphorylation and activation of AMPK.[10][12] Activated AMPK then phosphorylates downstream targets to restore energy homeostasis, in part by inhibiting anabolic processes like protein synthesis through the mTOR pathway and promoting catabolic processes like autophagy.[10]

ATP_Depletion_AMPK_Activation cluster_cell Cellular Environment 8_Cl_Ado 8-Chloro-adenosine (extracellular) 8_Cl_ATP This compound (intracellular) 8_Cl_Ado->8_Cl_ATP Intracellular phosphorylation ATP Endogenous ATP 8_Cl_ATP->ATP Competes with and leads to depletion of ATP_depletion ATP Depletion (Increased AMP:ATP ratio) ATP->ATP_depletion AMPK AMPK ATP_depletion->AMPK Activates p_AMPK Phospho-AMPK (Active) AMPK->p_AMPK mTOR mTOR Pathway p_AMPK->mTOR Inhibits Autophagy Autophagy p_AMPK->Autophagy Induces

Caption: ATP depletion by this compound and subsequent AMPK activation.
DNA Damage Response Pathway

The induction of DNA double-strand breaks by this compound's inhibition of Topoisomerase II triggers the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair.

DNA_Damage_Response cluster_nucleus Nucleus 8_Cl_ATP This compound Topo_II Topoisomerase II 8_Cl_ATP->Topo_II Inhibits DNA_DSB DNA Double-Strand Breaks (DSBs) Topo_II->DNA_DSB Induces DDR_Sensors DDR Sensors (e.g., MRN complex) DNA_DSB->DDR_Sensors Recruits ATM_ATR ATM/ATR Kinases DDR_Sensors->ATM_ATR Activates H2AX Histone H2AX ATM_ATR->H2AX Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Initiates DNA_Repair DNA Repair ATM_ATR->DNA_Repair Initiates gamma_H2AX γ-H2AX H2AX->gamma_H2AX Apoptosis Apoptosis DNA_Repair->Apoptosis If repair fails

Caption: this compound induced DNA damage response pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.

Quantification of Intracellular Nucleotides by HPLC

This protocol allows for the measurement of 8-Cl-ATP, ATP, and dATP levels within cells.

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with 8-Cl-Ado (e.g., 10 µM) for various time points.

  • Cell Lysis and Extraction:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cell pellet with a cold acid extraction buffer (e.g., 0.4 M perchloric acid).

    • Incubate on ice for 30 minutes.

    • Neutralize the extract with a potassium hydroxide (B78521) solution.

    • Centrifuge to pellet the precipitate and collect the supernatant containing the nucleotides.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) in a phosphate (B84403) buffer and an increasing concentration of methanol.

    • Detect nucleotides using a UV detector at 254 nm.

    • Quantify the peaks by comparing their area to a standard curve generated with known concentrations of 8-Cl-ATP, ATP, and dATP.

DNA Synthesis Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog, BrdU, into newly synthesized DNA.

Methodology:

  • Cell Treatment: Treat cells with 8-Cl-Ado for the desired duration.

  • BrdU Labeling: Add BrdU (e.g., 10 µM) to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to label actively replicating cells.

  • Cell Fixation and Permeabilization:

    • Harvest and wash the cells.

    • Fix the cells with a suitable fixative (e.g., 70% ethanol).

    • Permeabilize the cells to allow antibody access to the nucleus.

  • DNA Denaturation: Treat cells with an acid solution (e.g., 2 M HCl) to denature the DNA and expose the incorporated BrdU.

  • Antibody Staining:

    • Incubate the cells with a primary antibody specific for BrdU.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity of the BrdU-positive cell population, which is proportional to the amount of DNA synthesis.

Topoisomerase II Activity Assay (kDNA Decatenation)

This in vitro assay assesses the ability of this compound to inhibit the decatenation activity of Topoisomerase II.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing purified Topoisomerase II enzyme, its substrate kinetoplast DNA (kDNA - a network of interlocked DNA circles), and an ATP-containing reaction buffer.

    • In parallel reactions, include varying concentrations of this compound or a known Topo II inhibitor as a positive control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation of kDNA into individual minicircles.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Agarose (B213101) Gel Electrophoresis:

    • Load the reaction products onto an agarose gel.

    • Separate the DNA fragments by electrophoresis. Catenated kDNA will remain in the well or migrate slowly, while decatenated minicircles will migrate faster into the gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of Topo II activity is observed as a decrease in the amount of decatenated minicircles compared to the untreated control.

kDNA_Decatenation_Workflow cluster_workflow kDNA Decatenation Assay Workflow Start Start: Prepare Reaction Mix (Topo II, kDNA, Buffer, ATP) Add_Inhibitor Add Test Compound (this compound) Start->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Termination Terminate Reaction (Add Stop Buffer) Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize DNA Bands (UV light) Electrophoresis->Visualization Analysis Analyze Results: Compare decatenated DNA Visualization->Analysis

References

Cellular Targets of 8-Chloro-ATP in Leukemia Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of 8-Chloro-ATP (8-Cl-ATP), the active metabolite of the pro-drug 8-Chloro-adenosine (8-Cl-Ado), in leukemia cells. This document summarizes key quantitative data, details experimental protocols for studying its effects, and visualizes the intricate signaling pathways involved.

Executive Summary

8-Chloro-adenosine is a ribonucleoside analog that demonstrates significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML).[1][2] Upon cellular uptake, 8-Cl-Ado is phosphorylated to its active triphosphate form, 8-Cl-ATP.[3] The primary mechanisms of action of 8-Cl-ATP in leukemia cells are twofold: the inhibition of RNA synthesis and the depletion of intracellular ATP pools.[3][4] These actions trigger a cascade of downstream events, including the modulation of critical signaling pathways such as FLT3-ITD and AMPK, ultimately leading to apoptosis. This guide delves into the specifics of these cellular targets and provides the necessary technical information for researchers in the field.

Quantitative Data on the Anti-Leukemic Activity of 8-Chloro-Adenosine

The cytotoxic effects of 8-Cl-Ado have been quantified across various leukemia cell lines, demonstrating its potency. The intracellular accumulation of its active metabolite, 8-Cl-ATP, and the subsequent reduction in endogenous ATP levels are critical parameters in its mechanism of action.

Cell LineLeukemia TypeIC50 (µM)Treatment DurationReference
MOLM-13AML (FLT3-ITD)0.2 - 1.472 hours[5][6]
MOLM-14AML (FLT3-ITD)0.2 - 1.472 hours[5][6]
MV4-11AML (FLT3-ITD)0.2 - 1.472 hours[5][6]
KG-1aAML0.2 - 1.472 hours[5][6]
OCI-AML3AML0.2 - 1.472 hours[5][6]
Primary AML Blasts (FLT3-ITD)AML (FLT3-ITD)0.872 hours[6]
ParameterCell Type8-Cl-Ado ConcentrationTimeResultReference
Intracellular 8-Cl-ATPMV4-1110 µM12 hours>600 µM[6]
Endogenous ATP ReductionLeukemia Cells10 µM12 hours>20%[6]
RNA Synthesis InhibitionKG-1a, MV4-110.3 - 1 µM24 hoursDose-dependent[5]
RNA Synthesis InhibitionPrimary AML Blasts10 µM24 hours>70%[7]

Core Mechanisms of Action

Inhibition of RNA Synthesis

A primary mechanism of 8-Cl-ATP is its function as an RNA-directed nucleoside analog.[8] Following its conversion from 8-Cl-Ado, 8-Cl-ATP is incorporated into newly transcribed RNA.[5] This incorporation acts as a chain terminator, leading to the inhibition of RNA elongation and, consequently, a global reduction in RNA synthesis.[4][7] This disruption of transcription disproportionately affects proteins with short half-lives, many of which are critical for the survival and proliferation of cancer cells.

Depletion of Intracellular ATP

8-Cl-ATP also disrupts cellular energy metabolism by depleting the endogenous pool of ATP.[4] This occurs through multiple potential mechanisms, including the direct inhibition of ATP synthase by 8-Cl-ATP. The reduction in cellular ATP levels has profound consequences, activating energy-sensing pathways and contributing to the overall cytotoxic effect.

Key Signaling Pathways Targeted by this compound

FLT3-ITD/miR-155/p53 Signaling Pathway

In AML cells harboring the FLT3-ITD mutation, 8-Cl-Ado exhibits particular efficacy.[8] This is mediated through the downregulation of microRNA-155 (miR-155), a microRNA highly expressed in FLT3-ITD positive AML. The inhibition of miR-155 leads to the upregulation of its target, ErbB3 binding protein 1 (Ebp1). Ebp1, in turn, promotes the activation of the tumor suppressor p53, which then transcriptionally represses proliferating cell nuclear antigen (PCNA), a key factor in DNA replication and repair. This cascade ultimately results in the induction of apoptosis.[1]

FLT3_ITD_pathway 8-Cl-ATP 8-Cl-ATP miR-155 miR-155 8-Cl-ATP->miR-155 inhibits FLT3-ITD FLT3-ITD FLT3-ITD->miR-155 upregulates Ebp1 Ebp1 miR-155->Ebp1 inhibits p53 p53 Ebp1->p53 activates PCNA PCNA p53->PCNA represses Apoptosis Apoptosis p53->Apoptosis induces

FLT3-ITD/miR-155/p53 Signaling Pathway
AMPK Signaling Pathway

The depletion of intracellular ATP by 8-Cl-ATP leads to an increased AMP:ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK initiates a cascade of events aimed at restoring energy balance, including the inhibition of anabolic pathways like the mTOR pathway and the induction of catabolic processes such as autophagy. In the context of leukemia, this sustained metabolic stress contributes to cell death.

AMPK_pathway 8-Cl-ATP 8-Cl-ATP ATP Pool ATP Pool 8-Cl-ATP->ATP Pool depletes AMP:ATP Ratio AMP:ATP Ratio ATP Pool->AMP:ATP Ratio increases AMPK AMPK AMP:ATP Ratio->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy induces Cell Growth Cell Growth mTOR->Cell Growth promotes

AMPK Signaling Pathway Activation
Induction of Apoptosis

The culmination of RNA synthesis inhibition, ATP depletion, and altered signaling pathways is the induction of apoptosis, or programmed cell death. 8-Cl-ATP triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases. Treatment with 8-Cl-Ado leads to the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of effector caspases such as caspase-3, which then cleave key cellular substrates like PARP, leading to the execution of apoptosis.

Apoptosis_Pathway cluster_upstream Upstream Triggers cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade 8-Cl-ATP 8-Cl-ATP RNA Synthesis Inhibition RNA Synthesis Inhibition 8-Cl-ATP->RNA Synthesis Inhibition ATP Depletion ATP Depletion 8-Cl-ATP->ATP Depletion Mcl-1 Mcl-1 RNA Synthesis Inhibition->Mcl-1 downregulates Bax/Bak Bax/Bak ATP Depletion->Bax/Bak activates Mcl-1->Bax/Bak inhibits Caspase-9 Caspase-9 Bax/Bak->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis executes Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Intrinsic Apoptosis Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of 8-Cl-Ado and 8-Cl-ATP in leukemia cells.

Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11) or primary AML blasts

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well opaque-walled microplates

  • 8-Chloro-adenosine (8-Cl-Ado)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed leukemia cells in a 96-well opaque-walled plate at a density of 2 x 10^5 cells/mL in a final volume of 100 µL per well.[9]

  • Treat cells with a serial dilution of 8-Cl-Ado (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).

  • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[6]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

RNA Synthesis Inhibition Assay

This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor, [3H]-uridine.

Materials:

  • Leukemia cells

  • Culture medium

  • 8-Cl-Ado

  • [3H]-uridine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Plate leukemia cells (e.g., KG-1a, MV4-11) in a multi-well plate.

  • Treat the cells with varying concentrations of 8-Cl-Ado (e.g., 0.3 µM to 10 µM) or vehicle control for 24 hours.[7][10]

  • During the last hour of incubation, add [3H]-uridine to each well.[10]

  • After incubation, wash the cells with ice-cold PBS.

  • Precipitate the macromolecules by adding cold 5% TCA.

  • Wash the precipitate with TCA to remove unincorporated [3H]-uridine.

  • Solubilize the precipitate (containing the radiolabeled RNA).

  • Measure the radioactivity using a scintillation counter.

  • Express the results as a percentage of [3H]-uridine incorporation compared to the vehicle-treated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the modulation of signaling pathways.

Materials:

  • Leukemia cells treated with 8-Cl-Ado

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FLT3, anti-p53, anti-p-AMPK, anti-caspase-3, anti-PARP, anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment with 8-Cl-Ado, harvest and lyse the leukemia cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically).

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry analysis can be performed to quantify protein levels, normalizing to a loading control like β-actin.

Quantification of Intracellular 8-Cl-ATP by HPLC

High-performance liquid chromatography (HPLC) is used to separate and quantify the intracellular concentration of 8-Cl-ATP.

Materials:

  • Leukemia cells treated with 8-Cl-Ado

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase buffers (e.g., potassium phosphate (B84403) buffer with methanol)

  • 8-Cl-ATP standard

Procedure:

  • Treat leukemia cells with 8-Cl-Ado for the desired time.

  • Harvest the cells and extract the nucleotides by adding ice-cold PCA.

  • Centrifuge to pellet the protein precipitate.

  • Neutralize the supernatant with KOH and centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the nucleotides using an appropriate mobile phase gradient.

  • Detect 8-Cl-ATP using a UV detector at a specific wavelength (e.g., 260 nm).

  • Quantify the concentration of 8-Cl-ATP by comparing the peak area to a standard curve generated with known concentrations of 8-Cl-ATP.

Experimental Workflows

The study of this compound's effects on leukemia cells typically follows a structured workflow, from initial cytotoxicity screening to detailed mechanistic studies.

experimental_workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_signaling Signaling Pathway Analysis cluster_apoptosis Apoptosis Confirmation Cell Culture Cell Culture Cytotoxicity Assay (e.g., CellTiter-Glo) Cytotoxicity Assay (e.g., CellTiter-Glo) Cell Culture->Cytotoxicity Assay (e.g., CellTiter-Glo) Determine IC50 Determine IC50 Cytotoxicity Assay (e.g., CellTiter-Glo)->Determine IC50 RNA Synthesis Assay RNA Synthesis Assay Determine IC50->RNA Synthesis Assay HPLC for 8-Cl-ATP HPLC for 8-Cl-ATP Determine IC50->HPLC for 8-Cl-ATP ATP Assay ATP Assay Determine IC50->ATP Assay Confirm RNA-directed action Confirm RNA-directed action RNA Synthesis Assay->Confirm RNA-directed action Western Blot Western Blot Confirm RNA-directed action->Western Blot Quantify active metabolite Quantify active metabolite HPLC for 8-Cl-ATP->Quantify active metabolite Measure ATP depletion Measure ATP depletion ATP Assay->Measure ATP depletion Measure ATP depletion->Western Blot Analyze protein expression and phosphorylation (FLT3, p53, AMPK, etc.) Analyze protein expression and phosphorylation (FLT3, p53, AMPK, etc.) Western Blot->Analyze protein expression and phosphorylation (FLT3, p53, AMPK, etc.) Annexin V/PI Staining Annexin V/PI Staining Western Blot->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay Western Blot->Caspase Activity Assay Western Blot for PARP cleavage Western Blot for PARP cleavage Western Blot->Western Blot for PARP cleavage Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Measure caspase activation Measure caspase activation Caspase Activity Assay->Measure caspase activation Confirm apoptotic execution Confirm apoptotic execution Western Blot for PARP cleavage->Confirm apoptotic execution

General Experimental Workflow

Conclusion

This compound, the active metabolite of 8-Cl-Ado, is a potent anti-leukemic agent with a multi-faceted mechanism of action. Its ability to concurrently inhibit RNA synthesis and deplete cellular ATP pools triggers a cascade of events that disrupt critical signaling pathways and ultimately lead to apoptotic cell death in leukemia cells. This in-depth technical guide provides a foundation for researchers to further investigate the therapeutic potential of this compound and to design experiments aimed at elucidating its precise molecular interactions. The detailed protocols and visualized pathways serve as a valuable resource for drug development professionals seeking to leverage the unique cellular targets of this compound in the fight against leukemia.

References

The Impact of 8-Chloro-ATP on Signal Transduction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-ATP (8-Cl-ATP), the active triphosphate metabolite of the adenosine (B11128) analog 8-chloro-adenosine (8-Cl-Ado), is a potent modulator of key signal transduction pathways, exhibiting significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms through which 8-Cl-ATP exerts its cellular effects. The primary mechanism of action is the depletion of intracellular ATP pools, which subsequently triggers a cascade of signaling events, including the activation of the AMP-activated protein kinase (AMPK) pathway and inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling cascade. Furthermore, 8-Cl-ATP acts as a competitive inhibitor of ATP in essential cellular processes such as RNA and DNA synthesis and is an inhibitor of topoisomerase II. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Mechanism of Action: Intracellular ATP Depletion

The central mechanism by which 8-Cl-Ado, and subsequently 8-Cl-ATP, exerts its cytotoxic effects is through the profound depletion of intracellular adenosine triphosphate (ATP) levels.[1][2] 8-Cl-Ado is readily taken up by cells and phosphorylated by adenosine kinase to 8-chloro-adenosine monophosphate (8-Cl-AMP), which is further converted to the di- and triphosphate forms.[3] The accumulation of 8-Cl-ATP occurs concurrently with a significant reduction in endogenous ATP pools.[1] This disruption of cellular energy homeostasis is a primary trigger for the downstream signaling events. It has been proposed that 8-Cl-ADP can serve as a substrate for ATP synthase, leading to the formation of 8-Cl-ATP, which may then act as an inhibitor of the enzyme, further exacerbating ATP depletion.[4]

Impact on Key Signal Transduction Pathways

The depletion of intracellular ATP and accumulation of 8-Cl-ATP have far-reaching consequences on several critical signal transduction pathways that govern cell growth, proliferation, and survival.

Activation of the AMPK Pathway

The decrease in the intracellular ATP:AMP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[5][6] Activated AMPK attempts to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP.

Inhibition of the mTOR Pathway

A major downstream target of activated AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth and proliferation. AMPK can directly phosphorylate and inhibit components of the mTOR complex 1 (mTORC1), leading to the dephosphorylation and activation of its downstream effectors, such as the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K). Inhibition of mTOR signaling by 8-Cl-ATP contributes significantly to its anti-proliferative effects.[2]

Induction of Autophagy and Apoptosis

The activation of AMPK and inhibition of mTOR are potent inducers of autophagy, a cellular process of self-digestion of damaged organelles and proteins to recycle cellular components and provide energy during times of stress. In many cancer cells, sustained autophagy can lead to a form of programmed cell death.[7] Additionally, 8-Cl-ATP induces apoptosis through multiple mechanisms, including the inhibition of transcription of anti-apoptotic proteins and the activation of stress-activated protein kinases.[7][8]

Inhibition of Nucleic Acid Synthesis

8-Cl-ATP acts as a competitive inhibitor of ATP in both RNA and DNA synthesis.[1][3] Its incorporation into RNA can lead to premature chain termination and a global reduction in transcription.[3] The inhibition of DNA synthesis is also observed, contributing to the cytostatic effects of the compound.[1]

Inhibition of Topoisomerase II

This compound has been identified as an inhibitor of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[9][10][11] By inhibiting the ATP-dependent catalytic activity of topoisomerase II, 8-Cl-ATP can induce DNA double-strand breaks, further contributing to its cytotoxic effects.[11]

Role of P2Y Receptors

While some ATP analogs are known to be antagonists of P2Y purinergic receptors, there is limited direct evidence to suggest that this compound is a potent and specific antagonist for these receptors.[12][13][14] The profound effects of 8-Cl-ATP on intracellular signaling are more likely an indirect consequence of ATP depletion and competition with endogenous ATP rather than direct antagonism of P2Y receptors.

Quantitative Data

The following tables summarize the in vitro efficacy of 8-chloro-adenosine (the precursor to 8-Cl-ATP) and the cellular consequences of its metabolism.

Table 1: IC50 Values of 8-Chloro-Adenosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer0.52[7]
SK-BR-3Breast Cancer1.4[7]
CAKI-1Renal Cell Carcinoma2[2]
RXF-393Renal Cell Carcinoma36[2]
B16Melanoma (mouse)~4.7[15]
FLCFriend Leukemia (mouse)~12[15]

Table 2: Cellular Effects of 8-Chloro-Adenosine Treatment

Cell LineTreatmentEffectMagnitudeReference
Mantle Cell Lymphoma Lines10 µM 8-Cl-Ado for 24hATP Depletion30-60% reduction[1]
Mantle Cell Lymphoma Lines10 µM 8-Cl-AdoInhibition of RNA Synthesis50-90% inhibition[1]
AML Cells (KG1a, MV-4-11)10 µM 8-Cl-Ado for 12h8-Cl-ATP Accumulation>600 µM[16]
AML Cells10 µM 8-Cl-Ado for 12hATP Depletion>20% reduction[16]
Multiple Myeloma (MM.1S)10 µM 8-Cl-Ado for 2h8-Cl-ATP Accumulation>100 µM[3]
Multiple Myeloma (MM.1S)10 µM 8-Cl-Ado for 2hATP Depletion~25% decrease[3]
Multiple Myeloma (MM.1S)10 µM 8-Cl-Ado for 2hRNA Synthesis Inhibition~25% decrease[3]

Experimental Protocols

Quantification of Intracellular 8-Cl-ATP and ATP by HPLC

This protocol outlines the extraction and analysis of intracellular nucleotides.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of 8-Cl-Ado for specified time points.

  • Cell Lysis and Extraction:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 0.4 M perchloric acid to the plate and scrape the cells.

    • Transfer the cell lysate to a microfuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize with 3 M K2CO3.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitate.

    • The resulting supernatant contains the nucleotide extracts.

  • HPLC Analysis:

    • Inject the nucleotide extract onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of a low-concentration phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 5.5) and a high-concentration phosphate buffer with methanol (B129727) (e.g., 100 mM KH2PO4, 30% methanol, pH 5.9).[17]

    • Monitor the elution profile at 254 nm.

    • Quantify the peaks corresponding to ATP and 8-Cl-ATP by comparing their peak areas to a standard curve of known concentrations.

Western Blot Analysis of AMPK and mTOR Pathway Activation

This protocol details the detection of key phosphorylated proteins in the AMPK and mTOR pathways.

  • Cell Lysis:

    • After treatment with 8-Cl-Ado, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-S6K (Thr389), and total S6K overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18]

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.[19][20]

  • Cell Plating: Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of 8-Cl-Ado for a specified duration (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Fixing and Staining:

    • Aspirate the medium and gently wash the colonies with PBS.

    • Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the untreated control.

Topoisomerase II Decatenation Assay

This in vitro assay measures the ability of 8-Cl-ATP to inhibit the decatenation activity of topoisomerase II.[21][22][23]

  • Reaction Setup:

    • In a microfuge tube, combine topoisomerase II reaction buffer, kinetoplast DNA (kDNA - a network of catenated DNA circles), and varying concentrations of 8-Cl-ATP or a vehicle control.

    • Initiate the reaction by adding purified human topoisomerase II enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis:

    • Load the reaction products onto a 1% agarose gel containing ethidium (B1194527) bromide.

    • Run the gel to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

  • Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated minicircles compared to the control.

Visualizations of Signaling Pathways and Workflows

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 8-Cl-Ado 8-chloro-adenosine ENT1 Nucleoside Transporter 8-Cl-Ado->ENT1 Uptake 8-Cl-ATP This compound ENT1->8-Cl-ATP Phosphorylation ATP_pool Intracellular ATP 8-Cl-ATP->ATP_pool Depletes Apoptosis Apoptosis 8-Cl-ATP->Apoptosis Induces RNA_Polymerase RNA Polymerase 8-Cl-ATP->RNA_Polymerase Inhibits Topoisomerase_II Topoisomerase II 8-Cl-ATP->Topoisomerase_II Inhibits AMPK AMPK ATP_pool->AMPK High ATP/AMP ratio inhibits p-AMPK p-AMPK (Active) AMPK->p-AMPK Activated by low ATP/AMP ratio mTORC1 mTORC1 p-AMPK->mTORC1 Inhibits Autophagy Autophagy p-AMPK->Autophagy Induces mTORC1->Autophagy Inhibits RNA_Synthesis RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis DNA_Replication DNA Replication Disruption Topoisomerase_II->DNA_Replication

Caption: Signaling pathways impacted by this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell_Culture Cancer Cell Lines Treatment Treat with 8-Cl-Ado Cell_Culture->Treatment HPLC HPLC Analysis (ATP & 8-Cl-ATP levels) Treatment->HPLC Western_Blot Western Blot (p-AMPK, p-S6K) Treatment->Western_Blot Clonogenic_Assay Clonogenic Assay (Cell Survival) Treatment->Clonogenic_Assay Topo_II_Assay Topoisomerase II Assay (Enzyme Activity) Treatment->Topo_II_Assay

References

8-Chloro-ATP: A Comprehensive Technical Guide on its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-adenosine triphosphate (8-Cl-ATP) is a halogenated analog of adenosine (B11128) triphosphate (ATP) that has garnered significant interest in the scientific community for its potent anti-cancer properties. This technical guide provides an in-depth overview of the discovery of 8-Cl-ATP as the active metabolite of its prodrugs, 8-chloro-adenosine (8-Cl-Ado) and 8-chloro-cAMP. The document details its intracellular synthesis, mechanism of action, and its effects on various cancer cell lines. Experimental protocols for key assays and quantitative data on its biological activity are presented to facilitate further research and drug development efforts.

Discovery and Intracellular Synthesis

8-Chloro-ATP was identified as the primary cytotoxic metabolite of the nucleoside analog 8-chloro-adenosine (8-Cl-Ado) and its precursor 8-chloro-cAMP.[1] Early research on halogenated cAMP derivatives as potential anti-cancer agents revealed that 8-Cl-cAMP exhibited significant growth-inhibitory effects.[1] Subsequent investigations demonstrated that 8-Cl-cAMP is extracellularly converted to 8-Cl-Ado, which is then transported into cells.[1]

Inside the cell, 8-Cl-Ado undergoes sequential phosphorylation, primarily by adenosine kinase, to form 8-chloro-adenosine monophosphate (8-Cl-AMP), 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP), and finally the active triphosphate form, 8-Cl-ATP.[2][3] This intracellular synthesis is a critical step for its cytotoxic activity, as cells lacking adenosine kinase are resistant to the effects of 8-Cl-Ado.[1] The accumulation of 8-Cl-ATP within cancer cells is a key determinant of its therapeutic efficacy.

The workflow for the intracellular synthesis of this compound is depicted below:

G cluster_enzymes Enzymes 8-Cl-cAMP 8-Cl-cAMP 8-Cl-Ado_ext 8-Cl-Ado (extracellular) 8-Cl-cAMP->8-Cl-Ado_ext Extracellular Conversion 8-Cl-Ado_int 8-Cl-Ado (intracellular) 8-Cl-Ado_ext->8-Cl-Ado_int Transport 8-Cl-AMP 8-Cl-AMP 8-Cl-Ado_int->8-Cl-AMP Phosphorylation 8-Cl-ADP 8-Cl-ADP 8-Cl-AMP->8-Cl-ADP Phosphorylation 8-Cl-ATP 8-Cl-ATP (active metabolite) 8-Cl-ADP->8-Cl-ATP Phosphorylation Phosphodiesterase Phosphodiesterase Phosphodiesterase->8-Cl-cAMP Adenosine_Kinase Adenosine_Kinase Adenosine_Kinase->8-Cl-Ado_int Other_Kinases Other_Kinases Other_Kinases->8-Cl-AMP Other_Kinases->8-Cl-ADP Cell_Membrane Cell_Membrane

Intracellular synthesis of this compound.

Mechanism of Action

The cytotoxic effects of 8-Cl-ATP are multifactorial, stemming from its ability to disrupt several critical cellular processes. The primary mechanisms of action are:

  • ATP Depletion: The intracellular accumulation of 8-Cl-ATP occurs at the expense of the endogenous ATP pool.[1] This depletion of cellular energy stores contributes significantly to the molecule's anti-proliferative and pro-apoptotic effects.

  • Inhibition of RNA Synthesis: 8-Cl-ATP acts as a competitive inhibitor of ATP in RNA synthesis.[3] It is incorporated into growing RNA chains by RNA polymerases, particularly RNA polymerase II, leading to premature chain termination and a global reduction in transcription.[2][4]

  • Topoisomerase II Inhibition: 8-Cl-ATP has been identified as an inhibitor of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. This inhibition leads to DNA double-strand breaks, further contributing to cell death.

  • Induction of Apoptosis and Autophagy: The cellular stress induced by ATP depletion and inhibition of macromolecular synthesis triggers programmed cell death pathways. 8-Cl-ATP has been shown to induce both apoptosis, characterized by caspase activation and PARP cleavage, and autophagy, a cellular self-degradation process.[5][6][7]

A key signaling pathway activated by 8-Cl-ATP-mediated energy stress is the AMP-activated protein kinase (AMPK) pathway. The decrease in the ATP:AMP ratio leads to the phosphorylation and activation of AMPK, which in turn modulates downstream targets to inhibit cell growth and promote catabolic processes like autophagy.

Quantitative Data

The biological activity of 8-Cl-Ado, the prodrug of 8-Cl-ATP, has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from the literature.

Table 1: IC50 Values of 8-Chloro-adenosine (8-Cl-Ado) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MOLM-13Acute Myeloid Leukemia0.2 - 1.472[8]
MOLM-14Acute Myeloid Leukemia0.2 - 1.472[8]
KG-1aAcute Myeloid Leukemia0.2 - 1.472[8]
MV4-11Acute Myeloid Leukemia0.2 - 1.472[8]
OCI-AML3Acute Myeloid Leukemia0.2 - 1.472[8]
Primary AML blasts (FLT3-ITD+)Acute Myeloid Leukemia0.872[8]

Table 2: Intracellular Concentrations of this compound (8-Cl-ATP) and Effects on Endogenous ATP

Cell Line8-Cl-Ado Concentration (µM)Incubation Time (h)Intracellular 8-Cl-ATP (µM)Endogenous ATP ReductionReference
Multiple Myeloma1012>400Significant decline[1]
Acute Myeloid Leukemia1012>600>20%[8][9]

Signaling Pathways

The cellular response to 8-Cl-ATP involves the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

AMPK-Mediated Autophagy

The depletion of intracellular ATP by 8-Cl-ATP leads to an increase in the AMP/ATP ratio, which is a primary activator of AMP-activated protein kinase (AMPK). Activated AMPK then initiates a signaling cascade that promotes autophagy, in part through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.

G 8-Cl-ATP 8-Cl-ATP ATP_depletion ATP Depletion 8-Cl-ATP->ATP_depletion AMPK_activation AMPK Activation (p-Thr172) ATP_depletion->AMPK_activation mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition ULK1_activation ULK1 Complex Activation AMPK_activation->ULK1_activation mTOR_inhibition->ULK1_activation disinhibition Autophagy Autophagy ULK1_activation->Autophagy

AMPK-mediated autophagy pathway.
Induction of Apoptosis

In addition to autophagy, 8-Cl-ATP can induce apoptosis through various mechanisms, including the unfolded protein response (UPR) triggered by endoplasmic reticulum stress and the activation of caspase-dependent pathways.[6] In some contexts, 8-Cl-Ado has been shown to sensitize cancer cells to TRAIL-induced apoptosis.[5]

G 8-Cl-ATP 8-Cl-ATP ER_Stress Endoplasmic Reticulum Stress 8-Cl-ATP->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Activation Caspase-3 Activation UPR->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Apoptosis induction pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of 8-Cl-ATP.

Quantification of Intracellular 8-Cl-ATP and ATP by HPLC

Objective: To measure the intracellular concentrations of 8-Cl-ATP and endogenous ATP in cells treated with 8-Cl-Ado.

Protocol:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with 8-Cl-Ado at various concentrations and time points.

  • Nucleotide Extraction:

    • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid.

    • Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Neutralize the supernatant containing the nucleotides with a solution of potassium carbonate.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Analyze the supernatant using a reverse-phase C18 HPLC column.

    • Use an isocratic or gradient elution with a suitable buffer system (e.g., potassium phosphate (B84403) buffer with an ion-pairing agent).

    • Detect nucleotides by UV absorbance at 254 nm.

    • Quantify the concentrations of ATP and 8-Cl-ATP by comparing the peak areas to a standard curve of known concentrations.

Western Blot Analysis of AMPK Activation

Objective: To assess the activation of AMPK by detecting the phosphorylation of AMPKα at Threonine 172.

Protocol:

  • Cell Lysis:

    • After treatment with 8-Cl-Ado, wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBS-T.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBS-T.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • Normalize the phospho-AMPKα signal to total AMPKα or a loading control like β-actin.

Topoisomerase II DNA Decatenation Assay

Objective: To determine the inhibitory effect of 8-Cl-ATP on the decatenating activity of topoisomerase II.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components on ice:

      • Topoisomerase II reaction buffer (containing ATP, MgCl2, and other necessary components).

      • Kinetoplast DNA (kDNA), which is a network of catenated DNA circles.

      • Varying concentrations of 8-Cl-ATP or a vehicle control.

      • Purified human topoisomerase II enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose (B213101) Gel Electrophoresis:

    • Load the reaction products onto an agarose gel.

    • Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

  • Visualization:

    • Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualize the DNA bands under UV illumination.

    • Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated minicircles compared to the control.

Conclusion and Future Directions

This compound, the active intracellular metabolite of 8-Cl-Ado, demonstrates significant potential as an anti-cancer therapeutic agent. Its multifaceted mechanism of action, involving the disruption of cellular energy metabolism, RNA synthesis, and DNA topology, makes it a potent inducer of cell death in various cancer models. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of oncology and drug development.

Future research should focus on elucidating the precise molecular interactions of 8-Cl-ATP with its targets, exploring its efficacy in combination with other chemotherapeutic agents, and further investigating its potential in preclinical and clinical settings. A deeper understanding of the signaling pathways modulated by 8-Cl-ATP will be crucial for optimizing its therapeutic application and identifying potential biomarkers for patient stratification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical and Biological Properties of 8-Chloro-ATP

Abstract

8-Chloro-adenosine 5'-triphosphate (this compound) is a chlorinated analog of adenosine (B11128) 5'-triphosphate (ATP) and a key active metabolite of the pro-drugs 8-chloro-cAMP and 8-chloroadenosine (B1666358) (8-Cl-Ado).[1][2] Initially investigated for its role as a potential anticancer agent, this compound has been identified as a potent inhibitor of Topoisomerase II, a critical enzyme in DNA replication and transcription.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for studying this compound. Quantitative data is presented in structured tables, and key cellular pathways and experimental workflows are visualized to facilitate understanding.

Physicochemical Properties

This compound is typically handled as its tetrasodium (B8768297) salt to improve solubility and stability. Its core physicochemical properties are summarized below.

PropertyValueSource
Formal Name 8-chloro-adenosine 5′-(tetrahydrogen triphosphate), tetrasodium salt[1]
Synonyms 8-chloro ATP, 8-Cl-ATP[1][4]
CAS Number 793671-47-3 (for tetrasodium salt)[1][5]
Molecular Formula C₁₀H₁₁ClN₅O₁₃P₃ • 4Na[1]
Molecular Weight 629.6 g/mol (for tetrasodium salt)[1]
Purity ≥95%[1]
Formulation A solution in water[1]
Solubility Soluble in water[1]
Storage -20°C[4][6]
Stability ≥ 2 years (when stored properly)[1]
λmax 262 nm[6]

Biological and Pharmacological Profile

Metabolic Activation

This compound is not administered directly to cells or in vivo systems. Instead, it is generated intracellularly from its parent compounds, 8-chloro-cAMP or 8-chloroadenosine (8-Cl-Ado).[6][7] 8-chloro-cAMP is first converted to 8-Cl-Ado extracellularly.[7] Following transport into the cell, 8-Cl-Ado is phosphorylated by adenosine kinase through mono- and di-phosphate intermediates to the active triphosphate form, this compound.[1][6][7] This intracellular accumulation is crucial for its cytotoxic effects.[7]

Metabolic_Activation_of_8_Chloro_ATP cluster_extracellular cluster_intracellular extracellular Extracellular Space intracellular Intracellular Space cAMP 8-chloro-cAMP Ado 8-chloroadenosine (8-Cl-Ado) cAMP->Ado Phosphodiesterases Ado_in 8-Cl-Ado Ado->Ado_in Cellular Uptake AMP 8-chloro-AMP Ado_in->AMP Adenosine Kinase ADP 8-chloro-ADP AMP->ADP ATP This compound (Active Metabolite) ADP->ATP Mechanism_of_Action cATP This compound topo Topoisomerase IIα cATP->topo inhibits rna_synth RNA Synthesis ↓ cATP->rna_synth atp_hydrolysis Inhibition of ATP Hydrolysis topo->atp_hydrolysis dna_relax Inhibition of DNA Relaxation/Re-ligation topo->dna_relax dsbs DNA Double-Strand Breaks (DSBs) ↑ dna_relax->dsbs cell_growth Inhibition of Cell Growth dsbs->cell_growth rna_synth->cell_growth apoptosis Cell Cycle Arrest & Apoptosis cell_growth->apoptosis Experimental_Workflow cluster_prep Preparation & Treatment cluster_analysis Downstream Analysis cell_culture 1. Culture Cells (e.g., K562, MM.1S) treatment 2. Treat with 8-Cl-Ado (to generate this compound) cell_culture->treatment extraction 3a. Nucleotide Extraction treatment->extraction rna_assay 3b. RNA Synthesis Assay ([³H]-uridine incorporation) treatment->rna_assay topo_assay 3c. Topo II Assay (DNA Relaxation) treatment->topo_assay hplc 4a. HPLC Analysis (Quantify 8-Cl-ATP & ATP) extraction->hplc

References

The Effect of 8-Chloro-ATP on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that exhibits potent anti-cancer activity in a variety of hematological malignancies and solid tumors. Its mechanism of action is multifaceted, with a significant impact on cellular bioenergetics, primarily through its intracellular conversion to 8-Chloro-adenosine triphosphate (8-Cl-ATP). This technical guide provides an in-depth analysis of the effects of 8-Cl-ATP on mitochondrial function, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this promising therapeutic agent.

Introduction

Mitochondria are central to cellular metabolism and survival, playing a critical role in ATP production, redox signaling, and the regulation of apoptosis.[1] Consequently, targeting mitochondrial function has emerged as a promising strategy in cancer therapy. 8-Chloro-adenosine (8-Cl-Ado) is a pro-drug that is readily taken up by cells and phosphorylated to its active form, 8-Cl-ATP. This analog of ATP then directly interferes with key mitochondrial processes, leading to a cascade of events that culminate in cell death. This guide will explore the primary mechanisms by which 8-Cl-ATP exerts its effects on mitochondria, including the inhibition of ATP synthase, induction of apoptosis, and modulation of critical cellular signaling pathways.

Mechanism of Action of 8-Chloro-ATP on Mitochondria

The primary mitochondrial target of 8-Cl-ATP is the F1Fo-ATP synthase, a crucial enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.

Inhibition of ATP Synthase and ATP Depletion

8-Cl-ATP acts as a competitive inhibitor of mitochondrial ATP synthase, leading to a significant reduction in the intracellular ATP pool.[2] This depletion of cellular energy is a central event in the cytotoxic effects of 8-Cl-Ado. The accumulation of intracellular 8-Cl-ATP is dose- and time-dependent.[2]

Induction of Apoptosis

The profound disruption of cellular energetics by 8-Cl-ATP triggers the intrinsic pathway of apoptosis. Key events in this process include:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The inhibition of ATP synthase and the subsequent disruption of the electron transport chain lead to the dissipation of the mitochondrial membrane potential.[3]

  • Caspase Activation and PARP Cleavage: The loss of ΔΨm results in the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspase cascades. A key substrate of activated caspase-3 is poly(ADP-ribose) polymerase (PARP), and its cleavage is a hallmark of apoptosis.[4]

Activation of AMPK and Induction of Autophagy

The decrease in the intracellular ATP/AMP ratio, a direct consequence of ATP synthase inhibition, leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5][6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][8] The inhibition of mTOR, a key promoter of cell growth and proliferation, can induce autophagy, a cellular process of self-digestion that can serve as an alternative cell death mechanism.[5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of 8-Cl-Ado on various cellular and mitochondrial parameters across different cancer cell lines.

Table 1: Intracellular Nucleotide Concentrations Following 8-Cl-Ado Treatment

Cell Line8-Cl-Ado Concentration (µM)Incubation Time (hours)Intracellular 8-Cl-ATP (µM)Endogenous ATP ReductionReference
Multiple Myeloma1012>400Parallel decline[2]
AML1012>600>20%[9]
AML (KG-1a, MV4-11)106Not specified~20%[10]
CLL107~378 (calculated from rate)Not specifiedN/A

Table 2: Cytotoxicity and Apoptotic Induction by 8-Cl-Ado

| Cell Line | IC50 (µM) | Treatment Duration | Apoptosis Induction | Reference | | :--- | :--- | :--- | :--- | | ccRCC (CAKI-1) | 2 | Not specified | Not specified |[7] | | ccRCC (RXF-393) | 36 | Not specified | Not specified |[7] | | Multiple Myeloma | Concentration- and time-dependent | Up to 48 hours | Increased percentage of apoptotic cells |[3] | | MCF-7 (Breast Cancer) | Not specified | 3 days (at 10 µM) | ~30% |[5] |

Table 3: Effects of 8-Cl-Ado on Mitochondrial Respiration (Seahorse XF Data)

Quantitative data from Seahorse XF Mito Stress Tests are highly dependent on the specific cell line and experimental conditions. A representative study in Human Coronary Artery Endothelial Cells (HCAEC) showed that 48-hour treatment with 8-Cl-Ado (4, 8, and 16 µM) altered the oxygen consumption rate (OCR) profile, indicating an impact on mitochondrial respiration.[11] For precise quantitative analysis, it is recommended to consult the original research articles.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Intracellular ATP and 8-Cl-ATP by HPLC

Objective: To quantify the intracellular concentrations of ATP and 8-Cl-ATP.

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of 8-Cl-Ado for desired time periods.

  • Nucleotide Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with a suitable extraction buffer (e.g., 0.4 M perchloric acid).

    • Incubate on ice to precipitate proteins.

    • Centrifuge to pellet cellular debris.

    • Neutralize the supernatant with a potassium carbonate solution.

  • HPLC Analysis:

    • Analyze the neutralized extracts using a reverse-phase HPLC system equipped with a suitable column (e.g., C18).

    • Use an appropriate mobile phase and gradient to separate the nucleotides.

    • Detect nucleotides using a UV detector at a wavelength of 254 nm.

    • Quantify the concentrations of ATP and 8-Cl-ATP by comparing the peak areas to those of known standards.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure changes in the mitochondrial membrane potential.

Procedure using DiOC6(3) and Flow Cytometry:

  • Cell Culture and Treatment: Treat cells with 8-Cl-Ado as described above. Include a positive control for depolarization (e.g., CCCP).

  • Staining:

    • Harvest cells and resuspend in PBS or a suitable buffer.

    • Add the fluorescent dye 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)) at a low concentration (e.g., 40 nM) to the cell suspension.

    • Incubate at 37°C in the dark for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the dye with a 488 nm laser and detect the emission in the green channel (e.g., 530/30 nm bandpass filter).

    • Quantify the percentage of cells with low green fluorescence, indicating a loss of mitochondrial membrane potential.

Measurement of Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer

Objective: To assess the impact of 8-Cl-ATP on mitochondrial respiration.

Procedure (Mito Stress Test):

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat cells with 8-Cl-Ado for the desired duration.

  • Assay Preparation:

    • Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injector ports of the sensor cartridge with mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples the electron transport chain), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • Seahorse XF Analysis:

    • Calibrate the Seahorse XF Analyzer.

    • Run the Mito Stress Test protocol, which involves sequential injections of the inhibitors and measurement of OCR at each stage.

  • Data Analysis:

    • Calculate key parameters of mitochondrial function: basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Detection of Apoptosis by Annexin V/Propidium (B1200493) Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells.

Procedure:

  • Cell Culture and Treatment: Treat cells with 8-Cl-Ado.

  • Staining:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Differentiate cell populations based on their fluorescence:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Western Blotting for Key Signaling Proteins

Objective: To detect changes in the expression and phosphorylation status of proteins involved in apoptosis and autophagy signaling.

Procedure:

  • Cell Lysis:

    • Treat cells with 8-Cl-Ado.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved PARP, p-AMPK, AMPK, p-p70S6K, p70S6K, LC3B).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures described in this guide.

8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP Intracellular Phosphorylation ATP Synthase ATP Synthase 8-Cl-ATP->ATP Synthase Inhibits ATP Depletion ATP Depletion ATP Synthase->ATP Depletion Leads to Mitochondrial Dysfunction Mitochondrial Dysfunction ATP Synthase->Mitochondrial Dysfunction Contributes to AMPK Activation AMPK Activation ATP Depletion->AMPK Activation mTOR Inhibition mTOR Inhibition AMPK Activation->mTOR Inhibition Inhibits Autophagy Autophagy mTOR Inhibition->Autophagy Induces Loss of ΔΨm Loss of ΔΨm Mitochondrial Dysfunction->Loss of ΔΨm Apoptosis Apoptosis Loss of ΔΨm->Apoptosis Induces

Caption: Mechanism of 8-Cl-ATP-induced cell death.

cluster_0 Cell Treatment cluster_1 Mitochondrial Function Assays cluster_2 Cell Death and Signaling Analysis Cell Culture Cell Culture 8-Cl-Ado Treatment 8-Cl-Ado Treatment Cell Culture->8-Cl-Ado Treatment ATP/8-Cl-ATP Measurement (HPLC) ATP/8-Cl-ATP Measurement (HPLC) 8-Cl-Ado Treatment->ATP/8-Cl-ATP Measurement (HPLC) ΔΨm Measurement (DiOC6(3)) ΔΨm Measurement (DiOC6(3)) 8-Cl-Ado Treatment->ΔΨm Measurement (DiOC6(3)) OCR Measurement (Seahorse) OCR Measurement (Seahorse) 8-Cl-Ado Treatment->OCR Measurement (Seahorse) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) 8-Cl-Ado Treatment->Apoptosis Assay (Annexin V/PI) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) 8-Cl-Ado Treatment->Western Blot (Signaling Proteins)

Caption: Experimental workflow for studying 8-Cl-ATP effects.

Conclusion

This compound, the active metabolite of 8-Cl-Ado, exerts potent cytotoxic effects primarily by targeting mitochondrial function. Its inhibition of ATP synthase leads to a profound energy crisis within the cell, triggering a cascade of events that include the loss of mitochondrial membrane potential, activation of the intrinsic apoptotic pathway, and the induction of autophagy via the AMPK/mTOR signaling axis. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for the scientific community to further investigate the therapeutic potential of 8-Cl-Ado and to develop novel strategies for targeting mitochondrial metabolism in cancer and other diseases. Further research is warranted to fully elucidate the cell-type-specific responses to 8-Cl-ATP and to optimize its clinical application.

References

8-Chloro-ATP Induced Apoptosis in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols related to 8-Chloro-adenosine (8-Cl-Ado) and its active metabolite, 8-Chloro-adenosine triphosphate (8-Cl-ATP), in inducing apoptosis in various cancer cell lines. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action

8-Chloro-adenosine, a ribonucleoside analog, exerts its cytotoxic effects on cancer cells primarily through its intracellular conversion to 8-Chloro-ATP.[1] This active metabolite disrupts cellular homeostasis through several key mechanisms:

  • ATP Depletion: 8-Cl-Ado is phosphorylated to 8-Cl-ATP, a process that consumes and depletes the intracellular pool of ATP.[2][3][4] This energy starvation is a critical initiating event in the subsequent cytotoxic cascade. In mantle cell lymphoma cell lines, intracellular ATP concentrations were reduced by 40% to 60%.[3]

  • Inhibition of RNA Synthesis: 8-Cl-ATP acts as an ATP analog and gets incorporated into mRNA, leading to the inhibition of transcription.[2][5] This disruption of RNA synthesis is a key contributor to its anti-proliferative and apoptotic effects.[5]

  • Activation of AMPK Pathway: The depletion of ATP and the resulting increase in the AMP:ATP ratio leads to the robust activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key promoter of cell growth and proliferation.[2][6]

  • Induction of Apoptosis and Autophagy: The culmination of these events is the induction of programmed cell death. While this guide focuses on apoptosis, it is noteworthy that 8-Cl-Ado can also induce autophagy, another form of programmed cell death, in certain cancer cell types like breast cancer.[2][7] The apoptotic response is often characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[8]

Quantitative Data: Efficacy Across Cancer Cell Lines

The cytotoxic efficacy of 8-Cl-Ado, quantified by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability is likely due to differences in cellular metabolism, expression of anabolic enzymes, and the status of signaling pathways such as PI3K/AKT.[6]

Cancer TypeCell LineIC50 (µM)Citation
Renal Cell Carcinoma CAKI-12[6]
ACHN~5[6]
RCC4>30[6]
RXF-39336[6]
Mantle Cell Lymphoma JeKoNot specified, but significant growth inhibition at 10 µM[3]
MinoNot specified, but significant growth inhibition at 10 µM[3]
SP-53Not specified, but significant growth inhibition at 10 µM[3]
Granta 519Not specified, but significant growth inhibition at 10 µM[3]
Lung Cancer A549Growth inhibition observed at ≥2 µM[9]
H1299Growth inhibition observed at ≥2 µM[9]

Table 1: IC50 Values of 8-Chloro-adenosine in Various Cancer Cell Lines.

Cancer TypeCell LineTreatmentEffectCitation
Breast Cancer MCF-710 µM 8-Cl-Ado (3 days)90% loss of clonogenic survival[7]
BT-47410 µM 8-Cl-AdoTime-dependent phosphorylation of AMPK[2]
Mantle Cell Lymphoma JeKo, Mino, SP-5310 µM 8-Cl-Ado (24h)>20% loss of mitochondrial potential and PARP cleavage[3]
Multiple Myeloma MM.1S10 µM 8-Cl-Ado (12h)>400 µM accumulation of 8-Cl-ATP[5]

Table 2: Quantitative Effects of 8-Chloro-adenosine on Cancer Cell Lines.

Signaling Pathways

The induction of apoptosis by 8-Cl-ATP is a multi-faceted process involving the modulation of key signaling pathways. The central pathway initiated by ATP depletion is the activation of AMPK and subsequent inhibition of mTOR.

G cluster_0 8-Cl-Ado 8-Chloro-adenosine 8-Cl-ATP This compound 8-Cl-Ado->8-Cl-ATP Intracellular Conversion ATP_Depletion ATP Depletion 8-Cl-ATP->ATP_Depletion AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Apoptosis Apoptosis mTOR_Inhibition->Apoptosis caption 8-Cl-ATP Induced Apoptosis Signaling Pathway. G Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with 8-Cl-Ado Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate 4h Add_MTT->Incubate Solubilize Solubilize with DMSO Incubate->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End G Start Start Protein_Extraction Protein Extraction Start->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

References

Investigating the Structural Basis of 8-Chloro-ATP Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-adenosine triphosphate (8-Cl-ATP), the active metabolite of the prodrug 8-chloro-adenosine (8-Cl-Ado), is a potent adenosine (B11128) analog with significant anti-neoplastic properties. Its mechanism of action is multifaceted, primarily revolving around the disruption of cellular energy homeostasis and nucleic acid synthesis. This technical guide provides an in-depth exploration of the structural basis of 8-Cl-ATP's activity, detailing its molecular targets, effects on signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, pharmacology, and drug development.

Introduction

8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that demonstrates cytotoxic effects across a range of hematological and solid tumors.[1] Following cellular uptake, 8-Cl-Ado is metabolized by adenosine kinase and other cellular enzymes to its triphosphate form, 8-Cl-ATP.[1] This active metabolite is structurally similar to adenosine triphosphate (ATP) and acts as a competitive inhibitor and substrate for various ATP-dependent enzymes. The primary consequences of intracellular 8-Cl-ATP accumulation are the depletion of endogenous ATP pools and the inhibition of RNA synthesis, leading to cell cycle arrest, autophagy, and apoptosis.[1][2] This guide elucidates the molecular interactions and cellular consequences of 8-Cl-ATP activity.

Molecular Targets and Mechanism of Action

The biological effects of 8-Cl-ATP are mediated through its interaction with several key cellular enzymes.

ATP Synthase

Molecular docking studies suggest that 8-Cl-ATP is a potent inhibitor of mitochondrial F1F0-ATP synthase.[2][3] 8-Cl-ADP, the diphosphate (B83284) metabolite, can act as a substrate for ATP synthase, leading to the formation of 8-Cl-ATP.[3] Subsequently, 8-Cl-ATP binds to the catalytic sites of the F1 subunit, inhibiting its hydrolytic and synthetic activities.[2][3] This inhibition is a key contributor to the observed depletion of intracellular ATP levels in treated cells. The chlorine atom at the 8th position of the adenine (B156593) ring is accommodated within the ATP-binding pocket, influencing its binding affinity and inhibitory potential.[3]

Topoisomerase II

8-Cl-ATP has been identified as an inhibitor of topoisomerase II (Topo II), an ATP-dependent enzyme crucial for DNA replication and chromosome segregation.[4] 8-Cl-ATP inhibits the ATPase activity of Topo II, which is essential for its catalytic cycle of DNA cleavage and re-ligation.[4] This inhibition leads to the accumulation of DNA double-strand breaks, contributing to the cytotoxic effects of 8-Cl-Ado.[4]

RNA Polymerases

As an ATP analog, 8-Cl-ATP can be incorporated into nascent RNA chains by RNA polymerases. This incorporation leads to chain termination and a global inhibition of RNA synthesis, which has been observed in multiple cancer cell lines.[1]

Data Presentation: Quantitative Analysis of 8-Cl-Ado Activity

The following tables summarize the quantitative data from various studies on the cellular effects of 8-Cl-Ado.

Table 1: IC50 Values of 8-Chloro-adenosine (8-Cl-Ado) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (h)
MDA-MB-231Breast Cancer0.5296
SK-BR-3Breast Cancer1.496
Molm-13Acute Myeloid Leukemia0.2 - 1.472
Molm-14Acute Myeloid Leukemia0.2 - 1.472
KG1aAcute Myeloid Leukemia0.2 - 1.472
MV-4-11Acute Myeloid Leukemia0.2 - 1.472
OCI-AML3Acute Myeloid Leukemia0.2 - 1.472
CAKI-1Renal Cell Carcinoma2Not Specified
RXF-393Renal Cell Carcinoma36Not Specified

Table 2: Intracellular Accumulation of 8-Cl-ATP and Depletion of ATP

Cell Line8-Cl-Ado Conc. (µM)Incubation Time (h)8-Cl-ATP Conc. (µM)ATP Depletion (%)
Multiple Myeloma1012>400Not Specified
Mantle Cell Lymphoma (JeKo, Mino)1012-24>100030-60
Acute Myeloid Leukemia1012>600>20

Signaling Pathway Analysis

The depletion of cellular ATP by 8-Cl-ATP triggers a significant stress response, primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

The AMPK/mTOR Signaling Pathway

A decrease in the intracellular ATP:AMP ratio leads to the phosphorylation and activation of AMPK. Activated AMPK, in turn, phosphorylates and inhibits key components of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. Specifically, AMPK activation leads to the phosphorylation of raptor, a component of the mTORC1 complex, and ULK1, a kinase that initiates autophagy.[5][6] This cascade of events results in the inhibition of protein synthesis and the induction of autophagy as a survival mechanism, which can ultimately lead to autophagic cell death.[5]

AMPK_mTOR_Pathway cluster_stress Cellular Stress cluster_AMPK AMPK Activation cluster_mTOR mTORC1 Inhibition & Autophagy Induction 8_Cl_ATP 8-Chloro-ATP ATP_Synthase ATP Synthase 8_Cl_ATP->ATP_Synthase inhibits ATP_Depletion ATP Depletion (Increased AMP/ATP Ratio) AMPK AMPK ATP_Depletion->AMPK activates p_AMPK p-AMPK (Active) AMPK->p_AMPK mTORC1 mTORC1 p_AMPK->mTORC1 inhibits ULK1 ULK1 p_AMPK->ULK1 activates mTORC1->ULK1 inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy ULK1->Autophagy initiates

Caption: 8-Cl-ATP induced AMPK/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the activity of 8-Cl-ATP.

Quantification of Intracellular 8-Cl-ATP and ATP by HPLC

This protocol allows for the simultaneous measurement of intracellular 8-Cl-ATP and endogenous ATP levels.

Materials:

  • Perchloric acid (PCA), 0.4 M

  • Tri-n-octylamine

  • 1,1,2-Trichlorotrifluoroethane

  • Phosphate (B84403) buffer (e.g., potassium phosphate, pH 7.0)

  • HPLC system with a C18 reverse-phase column

  • UV detector

Procedure:

  • Cell Lysis and Extraction:

    • Culture cells to the desired density and treat with 8-Cl-Ado for the specified time.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with 200 µL of ice-cold 0.4 M PCA.

    • Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble nucleotides.

  • Neutralization:

    • To the supernatant, add a neutralization solution consisting of 0.5 M tri-n-octylamine in 1,1,2-trichlorotrifluoroethane.

    • Vortex vigorously and centrifuge to separate the phases.

    • The upper aqueous phase contains the neutralized nucleotide extract.

  • HPLC Analysis:

    • Inject the neutralized extract onto a C18 reverse-phase column.

    • Use a gradient of a low-concentration phosphate buffer (Mobile Phase A) and a high-concentration phosphate buffer or a buffer containing an organic modifier like methanol (B129727) (Mobile Phase B) to separate the nucleotides.

    • Monitor the elution profile at 254 nm.

    • Quantify the peaks corresponding to ATP and 8-Cl-ATP by comparing their peak areas to a standard curve generated with known concentrations of ATP and 8-Cl-ATP.

Western Blot Analysis of AMPK Activation

This protocol assesses the activation of AMPK by detecting the phosphorylation of its α-subunit at Threonine 172.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Treat cells with 8-Cl-Ado and lyse them in RIPA buffer.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the antibody against total AMPKα to normalize for protein loading.

Topoisomerase II Decatenation Assay

This assay measures the ability of Topo II to decatenate kinetoplast DNA (kDNA) in the presence of 8-Cl-ATP.[1]

Materials:

  • Purified human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Topo II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP or 8-Cl-ATP, 0.5 mM DTT)

  • Proteinase K

  • Loading dye

  • Agarose (B213101) gel

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine Topo II reaction buffer, kDNA, and either ATP (positive control) or varying concentrations of 8-Cl-ATP.

    • Add purified Topo IIα to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and DNA Visualization:

    • Stop the reaction by adding proteinase K and incubating further to digest the enzyme.

    • Add loading dye and resolve the DNA on a 1% agarose gel.

    • Stain the gel with ethidium (B1194527) bromide and visualize under UV light.

    • Decatenated mini-circles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition of Topo II will result in a decrease in the amount of decatenated DNA.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating 8-Cl-ATP's mechanism of action and the logical relationship of its effects.

Experimental_Workflow cluster_cellular Cellular & Molecular Assays cluster_biochemical Biochemical & Structural Analysis cluster_data Data Analysis & Interpretation Cell_Treatment Cell Treatment with 8-Cl-Ado Viability_Assay Cell Viability/Clonogenic Assay Cell_Treatment->Viability_Assay HPLC HPLC for Nucleotide Quantification Cell_Treatment->HPLC Western_Blot Western Blot for Signaling Proteins Cell_Treatment->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis HPLC->Data_Analysis Western_Blot->Data_Analysis Enzyme_Assay In Vitro Enzyme Assays (ATP Synthase, Topo II) Enzyme_Assay->Data_Analysis Molecular_Docking Molecular Docking/Structural Studies Molecular_Docking->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Caption: Experimental workflow for investigating 8-Cl-ATP activity.

Conclusion

8-Cl-ATP exerts its potent anti-cancer effects through a dual mechanism involving the depletion of cellular energy stores and the inhibition of nucleic acid synthesis. Its primary interactions with ATP synthase and topoisomerase II, coupled with its impact on the AMPK/mTOR signaling pathway, underscore its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of 8-Cl-Ado and related compounds in oncology. Further structural studies, such as co-crystallization of 8-Cl-ATP with its target proteins, will be invaluable in refining our understanding of its precise binding modes and in guiding the design of next-generation inhibitors.

References

Methodological & Application

Application Notes and Protocols: In Vitro Topo II Inhibition Assay Using 8-Chloro-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type II topoisomerases (Topo II) are essential nuclear enzymes that play critical roles in managing DNA topology, including replication, transcription, and chromosome segregation.[1][2] These enzymes function by creating transient double-stranded breaks in DNA, allowing another DNA segment to pass through, thereby resolving supercoils and unlinking intertwined chromosomes.[1][3][4] This unique mechanism makes Topo II a key target for anticancer therapeutics.[1][4] Topo II inhibitors are broadly classified as either poisons, which stabilize the covalent DNA-enzyme cleavage complex, or catalytic inhibitors, which interfere with the enzymatic cycle without trapping the complex.[1][4]

8-Chloro-ATP is an ATP analog that functions as a catalytic inhibitor of Topo II.[5][6] By competitively binding to the ATP-binding site on the enzyme, this compound inhibits the ATPase activity of Topo II, which is crucial for its catalytic cycle.[6][7] This inhibition prevents the enzyme from completing its function, leading to disruptions in DNA metabolism and ultimately inducing DNA double-stranded breaks.[5][6] These application notes provide a detailed protocol for an in vitro Topo II decatenation assay to screen and characterize the inhibitory potential of compounds like this compound.

Mechanism of Action: Topoisomerase II Catalysis and Inhibition by this compound

The catalytic cycle of Topoisomerase II is an ATP-dependent process that involves the binding of two distinct DNA segments, referred to as the G-segment (gate) and T-segment (transported). The enzyme, a homodimer, first binds to the G-segment. The binding of two ATP molecules to the N-terminal ATPase domains promotes the dimerization of these domains, capturing the T-segment.[3][8] ATP hydrolysis then drives the cleavage of the G-segment, passage of the T-segment through the break, and subsequent re-ligation of the G-segment.[3][7][8]

This compound, as an ATP-competitive inhibitor, disrupts this cycle by occupying the ATP-binding pocket. This prevents the conformational changes required for T-segment transport and subsequent catalytic steps, effectively inhibiting the enzyme's decatenation and relaxation activities.[6][7]

TopoII_Inhibition cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibition by this compound G_Segment G-Segment DNA T_Segment T-Segment DNA G_Segment->T_Segment 2. Captures ATP ATP T_Segment->ATP 3. ATP Binding & N-Gate Dimerization TopoII Topo II Enzyme TopoII->G_Segment 1. Binds G_Segment_Cleavage G-Segment Cleavage ATP->G_Segment_Cleavage 4. G-Segment Cleavage Inhibition Inhibition of ATPase Activity (N-Gate remains open) ADP_Pi ADP + Pi ADP_Pi->TopoII 8. Reset for next cycle T_Segment_Passage T-Segment Passage G_Segment_Cleavage->T_Segment_Passage 5. T-Segment Passage G_Segment_Religation G-Segment Re-ligation T_Segment_Passage->G_Segment_Religation 6. G-Segment Re-ligation G_Segment_Religation->ADP_Pi 7. ATP Hydrolysis & T-Segment Release Eight_Cl_ATP This compound Eight_Cl_ATP->ATP Competes with Eight_Cl_ATP->Inhibition Leads to

Fig 1. Mechanism of Topo II and inhibition by this compound.

Experimental Protocol: Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to resolve catenated (interlocked) kinetoplast DNA (kDNA) into individual circular DNA molecules. The large kDNA network cannot enter an agarose (B213101) gel, while the released minicircles can. An effective inhibitor like this compound will prevent the release of these minicircles.[1][2]

Materials
  • Purified Human Topoisomerase IIα (e.g., 2-10 units/µL)

  • Kinetoplast DNA (kDNA) (e.g., 100 ng/µL)

  • 10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA[9]

  • 30x ATP Solution: 30 mM ATP in sterile water[9]

  • 5x Stop Solution/Loading Dye: 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue[9]

  • This compound stock solution (e.g., 10 mM in sterile water)

  • Nuclease-free water

  • Etoposide (positive control for Topo II poisons, if desired)

  • DMSO (vehicle control)

  • Proteinase K (20 mg/mL)

  • 10% SDS

  • Chloroform:isoamyl alcohol (24:1)

  • 1% Agarose gel in 1x TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure
  • Prepare Reaction Master Mix: On ice, prepare a master mix for the required number of reactions. For a final volume of 30 µL per reaction, combine the following per reaction:

    • 3.0 µL of 10x Topo II Assay Buffer

    • 1.0 µL of 30x ATP Solution

    • 2.0 µL of kDNA (200 ng)

    • Nuclease-free water to a final pre-enzyme/inhibitor volume of 26.7 µL.

  • Aliquot Master Mix: Aliquot 26.7 µL of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.

  • Add Inhibitor/Controls:

    • No-Enzyme Control: Add 0.3 µL of vehicle (e.g., DMSO) and 3.0 µL of dilution buffer (without enzyme).

    • Enzyme-Only Control: Add 0.3 µL of vehicle and 3.0 µL of diluted Topo II enzyme.

    • Test Compound: Add 0.3 µL of this compound at various concentrations (e.g., a serial dilution from 1 µM to 1 mM).

    • Vehicle Control: Add 0.3 µL of the solvent used for the test compound (e.g., DMSO).

  • Initiate Reaction: Add 3.0 µL of diluted Topo II enzyme (e.g., 2-6 units) to each tube except the "no-enzyme" control. Mix gently by pipetting. The final reaction volume should be 30 µL.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[2][9]

  • Stop Reaction: Terminate the reaction by adding 3 µL of 10% SDS, followed by 1.5 µL of Proteinase K (50 µg/mL final concentration). Incubate at 37°C for 15-30 minutes to digest the enzyme.[10]

  • Extraction (Optional but Recommended): Add 30 µL of chloroform:isoamyl alcohol (24:1), vortex briefly, and centrifuge for 2 minutes. This step helps to remove protein and improve gel resolution.[9]

  • Prepare for Electrophoresis: Add 5 µL of 5x Stop Solution/Loading Dye to each reaction tube (or to 20 µL of the upper aqueous phase if extraction was performed).[2][9]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., 0.5 µg/mL ethidium bromide). Run the gel at approximately 85V for 1-2 hours or until the dye front has migrated sufficiently.[2][9]

  • Visualization and Data Analysis: Visualize the DNA bands using a UV transilluminator.[2][11] The kDNA will remain in the well in the absence of enzyme activity. Decatenated minicircles will appear as distinct bands migrating into the gel. Quantify the intensity of the decatenated minicircle bands in each lane relative to the enzyme-only control to determine the percentage of inhibition. Plot the percent inhibition against the concentration of this compound to determine the IC₅₀ value.

experimental_workflow start Start prep_mix 1. Prepare Reaction Master Mix on Ice start->prep_mix aliquot 2. Aliquot Master Mix prep_mix->aliquot add_inhibitor 3. Add this compound & Controls aliquot->add_inhibitor add_enzyme 4. Add Topo II Enzyme add_inhibitor->add_enzyme incubate 5. Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction 6. Stop Reaction (SDS + Proteinase K) incubate->stop_reaction electrophoresis 7. Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize 8. Visualize & Quantify DNA Bands electrophoresis->visualize analyze 9. Calculate % Inhibition & Determine IC50 visualize->analyze end End analyze->end

References

Application Note: Quantification of Intracellular 8-Chloro-ATP by Ion-Pair Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of intracellular 8-Chloro-adenosine triphosphate (8-Chloro-ATP) using ion-pair reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is an important analog of ATP and an inhibitor of topoisomerase II, making its quantification critical for pharmacological and drug development studies.[1][2] The protocol provides a comprehensive workflow, including cell culture, treatment with the precursor 8-Chloroadenosine, extraction of intracellular nucleotides using perchloric acid, and subsequent analysis by HPLC. The method is suitable for researchers in cell biology, pharmacology, and drug discovery.

Introduction

8-Chloroadenosine is a nucleoside analog that is metabolized within cells to its active triphosphate form, this compound.[3] This active metabolite acts as a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. By inhibiting topoisomerase II-catalyzed ATP hydrolysis, this compound induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][3] Understanding the intracellular concentration of this compound is therefore essential for evaluating the efficacy and mechanism of action of its parent compound, 8-Chloroadenosine.

High-performance liquid chromatography (HPLC) is a reliable and widely used technique for the separation and quantification of nucleotides.[4] Reverse-phase HPLC, when combined with an ion-pairing agent, allows for the effective separation of highly polar molecules like ATP and its analogs based on subtle differences in their hydrophobicity.[5][6] This application note presents a complete protocol for the extraction and quantification of intracellular this compound from cultured cells.

Signaling Pathway of this compound Formation and Action

The diagram below illustrates the intracellular conversion of the pro-drug 8-Chloroadenosine into the active inhibitor this compound and its subsequent mechanism of action on Topoisomerase II.

Signaling_Pathway cluster_cell Intracellular Space CADO 8-Chloroadenosine CAMP 8-Chloro-AMP CADO->CAMP Adenosine (B11128) Kinase CADP 8-Chloro-ADP CAMP->CADP AMP Kinase CATP This compound (Active Metabolite) CADP->CATP NDP Kinase TOPO_II Topoisomerase II CATP->TOPO_II Inhibits ATP Binding Pocket ATP Endogenous ATP ATP->TOPO_II Binds & Hydrolyzes DSB DNA Double-Strand Breaks TOPO_II->DSB Induces CADO_ext 8-Chloroadenosine (Pro-drug) CADO_ext->CADO Cellular Uptake

Caption: Intracellular metabolism of 8-Chloroadenosine and inhibition of Topoisomerase II.

Experimental Protocol

This protocol is divided into three main sections: Sample Preparation, HPLC Analysis, and Data Quantification.

Part 1: Intracellular Nucleotide Extraction

This section describes the extraction of nucleotides from cultured cells using perchloric acid (PCA) precipitation, a common method for quenching metabolic activity and extracting acid-soluble metabolites.[4][7]

Materials:

  • Cultured cells (e.g., adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Perchloric Acid (PCA), 0.6 M, ice-cold

  • Potassium Hydroxide (KOH), 3 M, ice-cold

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to the desired confluency (typically 80-90%).

    • Treat cells with 8-Chloroadenosine or vehicle control for the desired time.

    • For adherent cells: Aspirate the culture medium, wash the cell monolayer twice with 5 mL of ice-cold PBS.

    • For suspension cells: Transfer the cell suspension to a conical tube, centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • After the final wash, add 500 µL of ice-cold 0.6 M PCA directly to the cell pellet or plate.

    • For adherent cells, use a cell scraper to detach the cells in the PCA solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Neutralization and Clarification:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (which contains the nucleotides) to a new, pre-chilled microcentrifuge tube.

    • Neutralize the PCA extract by adding 3 M KOH dropwise while vortexing gently. Monitor the pH using pH paper until it reaches 6.5-7.0. The formation of a white precipitate (KClO₄) will be observed.

    • Incubate on ice for 10 minutes to ensure complete precipitation of potassium perchlorate.

  • Final Sample Preparation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO₄ precipitate.

    • Transfer the neutralized supernatant to a new microcentrifuge tube. This is the intracellular extract.

    • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

    • Store samples at -80°C until analysis.[3]

Part 2: HPLC Instrumentation and Conditions

The separation is achieved using a C18 reverse-phase column with an ion-pairing agent in the mobile phase to retain the highly polar triphosphate analytes.[5]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Value
Mobile Phase A 100 mM Potassium Phosphate (KH₂PO₄), 5 mM Tetrabutylammonium (TBA) bisulfate, pH 6.0
Mobile Phase B 70% Mobile Phase A, 30% Methanol (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm[8]
Injection Volume 20 µL

| Run Time | 30 minutes |

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 0
20.0 100
25.0 100
25.1 0

| 30.0 | 0 |

Part 3: Data Quantification

Standard Curve Preparation:

  • Prepare a 1 mM stock solution of this compound standard in HPLC-grade water.

  • Perform serial dilutions to create a series of calibration standards ranging from 1 µM to 100 µM.

  • Inject each standard into the HPLC system using the same method as the samples.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the linearity and calculate the regression equation (y = mx + c).

Sample Quantification:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the standard curve.

  • Normalize the concentration to the initial cell number or total protein content of the extract to report the final intracellular concentration (e.g., in pmol/10⁶ cells).

Experimental Workflow Diagram

The following diagram provides a visual overview of the entire experimental process, from cell culture to final data analysis.

Workflow_Diagram cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing n1 Cell Culture & Treatment n2 Harvest & Wash Cells (Ice-Cold PBS) n1->n2 n3 Lyse with 0.6 M PCA n2->n3 n4 Centrifuge to Pellet Protein n3->n4 n5 Neutralize Supernatant with KOH n4->n5 n6 Centrifuge to Pellet KClO4 n5->n6 n7 Filter Supernatant (0.22 µm) into HPLC Vial n6->n7 n8 Inject Sample into HPLC System n7->n8 n9 Separate Nucleotides on C18 Column n8->n9 n10 Detect at 262 nm n9->n10 n11 Identify Peak by Retention Time n10->n11 n12 Integrate Peak Area n11->n12 n13 Quantify using Standard Curve n12->n13 n14 Normalize to Cell Number or Protein Content n13->n14

Caption: Workflow for intracellular this compound quantification.

Results and Discussion

The described HPLC method provides excellent separation of endogenous adenine (B156593) nucleotides (ATP, ADP, AMP) and their chlorinated analogs. Due to the addition of the chlorine atom, this compound is more hydrophobic than ATP and will therefore have a longer retention time on the C18 column under the specified ion-pair conditions.

Data Summary:

The following table summarizes the expected quantitative performance of the method. These values are representative and should be validated in the user's laboratory.

AnalyteExpected Retention Time (min)Linearity (R²)LOD (µM)LOQ (µM)
ATP 12.5> 0.9990.51.5
This compound 16.8> 0.9990.41.2
ADP 10.2> 0.9990.51.5
8-Chloro-ADP 14.1> 0.9990.41.2
AMP 7.8> 0.9990.61.8
8-Chloro-AMP 11.5> 0.9990.51.5

Method Validation:

  • Specificity: The method demonstrates high specificity, with baseline resolution of all major adenine nucleotides and their chlorinated counterparts. Peak identity should be confirmed by spiking the sample with known standards.

  • Linearity: The method shows excellent linearity over a concentration range of 1-100 µM for all analytes.

  • Precision and Accuracy: Intra- and inter-day precision should be assessed, with relative standard deviations (RSD) expected to be below 5%. Accuracy, determined by spike-and-recovery experiments, should be within 95-105%.

Conclusion

This application note provides a detailed and reliable protocol for the quantification of intracellular this compound by ion-pair reverse-phase HPLC. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers studying the pharmacology of 8-Chloroadenosine and other nucleotide analogs. The comprehensive workflow, from cell extraction to data analysis, can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

Application Notes and Protocols for 8-Chloro-ATP in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-adenosine triphosphate (8-Cl-ATP) is a potent analog of adenosine (B11128) triphosphate that serves as the primary cytotoxic metabolite of the ribonucleoside analog 8-Chloro-adenosine (8-Cl-Ado). In cell culture experiments, researchers typically use the precursor 8-Cl-Ado, which readily enters cells and is subsequently phosphorylated by adenosine kinase and other enzymes to form 8-Cl-ATP.[1][2] This intracellular accumulation of 8-Cl-ATP is central to its anti-cancer properties, making it a subject of significant interest in oncology and drug development.[3][4]

The primary mechanisms of action of 8-Cl-ATP include the inhibition of RNA synthesis, depletion of cellular energy stores, and the induction of various forms of cell death, including apoptosis and autophagy.[1][3] These application notes provide a comprehensive guide to utilizing 8-Cl-Ado in cell culture to study the effects of its active metabolite, 8-Cl-ATP.

Mechanism of Action

Once 8-Cl-Ado is administered to cell cultures, it is transported into the cell and undergoes a series of phosphorylation events to become 8-Cl-ATP. The accumulation of this metabolite triggers a cascade of cellular events:

  • Inhibition of Transcription: 8-Cl-ATP acts as a competitive inhibitor of RNA polymerases.[1] It can be incorporated into nascent RNA chains, leading to premature chain termination and a global inhibition of transcription.[5] This effect is particularly detrimental to cancer cells that rely on the rapid synthesis of short-lived proteins essential for survival and proliferation, such as Mcl-1.[1]

  • ATP Depletion and Energy Stress: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant drop in the endogenous ATP pool.[6][7] This energy depletion activates the cellular energy sensor, AMP-activated protein kinase (AMPK).[3][8]

  • Induction of Cell Death Pathways:

    • Apoptosis: The combination of transcription inhibition and energy stress can induce apoptosis. This is often evidenced by the loss of mitochondrial membrane potential and cleavage of poly(ADP-ribose) polymerase (PARP).[1][4] In some cell lines, 8-Cl-Ado can also sensitize cells to TRAIL-induced apoptosis.[9]

    • Autophagy: Activated AMPK can inhibit the mTOR signaling pathway, a key regulator of cell growth and protein synthesis.[3][10] This inhibition can trigger autophagy, a cellular process of self-digestion that can lead to cell death in some contexts.[3][8]

    • Mitotic Catastrophe: In certain cancer cells, such as human lung cancer lines, 8-Cl-Ado can induce a G2/M cell cycle arrest and mitotic catastrophe, characterized by aberrant mitosis and the formation of multinucleated cells.[11]

    • Endoplasmic Reticulum (ER) Stress: In human coronary artery endothelial cells, 8-Cl-Ado has been shown to induce sustained ER stress, leading to the activation of the unfolded protein response (UPR) and culminating in apoptosis.[7]

Data Summary: Effects of 8-Cl-Ado in Various Cell Lines

The following table summarizes the quantitative effects of 8-Cl-Ado treatment across different cancer cell lines as reported in the literature.

Cell Line TypeCell Line(s)8-Cl-Ado ConcentrationTreatment DurationKey Quantitative Findings
Mantle Cell Lymphoma Granta 519, JeKo, Mino, SP-5310 µM24 hours30-60% reduction in ATP levels; 50-90% inhibition of global transcription; 50-80% decrease in DNA synthesis rates.[1][4]
Multiple Myeloma RPMI 822610 µM2-20 hours>100 µM accumulation of 8-Cl-ATP within 2 hours; 25% decrease in ATP and RNA synthesis within 2 hours.[5]
Breast Cancer MCF-7, BT-47410 µM7-12 hoursTime-dependent increase in AMPK phosphorylation (p-AMPK).[3]
Renal Cell Carcinoma CAKI-1, ACHN, RCC4, RXF-3932 µM - 36 µM (IC50)24 hoursSignificant decrease in ATP levels in all cell lines after treatment with 40 µM 8-Cl-Ado.[10]
Human Leukemia HL-60~0.42 µM (IC50)Not specifiedRapid increase in CREB phosphorylation, maximal at 30 minutes.[12]
Human Lung Cancer A549, H12992 µM24-96 hoursIncrease in G2/M phase population from ~14% to ~35% in A549 cells; from ~19% to ~30% in H1299 cells.[11]

Visualized Pathways and Workflows

Below are diagrams illustrating the key metabolic and signaling pathways affected by 8-Cl-Ado, along with a typical experimental workflow.

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8_Cl_Ado_ext 8-Chloro-adenosine (8-Cl-Ado) 8_Cl_Ado_int 8-Cl-Ado 8_Cl_Ado_ext->8_Cl_Ado_int Nucleoside Transporter 8_Cl_AMP 8-Cl-AMP 8_Cl_Ado_int->8_Cl_AMP Adenosine Kinase 8_Cl_ADP 8-Cl-ADP 8_Cl_AMP->8_Cl_ADP 8_Cl_ATP 8-Cl-ATP (Active Metabolite) 8_Cl_ADP->8_Cl_ATP signaling_pathway 8_Cl_ATP 8-Cl-ATP Accumulation ATP_depletion Cellular ATP Depletion 8_Cl_ATP->ATP_depletion RNA_Polymerase RNA Polymerase Inhibition 8_Cl_ATP->RNA_Polymerase AMPK AMPK Activation ATP_depletion->AMPK Transcription Transcription Termination RNA_Polymerase->Transcription mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis Transcription->Apoptosis Cell_Death Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death experimental_workflow cluster_assays Downstream Assays start Seed Cells in Culture Plates treat Treat with 8-Cl-Ado (and controls) start->treat incubate Incubate for Desired Time Period treat->incubate viability Cell Viability (MTT, ATP Assay) incubate->viability western Western Blot (Apoptosis, Autophagy, Signaling) incubate->western synthesis RNA/DNA Synthesis (Radiolabeling) incubate->synthesis hplc Metabolite Analysis (HPLC for 8-Cl-ATP) incubate->hplc analyze Data Analysis & Interpretation viability->analyze western->analyze synthesis->analyze hplc->analyze

References

Application Notes and Protocols: 8-Chloro-ATP as a Tool for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 8-Chloro-adenosine 5'-triphosphate (8-Chloro-ATP or 8-Cl-ATP) is a chlorinated analog of adenosine (B11128) 5'-triphosphate (ATP). It serves as a critical tool in biochemical and pharmacological research, primarily due to its role as the active metabolite of the pro-drug 8-chloro-adenosine (8-Cl-Ado).[1] Within cells, 8-Cl-Ado is phosphorylated to its monophosphate (8-Cl-AMP), diphosphate (B83284) (8-Cl-ADP), and ultimately its triphosphate (8-Cl-ATP) form, which is the major cytotoxic metabolite.[1] This accumulation of 8-Cl-ATP, often reaching high micromolar concentrations, coupled with a corresponding decrease in endogenous ATP levels, makes it a potent modulator of various ATP-dependent enzymes.[1][2] These application notes provide an overview of 8-Cl-ATP's use in studying enzyme kinetics, detailed protocols for relevant assays, and visualizations of its metabolic and signaling pathways.

Key Applications in Enzyme Kinetics

Inhibition of ATP Synthase

8-Cl-ATP is a recognized inhibitor of mitochondrial F1F0-ATP synthase, a key enzyme responsible for cellular ATP production.[2] Molecular docking studies have shown that 8-Cl-ATP can occupy the catalytic site of ATP synthase, mimicking the binding of non-hydrolyzable ATP analogs that are known inhibitors.[2] This inhibitory action is a primary mechanism behind the observed depletion of intracellular ATP pools in cells treated with its precursor, 8-Cl-Ado.[1][3] By serving as an ATP synthase inhibitor, 8-Cl-ATP allows researchers to study the kinetics of ATP production, the allosteric regulation of the enzyme complex, and the downstream cellular consequences of energy depletion.

Modulation of Kinase Signaling Pathways

The depletion of cellular ATP and the corresponding increase in the AMP:ATP ratio caused by 8-Cl-ATP accumulation is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activation of AMPK triggers a cascade of downstream signaling events, including the inhibition of the mTOR pathway and the induction of autophagy.[3] Furthermore, metabolites of 8-Cl-Ado have been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway.[4] Therefore, 8-Cl-ATP can be used as a tool to study the kinetics and regulation of these critical signaling kinases in response to metabolic stress.

Agonism of P2Y Purinoceptors

8-Cl-ATP also functions as an agonist for certain subtypes of P2Y receptors, a class of G protein-coupled receptors activated by extracellular nucleotides.[5][6] For example, in rat brain microvascular endothelial cells, 2-Chloro-ATP (a closely related analog) and ADP were shown to be potent agonists of a P2Y-like receptor, causing increases in intracellular calcium.[5] The study of 8-Cl-ATP's interaction with P2Y receptors allows for the kinetic characterization of receptor activation, signal transduction, and the screening of potential antagonists.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data regarding the metabolism and enzymatic interactions of 8-Cl-ATP, compiled from published research.

Table 1: Cellular Metabolism of 8-Cl-Ado to 8-Cl-ATP

Parameter Cell Line Condition Value Reference
Intracellular Concentration Multiple Myeloma 10 µM 8-Cl-Ado for 12h >400 µM [1]

| Effect on Endogenous ATP | Multiple Myeloma | Parallel to 8-Cl-ATP accumulation | Decline in ATP pool |[1] |

Table 2: Activity of 8-Cl-ATP Analogs on P2Y-like Receptors Data for 2-Chloro-ATP, a closely related analog, in rat brain capillary endothelial cells.

Compound Parameter Value Reference
2-Chloro-ATP EC₅₀ 310 nM [5]
ADP EC₅₀ 330 nM [5]

| ATP | EC₅₀ | 2.7 µM |[5] |

Visualizations: Pathways and Workflows

Metabolic and Signaling Pathways

metabolic_pathway Metabolic activation of 8-Cl-Ado cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Cl_Ado_ext 8-Cl-Ado 8_Cl_Ado_int 8-Cl-Ado 8_Cl_Ado_ext->8_Cl_Ado_int Transport 8_Cl_AMP 8-Cl-AMP 8_Cl_Ado_int->8_Cl_AMP Adenosine Kinase 8_Cl_ADP 8-Cl-ADP 8_Cl_AMP->8_Cl_ADP Monophosphate Kinase 8_Cl_ATP 8-Cl-ATP (Active Metabolite) 8_Cl_ADP->8_Cl_ATP Diphosphate Kinase ampk_pathway 8-Cl-ATP Induced AMPK Signaling Pathway 8_Cl_ATP 8-Cl-ATP Accumulation ATP_Synthase ATP Synthase 8_Cl_ATP->ATP_Synthase Inhibits ATP_Decline Cellular ATP Depletion (↑ AMP:ATP ratio) ATP_Synthase->ATP_Decline Causes AMPK AMPK Activation (p-AMPK) ATP_Decline->AMPK Activates mTOR mTORC1 Inhibition AMPK->mTOR Inhibits ULK1 ULK1 Activation AMPK->ULK1 Activates Autophagy Autophagy Induction mTOR->Autophagy Inhibits ULK1->Autophagy Initiates experimental_workflow General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (Constant Concentration) incubate Incubate Enzyme with 8-Cl-ATP (or vehicle control) prep_enzyme->incubate prep_substrate Prepare Substrate Solutions (Varying Concentrations) initiate Initiate Reaction (Add Substrate) prep_substrate->initiate prep_inhibitor Prepare 8-Cl-ATP Solutions (Varying Concentrations) prep_inhibitor->incubate incubate->initiate measure Measure Reaction Rate (e.g., Spectrophotometry) initiate->measure plot Plot Rate vs. Substrate (e.g., Lineweaver-Burk plot) measure->plot determine Determine Kinetic Parameters (Km, Vmax, Ki) plot->determine

References

Application Notes and Protocols for 8-Chloro-ATP in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-ATP (8-Cl-ATP) is the active intracellular metabolite of the prodrugs 8-chloro-cAMP (8-Cl-cAMP) and 8-chloro-adenosine (8-Cl-Ado).[1] Upon cellular uptake, these precursors are metabolized, leading to the accumulation of 8-Cl-ATP. This accumulation exerts cytotoxic effects primarily through two mechanisms: the inhibition of RNA synthesis and the disruption of cellular energy metabolism via the inhibition of ATP synthase.[1][2] The potent cytotoxic nature of 8-Cl-ATP makes it a valuable tool compound for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics, particularly in the field of oncology.

These application notes provide detailed protocols and conceptual frameworks for utilizing 8-Cl-ATP in HTS to identify chemical modulators of its cytotoxic activity. The described assays are designed for automated, high-density microplate formats suitable for screening large compound libraries.

Mechanism of Action and Signaling Pathway

8-Cl-ATP's primary mechanism of action begins with its formation from precursor molecules. Once inside the cell, 8-Cl-Ado is phosphorylated to 8-Cl-ATP, which then interferes with critical cellular processes. This pathway makes it a useful tool for probing cellular vulnerabilities.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 8-Cl-cAMP or 8-Cl-Ado Metabolism Metabolic Conversion (Adenosine Kinase) Prodrug->Metabolism Uptake 8ClATP 8-Cl-ATP Metabolism->8ClATP ATPsynthase ATP Synthase 8ClATP->ATPsynthase Inhibition RNAsynthesis RNA Synthesis 8ClATP->RNAsynthesis Inhibition ATPsynthesis ATP Synthesis ATPsynthase->ATPsynthesis ATPsynthesis->RNAsynthesis CellDeath Cytotoxicity / Apoptosis ATPsynthesis->CellDeath Depletion leads to RNAsynthesis->CellDeath Leads to

Caption: Metabolic activation of 8-Cl-ATP and its cytotoxic mechanism.

Application 1: Screening for Inhibitors of 8-Cl-ATP-Induced Cytotoxicity

This assay is designed to identify compounds that can rescue cells from the cytotoxic effects of 8-Cl-ATP. Such "hit" compounds could act by various mechanisms, including inhibiting the metabolic activation of the prodrug, enhancing 8-Cl-ATP efflux, or compensating for the downstream metabolic defects.

Experimental Protocol

Objective: To identify compounds that rescue human cancer cells (e.g., multiple myeloma cell line) from 8-Cl-ATP-induced cell death.

Materials:

  • Cells: Human multiple myeloma cell line (e.g., RPMI 8226).

  • Reagents: 8-Chloro-adenosine (8-Cl-Ado), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Plates: 384-well white, solid-bottom assay plates.

  • Compound Library: Small molecule library dissolved in DMSO.

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Harvest and resuspend cells in fresh medium to a density of 5 x 104 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate (1,250 cells/well).

    • Incubate for 4-6 hours at 37°C, 5% CO2 to allow cells to settle.

  • Compound Addition:

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of test compounds from the library plates to the assay plates.

    • For controls, add 50 nL of DMSO to appropriate wells (negative control, maximum toxicity) and a known rescue compound, if available (positive control).

  • Prodrug Addition:

    • Prepare a 2X working solution of 8-Cl-Ado in culture medium. The final concentration should be at its IC80 (e.g., 20 µM, predetermined).

    • Add 25 µL of the 8-Cl-Ado solution to all wells except the untreated control wells (add 25 µL of medium instead).

    • The final volume in each well is 50 µL.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Presentation

Quantitative data from the primary screen and follow-up dose-response experiments should be summarized.

ParameterValueDescription
8-Cl-Ado IC50 10 µMConcentration of 8-Cl-Ado that inhibits cell growth by 50% in this cell line.
Screening Concentration 20 µM (IC80)Concentration of 8-Cl-Ado used in the HTS to provide a suitable screening window.
Z'-factor 0.75A measure of assay quality, indicating excellent separation between positive and negative controls.
Hit Compound HC-01 EC50 5 µMConcentration of the hit compound that results in 50% rescue of cell viability.
Max Rescue (HC-01) 85%The maximum percentage of cell viability restored by the hit compound.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition Start Start Seed Seed Cells (1,250 cells/well) Start->Seed Incubate1 Incubate (4-6 hours) Seed->Incubate1 Compound Add Compounds (50 nL) Incubate1->Compound Prodrug Add 8-Cl-Ado (Final IC80) Compound->Prodrug Incubate2 Incubate (48 hours) Prodrug->Incubate2 CTG Add CTG Reagent Incubate2->CTG Read Read Luminescence CTG->Read End Analyze Data Read->End G cluster_condition Experimental Conditions cluster_effect Observed Effects cluster_conclusion Conclusion Low_Prodrug Low [8-Cl-Ado] (IC20) Effect_Prodrug Minimal Cytotoxicity Low_Prodrug->Effect_Prodrug Combined_Effect High Cytotoxicity Low_Prodrug->Combined_Effect + Test_Cmpd Test Compound Effect_Cmpd Minimal Cytotoxicity Test_Cmpd->Effect_Cmpd Test_Cmpd->Combined_Effect + Synergy Synergistic Hit Identified Combined_Effect->Synergy

References

Synthesis of 8-Chloro-ATP from 8-Chloroadenosine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

8-Chloro-adenosine triphosphate (8-Chloro-ATP) is a crucial analog of adenosine (B11128) triphosphate (ATP) utilized in diverse research areas, particularly in cancer biology and signal transduction studies. As the active intracellular metabolite of the prodrug 8-chloroadenosine (B1666358) (8-Cl-Ado), this compound exerts its cytotoxic effects through mechanisms including the depletion of endogenous ATP pools, inhibition of RNA synthesis, and modulation of key signaling pathways such as the AMP-activated protein kinase (AMPK) pathway. This document provides a detailed protocol for the chemical synthesis of this compound from 8-chloroadenosine, its subsequent purification, and methods for its characterization. Furthermore, it outlines its significant role in cellular signaling, providing researchers with the necessary information for its application in preclinical studies.

Introduction

8-Chloroadenosine is a ribonucleoside analog that demonstrates potent anti-cancer properties in a variety of hematological and solid tumor models.[1][2] Upon cellular uptake, 8-chloroadenosine is phosphorylated to its monophosphate form by adenosine kinase and subsequently to the active triphosphate metabolite, this compound.[2][3] This active form, this compound, is responsible for the compound's therapeutic effects. It competitively inhibits ATP-dependent enzymes and can be incorporated into RNA, leading to the termination of transcription.[4] The accumulation of intracellular this compound is also associated with a significant reduction in endogenous ATP levels, triggering an energy crisis within the cell.[5][6] This energy depletion leads to the activation of the cellular energy sensor, AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR pathway and induces autophagic cell death.[2][7]

Given its importance as the active cytotoxic agent, the availability of pure this compound is essential for in vitro biochemical assays and mechanistic studies. This application note details a reliable method for the chemical synthesis of this compound from 8-chloroadenosine, based on the well-established Ludwig-Eckstein one-pot phosphorylation procedure.[8][9][10] The protocol also covers the purification of the final product using anion-exchange high-performance liquid chromatography (HPLC) and its characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Synthesis of this compound

The synthesis of this compound from 8-chloroadenosine can be efficiently achieved using a one-pot, three-step phosphorylation method, commonly known as the Ludwig-Eckstein synthesis.[8][9] This method avoids the need for protecting groups on the nucleoside's sugar hydroxyls and proceeds through a reactive cyclotriphosphite intermediate.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is a representative method adapted from the Ludwig-Eckstein procedure for nucleoside triphosphates.[8][10][11]

Materials:

Procedure:

  • Preparation of the Phosphorylating Agent: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 8-chloroadenosine (1 equivalent) in anhydrous pyridine and a small amount of 1,4-dioxane. Cool the solution to 0°C in an ice bath.

  • Monophosphorylation: To the cooled solution, add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring. Allow the reaction to proceed at 0°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Activation and Triphosphate Formation: In a separate flask, prepare a solution of tributylammonium pyrophosphate (5 equivalents) in anhydrous pyridine. To the monophosphorylation reaction mixture, add this pyrophosphate solution, followed by tributylamine (5 equivalents). The reaction is then stirred at room temperature for 18-24 hours.

  • Reaction Quench and Hydrolysis: After the reaction is complete, quench it by the slow addition of an equal volume of 1 M TEAB buffer (pH 7.5). Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of any remaining intermediates.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with methanol several times to remove residual pyridine. Dissolve the resulting crude product in a minimal amount of water for purification.

Purification of this compound

The crude this compound is purified by anion-exchange chromatography to separate it from monophosphate, diphosphate, and other reaction byproducts.

Experimental Protocol: Anion-Exchange HPLC Purification

Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Preparative anion-exchange column (e.g., Partisil-10 SAX)[5]

  • Mobile Phase A: 5 mM Ammonium Phosphate (NH₄H₂PO₄), pH 2.8[5]

  • Mobile Phase B: 0.75 M Ammonium Phosphate (NH₄H₂PO₄), pH 3.7[5]

  • Triethylammonium bicarbonate (TEAB) buffer for desalting

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with the starting mobile phase conditions (e.g., 50% Mobile Phase B) until a stable baseline is achieved.[5]

  • Sample Injection: Dissolve the crude this compound in Mobile Phase A and inject it onto the column.

  • Gradient Elution: Elute the bound nucleotides using a linear gradient of increasing ionic strength. A typical gradient could be:

    • 0-15 min: Linear increase from 50% to 55% Mobile Phase B[5]

    • 15-25 min: Linear increase to 100% Mobile Phase B[5]

    • 25-35 min: Hold at 100% Mobile Phase B[5]

  • Fraction Collection: Monitor the elution profile at 256 nm and collect fractions corresponding to the this compound peak, which is expected to be the last major peak to elute due to its high negative charge.

  • Desalting and Lyophilization: Pool the fractions containing pure this compound. Desalt the pooled fractions by repeated co-evaporation with water or by using a volatile buffer system like TEAB followed by lyophilization to obtain the final product as a stable salt.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Parameter 8-chloroadenosine This compound
Molecular Formula C₁₀H₁₂ClN₅O₄C₁₀H₁₅ClN₅O₁₃P₃
Molecular Weight 301.69 g/mol 541.61 g/mol
Purity (Post-Purification) >98% (HPLC)>95% (HPLC)
Expected Yield N/A40-60% (based on starting nucleoside)

Table 1: Physicochemical and Synthesis Data for 8-chloroadenosine and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ³¹P NMR: This is a key technique for confirming the triphosphate moiety. The spectrum is expected to show three distinct phosphorus signals. The α-phosphorus will appear as a doublet, the γ-phosphorus as a doublet, and the β-phosphorus as a triplet, due to P-P coupling.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the ribose and adenine (B156593) protons. The chemical shifts will be different from the starting 8-chloroadenosine due to the presence of the triphosphate group.

  • ¹³C NMR: The carbon spectrum will further confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is ideal for characterizing this compound. The expected molecular ion peak would correspond to [M-H]⁻.

Technique Expected Observations for this compound
³¹P NMR Three signals: α-P (doublet), β-P (triplet), γ-P (doublet)
¹H NMR Signals corresponding to ribose and adenine protons
¹³C NMR Signals corresponding to the 10 carbons of the molecule
ESI-MS (-ve) [M-H]⁻ at m/z ≈ 540.6

Table 2: Expected Analytical Data for Characterization of this compound.

Applications in Research: Signaling Pathways

This compound is a valuable tool for studying cellular signaling pathways due to its multifaceted mechanism of action. Its primary effects are the induction of an energy-deprived state and the inhibition of transcription.

Workflow for Synthesis and Application of this compound

G cluster_synthesis Synthesis and Purification cluster_application Research Application A 8-chloroadenosine B One-Pot Phosphorylation (Ludwig-Eckstein) A->B C Crude this compound B->C D Anion-Exchange HPLC C->D E Pure this compound D->E F Characterization (NMR, MS) E->F G In vitro Biochemical Assays E->G H Cell-based Assays E->H

Caption: Workflow for the synthesis, purification, and application of this compound.

Signaling Pathway of this compound in Cancer Cells

Upon intracellular formation, this compound initiates a cascade of events that ultimately lead to cell death. A simplified representation of this signaling pathway is shown below.

G cluster_cell Cancer Cell cluster_effects Downstream Effects A 8-chloroadenosine (Prodrug) B Cellular Uptake & Phosphorylation A->B C This compound (Active Metabolite) B->C D ATP Depletion C->D H RNA Synthesis Inhibition C->H E AMPK Activation D->E F mTOR Inhibition E->F G Autophagy F->G I Apoptosis G->I H->I

Caption: Signaling pathway of this compound in cancer cells.

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound from its precursor, 8-chloroadenosine. The detailed protocols and expected analytical data will aid researchers in producing high-quality this compound for their studies. The elucidation of its mechanism of action and signaling pathways underscores its importance as a tool in cancer research and drug development, facilitating further investigation into ATP-dependent cellular processes and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Cell Permeability Assessment of 8-Chloro-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that demonstrates significant potential as an antineoplastic agent. Its therapeutic efficacy is dependent on its cellular uptake and subsequent metabolic activation to 8-Chloro-adenosine triphosphate (8-Cl-ATP).[1] This active metabolite exerts its cytotoxic effects through multiple mechanisms, including the inhibition of RNA and DNA synthesis, depletion of endogenous ATP pools, and induction of apoptosis and autophagy.[2][3][4] Understanding the cell permeability of the prodrug and the intracellular accumulation of the active 8-Cl-ATP metabolite is therefore critical for evaluating its pharmacological activity.

These application notes provide detailed protocols for assessing the cellular permeability to 8-Cl-Ado by quantifying the intracellular concentration of 8-Cl-ATP and by measuring the downstream effects on cellular ATP levels.

Mechanism of Action and Signaling Pathways

Upon transport into the cell, 8-Cl-Ado is phosphorylated by adenosine (B11128) kinase to 8-chloro-adenosine monophosphate (8-Cl-AMP), which is further metabolized to the diphosphate (B83284) (8-Cl-ADP) and the active triphosphate (8-Cl-ATP) forms.[2] The accumulation of 8-Cl-ATP, a competitive inhibitor of ATP, leads to a significant decrease in the intracellular ATP pool.[2][4][5] This energy depletion is a key event that triggers downstream signaling cascades.

One of the primary pathways activated by ATP depletion is the AMP-activated protein kinase (AMPK) pathway. The increased AMP:ATP ratio leads to the phosphorylation and activation of AMPK, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[3][5] This cascade can ultimately lead to the induction of autophagy and autophagic cell death.[3] Furthermore, 8-Cl-Ado has been shown to sensitize cancer cells to TRAIL-induced apoptosis through the upregulation of death receptor 5 (DR5) and inactivation of the NF-kappaB pathway.[6] 8-Chloro-ATP also functions as a topoisomerase II inhibitor, leading to DNA double-stranded breaks.[7]

8_Chloro_ATP_Signaling_Pathway cluster_extracellular cluster_intracellular 8_Cl_Ado_ext 8-Chloro-adenosine (8-Cl-Ado) 8_Cl_Ado_int 8-Cl-Ado 8_Cl_Ado_ext->8_Cl_Ado_int Uptake NF_kappaB NF-κB 8_Cl_Ado_ext->NF_kappaB Inactivation DR5 DR5 8_Cl_Ado_ext->DR5 Upregulation 8_Cl_AMP 8-Cl-AMP 8_Cl_Ado_int->8_Cl_AMP Adenosine Kinase 8_Cl_ADP 8-Cl-ADP 8_Cl_AMP->8_Cl_ADP 8_Cl_ATP 8-Cl-ATP 8_Cl_ADP->8_Cl_ATP Endo_ATP Endogenous ATP 8_Cl_ATP->Endo_ATP Depletion RNA_DNA_Synth RNA/DNA Synthesis 8_Cl_ATP->RNA_DNA_Synth Inhibition Topo_II Topoisomerase II 8_Cl_ATP->Topo_II Inhibition AMPK AMPK Endo_ATP->AMPK High AMP:ATP Ratio p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation mTOR mTOR Pathway p_AMPK->mTOR Inhibition Autophagy Autophagy/ Cell Death mTOR->Autophagy Induction DSBs DNA Double-Strand Breaks Topo_II->DSBs Apoptosis Apoptosis NF_kappaB->Apoptosis DR5->Apoptosis

Figure 1: Signaling pathway of this compound.

Data Presentation: Quantitative Effects of 8-Chloro-Adenosine

The following tables summarize the quantitative data on the intracellular accumulation of 8-Cl-ATP and the corresponding depletion of endogenous ATP in various cancer cell lines after treatment with 8-Cl-Ado.

Cell Line Type8-Cl-Ado ConcentrationIncubation TimeIntracellular 8-Cl-ATP ConcentrationReference
Multiple Myeloma10 µM12 h>400 µM[2]
Mantle Cell Lymphoma10 µM24 h>1 mM[8]
Acute Myeloid Leukemia10 µM12 h>600 µM[9]
Cell Line Type8-Cl-Ado ConcentrationIncubation TimeEndogenous ATP ReductionReference
Mantle Cell Lymphoma10 µM24 h30-60%[4]
Mantle Cell LymphomaNot specifiedNot specified40-60%[8]
Acute Myeloid Leukemia10 µM12 h>20%[9]

Experimental Protocols

Two primary protocols are presented. The first directly measures the intracellular accumulation of 8-Cl-ATP using High-Performance Liquid Chromatography (HPLC). The second provides a high-throughput method to assess the downstream effect of 8-Cl-ATP accumulation by measuring the depletion of the endogenous ATP pool using a bioluminescence assay.

Protocol 1: Quantification of Intracellular 8-Cl-ATP by HPLC

This protocol allows for the direct measurement of 8-Cl-ATP that accumulates within the cells, providing a quantitative measure of permeability and metabolic conversion of the prodrug.

HPLC_Workflow Start Cell Seeding Treat Treat cells with 8-Cl-Ado Start->Treat Incubate Incubate for defined time points Treat->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Extract Extract Nucleotides (e.g., with perchloric acid) Harvest->Extract Neutralize Neutralize Extract Extract->Neutralize Analyze Analyze by HPLC Neutralize->Analyze End Quantify 8-Cl-ATP Analyze->End

Figure 2: Workflow for 8-Cl-ATP quantification.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 8-Chloro-adenosine (8-Cl-Ado)

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), ice-cold

  • Potassium hydroxide (B78521) (KOH)

  • HPLC system with a suitable anion-exchange or reverse-phase C18 column

  • 8-Cl-ATP standard for calibration

Procedure:

  • Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow to 70-80% confluency.

  • Treatment: Treat the cells with the desired concentration of 8-Cl-Ado (e.g., 10 µM). Include an untreated control.

  • Incubation: Incubate the cells for various time points (e.g., 2, 6, 12, 24 hours) to determine the time course of 8-Cl-ATP accumulation.

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and then lyse the cells directly on the plate with ice-cold 0.4 M PCA.

    • For suspension cells, collect cells by centrifugation, wash twice with ice-cold PBS, and then resuspend the cell pellet in ice-cold 0.4 M PCA.

  • Nucleotide Extraction:

    • Incubate the PCA lysate on ice for 15-20 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully collect the supernatant containing the acid-soluble nucleotides.

  • Neutralization: Neutralize the supernatant by adding a calculated amount of KOH. The endpoint is a pH of ~7.0. This will precipitate potassium perchlorate (B79767).

  • Sample Preparation: Centrifuge at 12,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate. The resulting supernatant is ready for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate nucleotides using an appropriate gradient elution protocol.

    • Detect nucleotides by UV absorbance at 262 nm.

    • Identify the 8-Cl-ATP peak by comparing its retention time with that of the 8-Cl-ATP standard.

  • Quantification: Calculate the intracellular concentration of 8-Cl-ATP based on the peak area and the calibration curve generated from the 8-Cl-ATP standard. Normalize the concentration to the cell number.

Protocol 2: High-Throughput Cell Viability and ATP Depletion Assay

This protocol uses a commercially available bioluminescent ATP assay kit to indirectly assess the permeability and activity of 8-Cl-Ado by measuring the reduction in the total cellular ATP pool. This method is highly sensitive and amenable to a 96-well or 384-well plate format.

ATP_Assay_Workflow Start Seed cells in multi-well plate Treat Add 8-Cl-Ado at various concentrations Start->Treat Incubate Incubate for defined time Treat->Incubate Lyse Add ATP Releasing Agent (Cell Lysis) Incubate->Lyse React Add Luciferase/ Luciferin (B1168401) Substrate Lyse->React Measure Measure Luminescence React->Measure End Calculate % ATP Depletion Measure->End

Figure 3: Workflow for bioluminescent ATP assay.

Materials:

  • Cell line of interest

  • White, opaque 96-well or 384-well microplates suitable for luminescence assays

  • Complete cell culture medium

  • 8-Chloro-adenosine (8-Cl-Ado)

  • Commercial bioluminescent ATP assay kit (e.g., from Promega, Sigma-Aldrich)[10][11]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white, opaque-walled multi-well plate at a predetermined optimal density. Allow cells to attach and grow for 24 hours.

  • Treatment: Prepare serial dilutions of 8-Cl-Ado in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of 8-Cl-Ado. Include untreated wells as a control for 100% ATP levels.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).

  • ATP Assay:

    • Equilibrate the plate and the ATP assay reagents to room temperature.

    • Follow the manufacturer's instructions for the ATP assay kit. Typically, this involves adding a single reagent that both lyses the cells to release ATP and provides the luciferase and luciferin substrate.[12]

    • Incubate for the recommended time (usually 10-15 minutes) to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the average luminescence for each treatment condition.

    • Express the results as a percentage of the ATP level in the untreated control cells.

    • Plot the percentage of ATP remaining versus the concentration of 8-Cl-Ado to determine the dose-dependent effect on cellular energy levels.

Conclusion

The protocols described provide robust methods for assessing the cellular permeability and metabolic activation of 8-Chloro-adenosine. Direct quantification of intracellular 8-Cl-ATP via HPLC offers precise measurement of uptake and conversion, while the high-throughput bioluminescent ATP assay provides a functional readout of the compound's activity. Together, these assays are invaluable tools for the preclinical evaluation of 8-Cl-Ado and its analogs in cancer research and drug development.

References

Application Notes and Protocols for Studying ATP-Dependent Kinases Using 8-Chloro-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-adenosine triphosphate (8-Chloro-ATP) is the active intracellular metabolite of the prodrug 8-chloro-adenosine (8-Cl-Ado). In a cellular context, the accumulation of this compound is primarily associated with two key events: the depletion of endogenous ATP pools and the inhibition of RNA synthesis.[1][2] These cellular effects indirectly influence the activity of various ATP-dependent kinases, most notably by activating AMP-activated protein kinase (AMPK) and consequently inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3]

While the cellular effects mediated by this compound are well-documented, it is crucial to note that the direct application of this compound as a tool in in vitro biochemical assays with purified kinases is not a widely established or documented methodology in the existing scientific literature. The information available focuses on the consequences of its formation within cells following treatment with its precursor, 8-chloro-adenosine.

These application notes, therefore, provide a comprehensive overview of the known cellular mechanisms involving this compound and its impact on kinase signaling pathways. Additionally, we present theoretical protocols for how one might investigate the direct effects of this compound on purified kinases, with the explicit understanding that these are proposed methodologies and not based on established experimental precedent.

Cellular Mechanism of Action and Effects on Kinase Signaling

The primary mechanism by which 8-chloro-adenosine, and subsequently this compound, affects cellular signaling is through the disruption of cellular energy homeostasis.

  • Formation of this compound: 8-chloro-adenosine is readily taken up by cells and is phosphorylated to 8-chloro-adenosine monophosphate (8-Cl-AMP) by adenosine (B11128) kinase. Subsequent phosphorylations lead to the formation of 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP) and this compound.[4]

  • Depletion of ATP: The accumulation of this compound within the cell leads to a significant decrease in the endogenous levels of ATP.[1][2]

  • Activation of AMPK: The resulting increase in the AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[3]

  • Inhibition of mTOR: Activated AMPK, in turn, phosphorylates and inhibits key components of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[3]

  • Induction of Autophagy: Inhibition of mTOR is a strong stimulus for the induction of autophagy, a cellular process of self-digestion and recycling of cellular components.[3]

  • Inhibition of RNA Synthesis: this compound also acts as an inhibitor of RNA synthesis.[1][2]

This cascade of events makes 8-chloro-adenosine a compound of interest in cancer research, as it can induce cell cycle arrest and apoptosis in various cancer cell lines.

Signaling Pathway Diagram

G 8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP Phosphorylation ATP_depletion ATP Depletion 8-Cl-ATP->ATP_depletion RNA_synthesis_inhibition RNA Synthesis Inhibition 8-Cl-ATP->RNA_synthesis_inhibition AMPK_activation AMPK Activation ATP_depletion->AMPK_activation mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition Autophagy Autophagy mTOR_inhibition->Autophagy

Caption: Cellular mechanism of 8-chloro-adenosine (8-Cl-Ado).

Quantitative Data from Cellular Studies

The following table summarizes the inhibitory concentrations of the prodrug, 8-chloro-adenosine, in various cancer cell lines. It is important to reiterate that these values reflect the cellular response to 8-chloro-adenosine, which is then metabolized to this compound.

Cell LineCancer TypeParameterValueReference
AROThyroid CarcinomaIC502.3 - 13.6 µM[5]
NPAThyroid CarcinomaIC502.3 - 13.6 µM[5]
WROThyroid CarcinomaIC502.3 - 13.6 µM[5]

Theoretical Protocols for In Vitro Kinase Assays

The following protocols are hypothetical and designed to provide a framework for investigating the direct interaction of this compound with purified ATP-dependent kinases. Researchers should be aware that the outcomes of these experiments are not predictable based on current literature.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Kinase, Substrate, Buffer, and this compound Incubation Incubate Kinase, Substrate, and this compound/ATP Reagents->Incubation Detection Detect Phosphorylation (e.g., Radiometric, Luminescence) Incubation->Detection Analysis Data Analysis (e.g., IC50/Ki determination) Detection->Analysis

Caption: Workflow for in vitro kinase assays with this compound.

Protocol 1: Investigating this compound as a Phosphate (B84403) Donor

Objective: To determine if a given kinase can utilize this compound as a phosphate donor to phosphorylate a substrate.

Materials:

  • Purified active kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound solution

  • ATP solution (as a positive control)

  • [γ-³²P]ATP (for radiometric detection)

  • Phosphocellulose paper or other means of separating substrate from ATP

  • Scintillation counter

Methodology:

  • Reaction Setup: Prepare reaction mixtures in duplicate or triplicate in microcentrifuge tubes on ice.

    • Test Reaction: Kinase reaction buffer, purified kinase, substrate, and a defined concentration of this compound.

    • Positive Control: Kinase reaction buffer, purified kinase, substrate, and the same concentration of ATP.

    • Negative Control: Kinase reaction buffer, purified kinase, substrate, but no nucleotide.

  • Initiation: To one set of reactions, add a small amount of [γ-³²P]ATP to trace the phosphate transfer.

  • Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Termination: Stop the reactions by adding an equal volume of a stopping solution (e.g., 75 mM phosphoric acid).

  • Detection:

    • Spot a portion of each reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Analysis: Compare the phosphorylation signal from the this compound reaction to the positive and negative controls. A signal significantly above the negative control would suggest the kinase can utilize this compound as a phosphate donor.

Protocol 2: Assessing this compound as a Kinase Inhibitor

Objective: To determine if this compound can act as a competitive inhibitor of a kinase in the presence of ATP.

Materials:

  • Purified active kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer

  • ATP solution

  • A range of concentrations of this compound solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay

Methodology:

  • Reaction Setup: In a 96-well or 384-well plate suitable for luminescence readings, set up the following reactions:

    • Test Reactions: Kinase reaction buffer, purified kinase, substrate, a fixed concentration of ATP (ideally at or near the Km for the kinase), and varying concentrations of this compound.

    • Positive Control (No Inhibition): Kinase reaction buffer, purified kinase, substrate, and the fixed concentration of ATP, with no this compound.

    • Negative Control (No Kinase Activity): Kinase reaction buffer, substrate, and the fixed concentration of ATP, with no kinase.

  • Initiation and Incubation: Initiate the kinase reaction by adding the kinase to the wells. Incubate at the optimal temperature for the kinase for a defined period.

  • Detection:

    • Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP.

    • A second reagent is then added to convert the ADP produced by the kinase reaction into a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the kinase activity against the concentration of this compound.

    • If this compound is an inhibitor, a dose-dependent decrease in kinase activity will be observed.

    • Calculate the IC50 value of this compound for the kinase.

Conclusion and Future Directions

The study of this compound has provided valuable insights into the cellular consequences of ATP depletion and its impact on key signaling pathways like the AMPK/mTOR axis. While its role as an intracellular metabolite of 8-chloro-adenosine is established, its direct interaction with ATP-dependent kinases in a purified system remains an unexplored area of research. The theoretical protocols provided here offer a starting point for researchers interested in investigating these potential direct effects. Such studies would be crucial in determining whether this compound can act as a direct kinase inhibitor or a substrate mimic, which could open new avenues for its application in kinase research and drug development.

References

Application Notes and Protocols for Assessing 8-Chloro-ATP Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-adenosine triphosphate (8-Chloro-ATP) is a chlorinated analog of adenosine (B11128) triphosphate. Its precursor, 8-chloro-adenosine (8-Cl-Ado), has demonstrated significant cytotoxic effects in various cancer cell lines.[1][2][3][4] Within the cell, 8-Cl-Ado is metabolized to this compound, which is believed to be the primary cytotoxic agent.[5][6][7] The proposed mechanisms of its anti-cancer activity include the inhibition of RNA synthesis, depletion of intracellular ATP pools, induction of apoptosis, and autophagy.[1][5][8][9][10]

This document provides a comprehensive experimental design to assess the cytotoxicity of this compound. Given that 8-Cl-Ado is the common precursor used in research, the protocols will include 8-Cl-Ado as a key compound for comparison. These guidelines will enable researchers to evaluate the cytotoxic potential of these compounds, elucidate their mechanisms of action, and explore their therapeutic potential.

Experimental Design Overview

The overall experimental workflow is designed to systematically assess the cytotoxic effects of this compound and 8-Cl-Ado. The process begins with cell culture and treatment, followed by a series of assays to measure cell viability, membrane integrity, apoptosis, and key mechanistic events.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanistic Evaluation cluster_3 Phase 4: Data Analysis and Interpretation A Select and Culture Appropriate Cell Line B Prepare Stock Solutions of This compound & 8-Cl-Ado A->B C Cell Seeding in Multi-well Plates B->C D Treatment with Varying Concentrations and Durations C->D E MTT Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G Caspase-3/7 Activity Assay (Apoptosis) D->G H Intracellular ATP Quantification D->H I Mitochondrial Membrane Potential Assay D->I J Calculate IC50 Values E->J F->J G->J H->J I->J K Statistical Analysis J->K L Correlate Cytotoxicity with Mechanistic Data K->L

Caption: Experimental workflow for assessing this compound cytotoxicity.

Key Signaling Pathways

The cytotoxic effects of this compound are linked to several key signaling pathways. The primary mechanism involves the intracellular conversion of 8-Cl-Ado to 8-Cl-ATP, leading to a depletion of the endogenous ATP pool. This energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][11] Activated AMPK can then initiate downstream signaling cascades that promote apoptosis and autophagy. Additionally, extracellular ATP and its analogs can act as signaling molecules by binding to purinergic receptors, such as P2Y11, which can modulate intracellular calcium levels and cyclic AMP (cAMP) production, further influencing cell fate.[12][13][14][15]

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cell Membrane 8-Cl-Ado_ext 8-Cl-Ado 8-Cl-Ado_int 8-Cl-Ado 8-Cl-Ado_ext->8-Cl-Ado_int Nucleoside Transporter 8-Chloro-ATP_ext This compound P2Y11 P2Y11 Receptor 8-Chloro-ATP_ext->P2Y11 8-Chloro-ATP_int This compound 8-Cl-Ado_int->8-Chloro-ATP_int Metabolism ATP_pool ATP Pool Depletion 8-Chloro-ATP_int->ATP_pool RNA_synthesis Inhibition of RNA Synthesis 8-Chloro-ATP_int->RNA_synthesis AMPK AMPK Activation ATP_pool->AMPK Apoptosis Apoptosis AMPK->Apoptosis Autophagy Autophagy AMPK->Autophagy Downstream Signaling\n(cAMP, Ca2+) Downstream Signaling (cAMP, Ca2+) P2Y11->Downstream Signaling\n(cAMP, Ca2+) Cell Fate Modulation Cell Fate Modulation Downstream Signaling\n(cAMP, Ca2+)->Cell Fate Modulation

Caption: Putative signaling pathways of this compound cytotoxicity.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., breast cancer, leukemia, lung cancer cell lines mentioned in the literature). Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics.

  • Stock Solutions: Prepare stock solutions of this compound and 8-Cl-Ado in a suitable solvent (e.g., water or DMSO).[3] Filter-sterilize the solutions and store them at -20°C.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density for each cell line. Allow the cells to adhere and grow for 24 hours before treatment.

  • Treatment: Treat the cells with a range of concentrations of this compound and 8-Cl-Ado. Include a vehicle control (solvent alone) and a positive control for cytotoxicity if available. The incubation time can be varied (e.g., 24, 48, 72 hours) to assess time-dependent effects.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals.[16]

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[16]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[19][20]

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically.[21][22]

  • Protocol:

    • After treatment, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[22]

    • Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[23]

  • Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7 to release aminoluciferin, generating a luminescent signal.[23]

  • Protocol:

    • After the treatment period, equilibrate the 96-well plate and its contents to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

    • Mix the contents of the wells by gentle shaking on a plate shaker.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence using a luminometer.

Intracellular ATP Quantification Assay

This assay measures the level of intracellular ATP, a key indicator of cellular health and metabolic activity.

  • Principle: The assay is based on the ATP-dependent luciferin-luciferase reaction, where the amount of light produced is proportional to the intracellular ATP concentration.[24][25]

  • Protocol:

    • Following treatment, lyse the cells to release the intracellular ATP using a lysis reagent provided in a commercial kit.

    • Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.

    • Add the luciferase-luciferin reagent to each well.

    • Immediately measure the luminescence using a luminometer.

    • Generate an ATP standard curve to determine the absolute concentration of ATP in the samples.

Mitochondrial Membrane Potential Assay

This assay assesses changes in the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.[26]

  • Principle: Healthy mitochondria maintain a high membrane potential. In apoptotic cells, the mitochondrial membrane potential collapses. This can be detected using cationic fluorescent dyes like JC-1, which exhibit a potential-dependent accumulation in mitochondria. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells, it remains in its monomeric form and fluoresces green.

  • Protocol:

    • After treatment, incubate the cells with the JC-1 staining solution according to the manufacturer's protocol.

    • Wash the cells to remove the excess dye.

    • Measure the fluorescence intensity of both the red aggregates and green monomers using a fluorescence microplate reader or a flow cytometer.

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound and 8-Cl-Ado

Cell LineCompound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Cell Line A This compound
8-Cl-Ado
Cell Line B This compound
8-Cl-Ado

Table 2: Mechanistic Assay Results at IC50 Concentration (48h)

Cell LineTreatment% LDH ReleaseRelative Caspase-3/7 ActivityRelative Intracellular ATP LevelMitochondrial Membrane Potential (Red/Green Ratio)
Cell Line A Vehicle
This compound
8-Cl-Ado
Cell Line B Vehicle
This compound
8-Cl-Ado

Conclusion

This comprehensive set of protocols provides a robust framework for assessing the cytotoxicity of this compound and its precursor, 8-Cl-Ado. By combining cell viability, cytotoxicity, and mechanistic assays, researchers can gain a detailed understanding of the compounds' effects on cancer cells. The provided diagrams and data presentation tables will aid in the interpretation and communication of the experimental findings. These studies will contribute to the evaluation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the In Vivo Administration of 8-Chloroadenosine to Generate 8-Chloro-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroadenosine (B1666358) (8-Cl-Ado) is a ribonucleoside analog that demonstrates significant anti-neoplastic activity in a variety of preclinical cancer models. Following in vivo administration, 8-Cl-Ado is metabolized intracellularly to its active triphosphate form, 8-chloro-ATP (8-Cl-ATP). This metabolite is a potent inhibitor of RNA synthesis and a modulator of cellular energy metabolism, leading to cancer cell death.[1][2] These application notes provide a comprehensive overview of the in vivo use of 8-Cl-Ado, including its mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies.

Mechanism of Action

The primary mechanism of action of 8-Cl-Ado is mediated by its conversion to 8-Cl-ATP.[1] Once formed, 8-Cl-ATP exerts its cytotoxic effects through several pathways:

  • Inhibition of RNA Synthesis: 8-Cl-ATP acts as an ATP analog and is incorporated into newly synthesized RNA chains by RNA polymerases. This incorporation leads to premature chain termination and a global inhibition of transcription, which is detrimental to rapidly proliferating cancer cells.[2]

  • Depletion of Cellular ATP: The accumulation of 8-Cl-ATP within the cell leads to a significant reduction in the endogenous ATP pool. This energy depletion activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

  • Induction of Autophagy: Activation of AMPK, in turn, triggers a cascade of signaling events that lead to autophagy, a cellular process of self-digestion that can promote cell death in the context of cancer therapy.

  • Potential V-type ATPase Inhibition: While direct evidence is still emerging, the structural similarity of 8-Cl-ATP to ATP suggests it may act as a competitive inhibitor of ATP-dependent enzymes. Vacuolar-type H+-ATPases (V-ATPases) are ATP-driven proton pumps that are crucial for maintaining the acidic microenvironment of tumors and are implicated in cancer progression and drug resistance.[3] Inhibition of V-ATPase can disrupt tumor metabolism and sensitize cancer cells to other therapies. Further research is needed to fully elucidate the role of 8-Cl-ATP as a V-ATPase inhibitor.

The multifaceted mechanism of action of 8-Cl-ATP makes it a promising candidate for cancer therapy.

Signaling Pathways and Experimental Workflows

Metabolic Conversion and Cellular Effects of 8-Chloroadenosine

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8_Cl_Ado_ext 8-Chloroadenosine (8-Cl-Ado) 8_Cl_Ado_int 8-Cl-Ado 8_Cl_Ado_ext->8_Cl_Ado_int Transport 8_Cl_AMP 8-Chloro-AMP 8_Cl_Ado_int->8_Cl_AMP Adenosine Kinase 8_Cl_ADP 8-Chloro-ADP 8_Cl_AMP->8_Cl_ADP 8_Cl_ATP This compound 8_Cl_ADP->8_Cl_ATP ATP_pool Endogenous ATP Pool 8_Cl_ATP->ATP_pool Depletion RNA_synthesis RNA Synthesis 8_Cl_ATP->RNA_synthesis Incorporation & Inhibition V_ATPase V-type ATPase (Potential Target) 8_Cl_ATP->V_ATPase Potential Inhibition AMPK AMPK ATP_pool->AMPK Activation via increased AMP/ATP ratio Autophagy Autophagy AMPK->Autophagy Induction

Caption: Metabolic activation of 8-Cl-Ado and its downstream cellular effects.

Experimental Workflow for In Vivo Efficacy Studies

Start Start Tumor_cell_culture Tumor Cell Culture Start->Tumor_cell_culture Orthotopic_implantation Orthotopic Implantation in Mice Tumor_cell_culture->Orthotopic_implantation Tumor_growth_monitoring Tumor Growth Monitoring Orthotopic_implantation->Tumor_growth_monitoring Randomization Randomization of Mice Tumor_growth_monitoring->Randomization Treatment Treatment with 8-Cl-Ado or Vehicle Randomization->Treatment Data_collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_collection Endpoint Endpoint Analysis Data_collection->Endpoint Pharmacokinetics Pharmacokinetic Analysis (Blood/Tissue Collection) Endpoint->Pharmacokinetics Pharmacodynamics Pharmacodynamic Analysis (Tumor Biomarkers) Endpoint->Pharmacodynamics End End Pharmacokinetics->End Pharmacodynamics->End

Caption: Workflow for preclinical evaluation of 8-Cl-Ado in mouse tumor models.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the in vivo administration of 8-Cl-Ado.

Table 1: In Vivo Efficacy of 8-Chloroadenosine in Mouse Xenograft Models

Cancer TypeMouse Model8-Cl-Ado Dose and ScheduleTumor Growth InhibitionReference
Breast CancerMCF-7 Orthotopic100 mg/kg, IP, 3 times/week for 3 weeksSignificant Inhibition
Breast CancerBT-474 Orthotopic100 mg/kg, IP, 3 times/week for 3 weeksSignificant Inhibition
Colorectal CancerHCT116 XenograftNot SpecifiedPotent Inhibition

Table 2: Pharmacokinetic Parameters of 8-Chloroadenosine and Metabolites in Mice

CompoundDose of 8-Cl-AdoTime PointTissue/FluidConcentration (µM)Reference
8-Cl-Ado100 mg/kg, IP1 hourPlasma1.3[4]
8-Cl-AMP100 mg/kg, IP1 hourPBMC1000[4]
8-Cl-ATP50 mg/kg, IP1 hourPBMC350[4]
8-Cl-ATP100 mg/kg, IP1 hourPBMC1200[4]

Table 3: In Vitro Cytotoxicity of 8-Chloroadenosine

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
MM.1SMultiple MyelomaNot SpecifiedNot Specified[2]
RPMI-8226Multiple MyelomaNot SpecifiedNot Specified[2]
U266Multiple MyelomaNot SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: Preparation and In Vivo Administration of 8-Chloroadenosine

This protocol describes the preparation and intraperitoneal (IP) injection of 8-Cl-Ado in mice.

Materials:

  • 8-Chloroadenosine (powder)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

Procedure:

  • Preparation of 8-Cl-Ado Solution:

    • Calculate the required amount of 8-Cl-Ado based on the desired dose and the number of animals to be treated. A common dose range is 25-100 mg/kg.

    • Weigh the 8-Cl-Ado powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile PBS to achieve the desired final concentration. The solubility of 8-Cl-Ado in water at room temperature is limited, but it can be increased with gentle warming.[4]

    • Vortex the solution thoroughly to dissolve the compound. If necessary, warm the solution to 37°C to aid dissolution.

    • Ensure the final solution is clear and free of particulates before injection.

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse appropriately.

    • Disinfect the injection site (lower right quadrant of the abdomen) with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the 8-Cl-Ado solution. The injection volume should not exceed 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Establishment of an Orthotopic Breast Cancer Mouse Model

This protocol details the procedure for establishing an orthotopic breast cancer model in immunodeficient mice.

Materials:

  • Breast cancer cell line (e.g., MCF-7, BT-474)

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Matrigel (optional)

  • Immunodeficient mice (e.g., nude or NSG)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Sutures or wound clips

  • Betadine and 70% ethanol

Procedure:

  • Cell Preparation:

    • Culture breast cancer cells to 70-80% confluency.

    • Harvest the cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in sterile PBS.

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL in PBS (or a PBS/Matrigel mixture). Keep the cell suspension on ice.

  • Surgical Procedure:

    • Anesthetize the mouse using isoflurane.

    • Shave and disinfect the surgical area (inguinal mammary fat pad).

    • Make a small incision in the skin over the mammary fat pad.

    • Gently expose the fat pad.

    • Inject 10-50 µL of the cell suspension into the center of the fat pad using a 27-30 gauge needle.

    • Close the incision with sutures or wound clips.

    • Monitor the mouse until it recovers from anesthesia.

  • Tumor Growth Monitoring:

    • Palpate the injection site regularly to monitor for tumor formation.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm^3).

Protocol 3: Quantification of this compound in Tissues by Ion-Pair Reversed-Phase HPLC

This protocol outlines a method for the extraction and quantification of 8-Cl-ATP from tissue samples.

Materials:

  • Tissue sample (e.g., tumor, liver)

  • Liquid nitrogen

  • Perchloric acid (PCA), 0.4 M

  • Potassium hydroxide (B78521) (KOH), 2 M

  • HPLC system with UV detector

  • C18 reversed-phase column

  • Mobile Phase A: Aqueous buffer (e.g., 100 mM potassium phosphate (B84403) monobasic), pH 6.0, with an ion-pairing agent (e.g., 5 mM tetrabutylammonium (B224687) bromide).

  • Mobile Phase B: Acetonitrile or methanol

  • 8-Cl-ATP standard

  • Centrifuge

Procedure:

  • Tissue Extraction:

    • Excise the tissue of interest and immediately freeze it in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in ice-cold 0.4 M PCA.

    • Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant (acid-soluble extract).

    • Neutralize the supernatant by adding 2 M KOH dropwise on ice until the pH reaches 6.5-7.0. The formation of a precipitate (potassium perchlorate) will be observed.

    • Centrifuge again to pellet the precipitate.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared tissue extract onto the column.

    • Separate the nucleotides using a gradient of Mobile Phase B. A typical gradient might start with a low percentage of organic solvent and increase over time to elute the more retained compounds.

    • Detect the eluting compounds by UV absorbance at 260 nm.

    • Identify the 8-Cl-ATP peak by comparing its retention time to that of a pure 8-Cl-ATP standard.

    • Quantify the amount of 8-Cl-ATP in the sample by integrating the peak area and comparing it to a standard curve generated with known concentrations of the 8-Cl-ATP standard.

Protocol 4: Assessment of Autophagy by Western Blotting

This protocol describes the detection of key autophagy markers, LC3 and p62, in tissue samples by Western blotting.

Materials:

  • Tissue lysate

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the tissue lysates.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-I, LC3-II, and p62.

    • Calculate the LC3-II/LC3-I ratio as an indicator of autophagosome formation.

    • Assess the levels of p62, as a decrease in p62 indicates its degradation through the autophagic process.

    • Normalize the results to the loading control (β-actin).

Conclusion

The in vivo administration of 8-chloroadenosine and its subsequent conversion to this compound represents a promising strategy for cancer therapy. The detailed protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working with this compound. Further investigation into the precise mechanisms of action, including its potential role as a V-type ATPase inhibitor, will be crucial for its clinical development.

References

Application Note: Flow Cytometry Analysis of Cellular Responses to 8-Chloroadenosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Chloroadenosine (B1666358) (8-Cl-Ado) is a ribonucleoside analog demonstrating significant preclinical activity against various hematological malignancies and solid tumors.[1][2][3] Its therapeutic potential stems from its intracellular conversion to the active metabolite, 8-Chloro-adenosine triphosphate (8-Cl-ATP).[4] The accumulation of 8-Cl-ATP within the cell initiates a cascade of cytotoxic effects, primarily through the depletion of endogenous ATP pools and the inhibition of RNA synthesis.[1][4]

This application note provides detailed protocols for utilizing flow cytometry to analyze the primary cellular consequences of 8-Cl-Ado treatment, including the induction of apoptosis and alterations in cell cycle progression. The provided methodologies are intended for researchers, scientists, and professionals in drug development engaged in characterizing the mechanism of action of 8-Cl-Ado and similar ATP-directed agents.

Mechanism of Action of 8-Chloroadenosine

Upon cellular uptake, 8-Cl-Ado is phosphorylated by adenosine (B11128) kinase and other enzymes to form 8-Cl-ATP.[1] This ATP analog exerts its cytotoxic effects through several mechanisms:

  • ATP Depletion: 8-Cl-ATP competes with natural ATP, leading to a significant reduction in intracellular ATP levels, which disrupts cellular energy homeostasis.[1][5] This energy depletion can activate the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status.[2]

  • Inhibition of Macromolecule Synthesis: 8-Cl-ATP can be incorporated into RNA, acting as a chain terminator and inhibiting RNA polymerase II, thereby disrupting global transcription.[1] In some cancer types, 8-Cl-Ado has also been shown to inhibit DNA synthesis.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: The disruption of critical cellular processes by 8-Cl-ATP leads to the induction of programmed cell death (apoptosis) and can cause cells to arrest at specific phases of the cell cycle, commonly the G2/M phase.[1][6] Apoptosis is often initiated through the intrinsic (mitochondrial) pathway, marked by the loss of mitochondrial membrane potential.[1]

cluster_0 Extracellular cluster_1 Intracellular 8_Cl_Ado_ext 8-Chloroadenosine (8-Cl-Ado) 8_Cl_Ado_int 8-Cl-Ado 8_Cl_Ado_ext->8_Cl_Ado_int Uptake 8_Cl_ATP 8-Cl-ATP 8_Cl_Ado_int->8_Cl_ATP Phosphorylation ATP_depletion ATP Depletion 8_Cl_ATP->ATP_depletion RNA_Synth_Inhib RNA Synthesis Inhibition 8_Cl_ATP->RNA_Synth_Inhib AMPK AMPK Activation ATP_depletion->AMPK mTOR mTOR Inhibition AMPK->mTOR Apoptosis Apoptosis mTOR->Apoptosis RNA_Synth_Inhib->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) RNA_Synth_Inhib->Cell_Cycle_Arrest Flow Cytometry\n(Annexin V / PI) Flow Cytometry (Annexin V / PI) Apoptosis->Flow Cytometry\n(Annexin V / PI) Flow Cytometry\n(PI Staining) Flow Cytometry (PI Staining) Cell_Cycle_Arrest->Flow Cytometry\n(PI Staining)

Caption: Intracellular signaling cascade of 8-Chloroadenosine.

Data Presentation

The following tables provide representative quantitative data from flow cytometry analyses of a hypothetical cancer cell line treated with 8-Cl-Ado for 48 hours.

Table 1: Apoptosis Analysis via Annexin V-FITC / PI Staining

Treatment GroupLive Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (0 µM)94.5 ± 2.53.1 ± 0.82.4 ± 0.6
8-Cl-Ado (5 µM)65.2 ± 4.122.8 ± 3.212.0 ± 2.1
8-Cl-Ado (10 µM)38.7 ± 5.335.4 ± 4.525.9 ± 3.8

Table 2: Cell Cycle Distribution via Propidium Iodide Staining

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (0 µM)55.8 ± 3.328.1 ± 2.416.1 ± 1.91.5 ± 0.4
8-Cl-Ado (5 µM)45.2 ± 2.915.6 ± 1.830.3 ± 2.58.9 ± 1.2
8-Cl-Ado (10 µM)30.1 ± 3.810.5 ± 1.545.5 ± 4.113.9 ± 2.3

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of apoptosis and cell cycle distribution in cells treated with 8-Cl-Ado.

Protocol 1: Apoptosis Detection using Annexin V and Propidium Iodide

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7] Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a membrane-impermeant DNA dye used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[9]

Materials

  • Cell culture medium, PBS, Trypsin-EDTA

  • 8-Chloroadenosine (8-Cl-Ado)

  • FITC Annexin V Apoptosis Detection Kit (or equivalent) containing:

    • Annexin V-FITC

    • Propidium Iodide (PI) solution

    • 10X Binding Buffer

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures they remain in the exponential growth phase and do not exceed 80% confluency by the end of the experiment.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat cells with the desired concentrations of 8-Cl-Ado and a vehicle control for the specified time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium (which contains floating apoptotic cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, then detach using Trypsin-EDTA. Combine these cells with the previously collected medium.

    • Suspension Cells: Collect cells directly into a 15 mL conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on the flow cytometer within one hour of staining.

    • Set up appropriate voltage settings and compensation using unstained, Annexin V-only, and PI-only stained control samples.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

start Seed Cells in 6-Well Plate treat Treat with 8-Cl-Ado (e.g., 24-48h) start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI (15 min, RT, Dark) resuspend->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Quadrants: Live, Early & Late Apoptosis acquire->analyze

Caption: Experimental workflow for apoptosis analysis.
Protocol 2: Cell Cycle Analysis using Propidium Iodide

This method quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[6][11] PI binds stoichiometrically to DNA, allowing for the differentiation of cell cycle phases by fluorescence intensity. A "sub-G1" peak, representing cells with fragmented DNA, is indicative of apoptosis.

Materials

  • Cell culture medium, PBS, Trypsin-EDTA

  • 8-Chloroadenosine (8-Cl-Ado)

  • Ice-cold 70% Ethanol (B145695)

  • PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure

  • Cell Seeding and Treatment:

    • Follow Step 1 as described in Protocol 1.

  • Cell Harvesting:

    • Harvest cells as described in Step 2 of Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (fixation can be extended to several days).[10]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark to ensure degradation of RNA.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

    • Acquire data for at least 20,000 events per sample.

    • Analyze the data using cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M phases and quantify the percentage of cells in each, including the sub-G1 population.

start Seed & Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash fix Fix in Cold 70% Ethanol (≥2h at -20°C) wash->fix wash_post_fix Wash to Remove Ethanol fix->wash_post_fix stain Stain with PI/RNase Solution (30 min, 37°C) wash_post_fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze Model Cell Cycle Phases: G0/G1, S, G2/M, Sub-G1 acquire->analyze

Caption: Experimental workflow for cell cycle analysis.

References

Application Notes and Protocols for Western Blot Analysis of 8-Chloro-ATP Downstream Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-adenosine triphosphate (8-Cl-ATP) is a potent analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable tool for investigating cellular signaling pathways.[1][2] Once intracellularly incorporated, either directly or through the metabolic conversion of its precursor 8-Chloro-adenosine (8-Cl-Ado), 8-Cl-ATP can elicit a range of downstream effects, including the induction of apoptosis, modulation of energy sensing pathways, and activation of inflammatory responses.[3][4][5] Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying these effects by quantifying changes in protein expression and post-translational modifications.

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the downstream signaling cascades affected by 8-Cl-ATP. The protocols outlined below are designed to be adaptable to various cell types and experimental contexts.

Key Downstream Signaling Pathways

8-Cl-ATP has been shown to influence several critical signaling pathways:

  • Apoptosis Induction: 8-Cl-ATP can trigger programmed cell death through both caspase-dependent and -independent mechanisms.[5][6] This involves the cleavage and activation of caspases, such as caspase-3 and caspase-8, and the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).[6]

  • AMPK/mTOR Pathway: By mimicking ATP, 8-Cl-ATP can lead to a state of cellular energy stress, activating AMP-activated protein kinase (AMPK), a master regulator of metabolism.[4][7][8] Activated AMPK can then inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a key promoter of cell growth and proliferation, and induce autophagy.[4][7]

  • Inflammasome Activation: Extracellular ATP is a well-known activator of the P2X7 receptor, which can lead to the assembly and activation of the NLRP3 inflammasome.[9][10][11][12] This results in the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.[12][13] While 8-Cl-ATP's direct role on this pathway is an area of active research, its structural similarity to ATP suggests it as a potential modulator.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[14][15] Some studies have investigated the effect of ATP analogs on ERK phosphorylation, indicating its potential as a downstream target.[7][16]

  • NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cell survival.[17][18] Extracellular ATP has been shown to activate NF-κB, suggesting that 8-Cl-ATP could also influence this pathway.[19]

Experimental Protocols

I. Cell Culture and Treatment with 8-Chloro-ATP
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the 8-Cl-ATP-containing medium. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂. Include a vehicle-treated control group.

II. Preparation of Cell Lysates
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.

  • Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, following the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.

IV. Western Blot Analysis
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (SDS-PAGE). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[20]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody. This is particularly useful for probing for loading controls like β-actin or GAPDH.

Data Presentation

The following tables summarize quantitative data from hypothetical studies investigating the effects of this compound on key signaling proteins.

Cell LineTreatmentProtein TargetObserved Change
Apoptosis Pathway
Human Myeloid Leukemia K56210 µM 8-Cl-Ado, 24hCleaved Caspase-33.5-fold increase
Human Hepatoma BEL-74025 µM 8-Cl-Ado + TRAIL, 12hCleaved PARP4.2-fold increase
AMPK/mTOR Pathway
Breast Cancer MCF-710 µM 8-Cl-Ado, 12hPhospho-AMPKα (Thr172)2.8-fold increase
Breast Cancer BT-47410 µM 8-Cl-Ado, 12hPhospho-S6 Ribosomal Protein (Ser235/236)0.4-fold decrease
Renal Cell Carcinoma CAKI-140 µM 8-Cl-Ado, 6hPhospho-mTOR (Ser2448)0.3-fold decrease
Inflammasome Pathway
THP-1 Macrophages100 µM 8-Cl-ATP, 4hCleaved Caspase-1 (p20)5.1-fold increase
Primary Mouse Macrophages100 µM 8-Cl-ATP, 4hIL-1β (secreted)6.3-fold increase
MAPK/ERK Pathway
Renal Cell Carcinoma ACHN40 µM 8-Cl-Ado, 6hPhospho-ERK1/2 (Thr202/Tyr204)1.8-fold increase
NF-κB Pathway
Microglial N9 Cells500 µM ATP, 2hPhospho-NF-κB p65 (Ser536)3.2-fold increase

Mandatory Visualizations

G cluster_0 This compound Effects cluster_1 Apoptosis cluster_2 Energy Stress & Autophagy cluster_3 Inflammation ATP_analog This compound Casp8 Caspase-8 ATP_analog->Casp8 AMPK AMPK ATP_analog->AMPK P2X7 P2X7R ATP_analog->P2X7 Casp3 Caspase-3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy NLRP3 NLRP3 Inflammasome P2X7->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b G start Start: Cell Culture & 8-Cl-ATP Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

References

Measuring the Effect of 8-Chloro-ATP on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that demonstrates significant anti-cancer activity across various hematological malignancies and solid tumors.[1][2] Its primary mechanism of action involves its intracellular conversion to the active metabolite, 8-Chloro-adenosine triphosphate (8-Chloro-ATP). This conversion leads to a cascade of cellular events, primarily the depletion of endogenous ATP pools and the inhibition of RNA synthesis, ultimately inducing cell cycle arrest, autophagy, and apoptosis.[1][3][4] Understanding the precise effects of this compound on gene expression is crucial for elucidating its therapeutic mechanisms and identifying potential biomarkers for drug sensitivity.

These application notes provide detailed protocols for measuring the impact of this compound on gene expression, along with methods for data analysis and visualization of the key signaling pathways involved.

Key Cellular Effects of this compound

Treatment of cells with 8-Cl-Ado, and subsequent accumulation of this compound, leads to several key molecular and cellular consequences:

  • ATP Depletion: this compound competes with endogenous ATP, leading to a significant reduction in intracellular ATP levels, often by 30-60%.[1][4]

  • Inhibition of RNA Synthesis: this compound acts as a chain terminator during RNA transcription, leading to a global inhibition of RNA synthesis by 50-90%.[1]

  • Activation of AMPK Pathway: The decrease in the ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4]

  • Inhibition of mTOR Signaling: Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation.[3][4]

  • Induction of Autophagy: Inhibition of mTOR signaling is a primary trigger for autophagy, a cellular process of self-digestion and recycling of cellular components.[3]

  • Modulation of NF-κB Signaling: 8-Cl-Ado has been shown to inactivate the NF-κB signaling pathway, which is crucial for cell survival and inflammation.[5][6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of 8-Cl-Ado treatment on various cellular parameters and gene expression, as reported in the literature.

Table 1: Effect of 8-Cl-Ado on Cellular Energetics and Macromolecular Synthesis

Cell Line/Model System8-Cl-Ado ConcentrationDuration of TreatmentATP Level ReductionRNA Synthesis InhibitionDNA Synthesis InhibitionReference
Mantle Cell Lymphoma (MCL)10 µM24 hours30-60%50-90%50-80%[1]
Breast Cancer (MCF-7)10 µM3 daysNot specifiedNot specifiedNot specified[3]
Renal Cell Carcinoma (RCC)IC50 (2-36 µM)Not specifiedSignificant decreaseNot specifiedNot specified[4]

Table 2: Gene Expression Changes Induced by 8-Cl-Ado

Gene/PathwayCell LineDirection of ChangeMethod of AnalysisReference
Upregulated Genes
Death Receptor 5 (DR5)Hepatoma (BEL-7402)UpregulatedNot specified[6]
LIM proteinNeuroblastoma (SK-N-DZ)UpregulatedMicroarray[7]
Connexin 26Neuroblastoma (SK-N-DZ)UpregulatedMicroarray[7]
NeogeninNeuroblastoma (SK-N-DZ)UpregulatedMicroarray[7]
Neurofilament triplet L proteinNeuroblastoma (SK-N-DZ)UpregulatedMicroarray[7]
p21(WAF1/CIP1)Neuroblastoma (SK-N-DZ)UpregulatedMicroarray[7]
Natural killer cells protein 4Neuroblastoma (SK-N-DZ)UpregulatedMicroarray[7]
Downregulated Genes
Death Receptor 4 (DR4)Hepatoma (BEL-7402)No changeNot specified[6]
Decoy Receptor 1 (DcR1)Hepatoma (BEL-7402)DownregulatedNot specified[6]
Transforming growth factor-betaNeuroblastoma (SK-N-DZ)DownregulatedMicroarray[7]
DYRK2Neuroblastoma (SK-N-DZ)DownregulatedMicroarray[7]
Urokinase-type plasminogen activatorNeuroblastoma (SK-N-DZ)DownregulatedMicroarray[7]
Proteins in transcription and translationNeuroblastoma (SK-N-DZ)DownregulatedMicroarray[7]
Signaling Pathways
AMPK PathwayBreast CancerActivatedWestern Blot[3]
mTOR PathwayBreast Cancer, RCCInhibitedWestern Blot[3][4]
NF-κB PathwayT-lymphoblastic leukemia, HepatomaInactivatedNot specified[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to measure the effect of this compound on gene expression.

Protocol 1: Cell Culture and Treatment with 8-Chloro-adenosine
  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, JeKo, SK-N-DZ) in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of 8-Cl-Ado Stock Solution: Prepare a stock solution of 8-Chloro-adenosine (e.g., 10 mM) in a suitable solvent like DMSO. Store the stock solution at -20°C.

  • Treatment: Dilute the 8-Cl-Ado stock solution to the desired final concentration (e.g., 10 µM) in the cell culture medium. Replace the existing medium with the 8-Cl-Ado-containing medium. Include a vehicle control (medium with the same concentration of DMSO) in parallel.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to downstream applications.

Protocol 2: RNA Extraction and Quality Control
  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Purification: Follow the manufacturer's protocol for RNA purification, including the on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quantification: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity (A260/A280 ratio should be ~2.0).

  • RNA Integrity Check: Assess the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq and microarray analysis.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a suitable SYBR Green or TaqMan master mix. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Primer Design: Design primers to be specific to the target gene and to span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

  • qPCR Program: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension) on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 4: Global Gene Expression Profiling by RNA-Sequencing (RNA-seq)
  • Library Preparation: Prepare RNA-seq libraries from high-quality total RNA (RIN > 8) using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis Pipeline:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

    • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Identify differentially expressed genes between the 8-Cl-Ado-treated and control groups using packages like DESeq2 or edgeR in R.

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

Protocol 5: Gene Expression Profiling by Microarray
  • cRNA Preparation and Labeling: Synthesize and label complementary RNA (cRNA) from total RNA using a commercial kit (e.g., Agilent Low Input Quick Amp Labeling Kit).

  • Hybridization: Hybridize the labeled cRNA to a microarray chip (e.g., Agilent SurePrint G3 Human Gene Expression Microarray).

  • Scanning and Feature Extraction: Scan the microarray chip using a microarray scanner and extract the raw signal intensity data using the appropriate software.

  • Data Analysis:

    • Normalization: Normalize the raw data to correct for systematic variations between arrays (e.g., using quantile normalization).

    • Differential Expression Analysis: Identify differentially expressed genes using statistical tests (e.g., t-test or ANOVA) with appropriate multiple testing correction (e.g., Benjamini-Hochberg).

    • Clustering and Pathway Analysis: Perform hierarchical clustering to group genes with similar expression patterns and conduct pathway analysis to identify affected biological pathways.

Mandatory Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP Metabolism NF-kB Pathway NF-kB Pathway 8-Cl-Ado->NF-kB Pathway Inactivation ATP ATP 8-Cl-ATP->ATP Depletion RNA Synthesis RNA Synthesis 8-Cl-ATP->RNA Synthesis Inhibition AMPK AMPK ATP->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition Gene Expression Gene Expression NF-kB Pathway->Gene Expression Regulation RNA Synthesis->Gene Expression

Caption: this compound Signaling Pathways

Experimental Workflow

G Cell Culture Cell Culture 8-Cl-Ado Treatment 8-Cl-Ado Treatment Cell Culture->8-Cl-Ado Treatment RNA Extraction RNA Extraction 8-Cl-Ado Treatment->RNA Extraction RNA QC RNA QC RNA Extraction->RNA QC qPCR qPCR RNA QC->qPCR RNA-seq RNA-seq RNA QC->RNA-seq Microarray Microarray RNA QC->Microarray Data Analysis Data Analysis qPCR->Data Analysis RNA-seq->Data Analysis Microarray->Data Analysis Results Results Data Analysis->Results

Caption: Gene Expression Analysis Workflow

References

Application Notes and Protocols: Use of Radiolabeled 8-Chloro-ATP in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on the use of radiolabeled 8-chloro-adenosine (8-Cl-Ado) to investigate the intracellular formation and activity of its potent metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). The primary application discussed is not a classical receptor binding assay, but rather the use of a radiolabeled precursor to study cellular uptake, metabolism, and downstream effects.

Introduction

8-chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that exhibits significant anti-cancer properties.[1][2] Upon cellular uptake, it is metabolized to 8-chloro-adenosine triphosphate (8-Cl-ATP).[3][4] This metabolite is the primary active agent, exerting its cytotoxic effects through multiple mechanisms, including the depletion of endogenous ATP, inhibition of RNA synthesis, and induction of autophagic cell death via activation of the AMP-activated protein kinase (AMPK) pathway.[1][3][5] Radiolabeled 8-Cl-Ado, typically with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), is a crucial tool for studying its pharmacokinetics and pharmacodynamics at the cellular level.

Principle Applications

  • Cellular Uptake and Metabolism Studies: Quantifying the rate of uptake of radiolabeled 8-Cl-Ado and its conversion to and accumulation of radiolabeled 8-Cl-ATP within cells.[3][6]

  • Mechanism of Action Studies: Elucidating the downstream effects of 8-Cl-ATP accumulation, such as ATP depletion and activation of specific signaling pathways.[1][5]

  • Drug Efficacy and Resistance Studies: Assessing the efficacy of 8-Cl-Ado in different cell lines and investigating mechanisms of resistance, such as deficiencies in adenosine (B11128) kinase, the enzyme responsible for the initial phosphorylation of 8-Cl-Ado.[3]

Quantitative Data Summary

The following table summarizes key quantitative data related to the effects of 8-Cl-Ado treatment and the subsequent generation of 8-Cl-ATP from various studies.

ParameterCell Line8-Cl-Ado ConcentrationObservationReference
8-Cl-ATP Accumulation Multiple Myeloma10 µM>400 µM 8-Cl-ATP after 12 hours[3]
Peripheral Blood Mononuclear Cells (PBMC) - Rat40 mg/kg (in vivo)Peak of 90 µM 8-Cl-ATP at 2 hours[6]
Mantle Cell Lymphoma1.25 - 40 µMHighly associated with cell death[7]
ATP Depletion Mantle Cell Lymphoma10 µM30-60% reduction after 24 hours[7]
Breast Cancer Cells10 µMRapid depletion within 12 hours[2]
IC₅₀ ccRCC cell lines2 µM (CAKI-1) to 36 µM (RXF-393)[5]

Experimental Protocols

Protocol for Measuring Cellular Uptake and Metabolism of Radiolabeled 8-Cl-Ado

This protocol describes a method to quantify the intracellular accumulation of radiolabeled 8-Cl-ATP following treatment with radiolabeled 8-Cl-Ado.

Materials:

  • Radiolabeled 8-Cl-Ado (e.g., [³H]8-Cl-Ado)

  • Cell culture medium and supplements

  • Cancer cell lines of interest (e.g., MCF-7, BT-474, multiple myeloma cell lines)

  • Perchloric acid (PCA)

  • High-performance liquid chromatography (HPLC) system

  • Scintillation counter and fluid

Procedure:

  • Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of radiolabeled 8-Cl-Ado for different time points (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel. Lyse the cells by adding a specific volume of cold perchloric acid.

  • Extraction: Scrape the cell lysate and transfer to a microcentrifuge tube. Centrifuge to pellet the precipitated protein.

  • Neutralization: Neutralize the supernatant containing the nucleotide pool with a suitable base (e.g., potassium hydroxide).

  • HPLC Analysis: Analyze the neutralized supernatant using a validated HPLC method to separate and quantify 8-Cl-Ado, 8-Cl-AMP, 8-Cl-ADP, and 8-Cl-ATP.

  • Radioactivity Measurement: Collect the fractions corresponding to each metabolite and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the intracellular concentration of each radiolabeled metabolite based on the specific activity of the radiolabeled 8-Cl-Ado and the intracellular volume.

Protocol for Assessing AMPK Pathway Activation

This protocol outlines the steps to determine the activation of the AMPK pathway following treatment with 8-Cl-Ado.

Materials:

  • 8-Cl-Ado

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC, and total ACC

  • Secondary antibodies (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Treat cells with 8-Cl-Ado (e.g., 10 µM) for various time points.

  • Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein as a measure of pathway activation.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by 8-Cl-ATP and the general experimental workflow.

Signaling_Pathway 8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP Adenosine Kinase ATP ATP 8-Cl-ATP->ATP Depletion AMPK AMPK ATP->AMPK Inhibition mTOR mTOR AMPK->mTOR Inhibition Autophagy Autophagy AMPK->Autophagy Activation mTOR->Autophagy Inhibition Cell Death Cell Death Autophagy->Cell Death Induction

Caption: Signaling pathway of 8-Cl-Ado induced cell death.

Experimental_Workflow cluster_0 Cellular Treatment cluster_1 Sample Processing cluster_2 Analysis Cell Culture Cell Culture Treatment with\nRadiolabeled 8-Cl-Ado Treatment with Radiolabeled 8-Cl-Ado Cell Culture->Treatment with\nRadiolabeled 8-Cl-Ado Cell Lysis Cell Lysis Treatment with\nRadiolabeled 8-Cl-Ado->Cell Lysis Extraction of\nNucleotide Pool Extraction of Nucleotide Pool Cell Lysis->Extraction of\nNucleotide Pool HPLC Separation HPLC Separation Extraction of\nNucleotide Pool->HPLC Separation Scintillation Counting Scintillation Counting HPLC Separation->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Experimental workflow for radiolabeled 8-Cl-ATP analysis.

References

Troubleshooting & Optimization

8-Chloro-ATP stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and storage of 8-Chloro-adenosine triphosphate (8-Chloro-ATP), along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -80°C, where it can be stable for at least two years.[1] Storage at -20°C is also a viable option for shorter periods.

Q2: How should I store this compound in solution?

For optimal stability, aqueous solutions of this compound should be prepared in a buffer at a pH between 6.8 and 7.4. It is highly recommended to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C. Frozen neutral solutions of ATP, a closely related compound, are stable for at least a year. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q3: How stable is this compound in solution at room temperature?

Q4: What is the optimal pH for this compound solutions?

While specific studies on this compound are limited, the stability of the parent molecule, ATP, is known to be highest in the pH range of 6.8 to 7.4. Both acidic and alkaline conditions will accelerate the hydrolysis of the phosphate (B84403) chain. For a related analog, 8-CPT-cAMP, the most stable pH range for solutions is between 5 and 7.[2]

Q5: What are the primary degradation products of this compound?

The primary degradation pathway for this compound is the hydrolysis of the triphosphate chain. This process results in the sequential formation of 8-Chloro-adenosine diphosphate (B83284) (8-Chloro-ADP), followed by 8-Chloro-adenosine monophosphate (8-Chloro-AMP), and finally 8-Chloroadenosine.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid material. Aliquot new stocks into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. Always keep the solution on ice during experimental setup.
Incorrect pH of the experimental buffer.Ensure that the pH of all buffers containing this compound is within the neutral range (pH 6.8-7.4) to minimize hydrolysis.
Loss of compound activity Prolonged storage at inappropriate temperatures.Discard old stock solutions that have been stored for extended periods, especially if not consistently kept at -80°C. Verify the activity of a new batch of this compound in a control experiment.
Contamination of the stock solution.Use sterile techniques when preparing and handling this compound solutions to prevent microbial or enzymatic degradation. Filter-sterilize the solution if appropriate for your application.
Unexpected peaks in analytical assays (e.g., HPLC) Presence of degradation products (8-Chloro-ADP, 8-Chloro-AMP).Confirm the identity of the unexpected peaks by comparing their retention times with those of 8-Chloro-ADP and 8-Chloro-AMP standards. If degradation is confirmed, prepare a fresh this compound solution.

Stability Data

Table 1: Half-life of ATP in Aqueous Solution at Elevated Temperatures

Temperature (°C)pHHalf-life (minutes)
807~27
1007~7.5
1207~4
803~18
1003~5
1203~2.7

Data extrapolated from Möller et al., Biophysical Chemistry, 2022. The study measured hydrolysis rate constants, which were used to calculate the half-life.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a specific buffer and at a given temperature using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound, solid
  • Buffer of choice (e.g., phosphate-buffered saline, Tris-HCl)
  • HPLC system with a UV detector
  • Reversed-phase C18 HPLC column
  • Mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer with an acetonitrile (B52724) gradient)
  • 8-Chloro-ADP and 8-Chloro-AMP standards (if available)
  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in the desired buffer. Adjust the pH to the target value.
  • Divide the solution into several aliquots in separate vials.
  • Immediately analyze a "time zero" aliquot by HPLC to determine the initial concentration and purity of this compound.
  • Place the remaining aliquots in the temperature-controlled environment (e.g., 25°C, 37°C).
  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and analyze it by HPLC.
  • Quantify the peak area of this compound and any degradation products (8-Chloro-ADP, 8-Chloro-AMP) at each time point.
  • Plot the concentration of this compound versus time to determine the degradation rate.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
  • Determine the rate constant of degradation and the half-life (t½) of this compound under the tested conditions.

Visualizations

Hydrolysis Pathway of this compound This compound This compound 8-Chloro-ADP 8-Chloro-ADP This compound->8-Chloro-ADP + H₂O - Pi 8-Chloro-AMP 8-Chloro-AMP 8-Chloro-ADP->8-Chloro-AMP + H₂O - Pi 8-Chloroadenosine 8-Chloroadenosine 8-Chloro-AMP->8-Chloroadenosine + H₂O - Pi Pi Pi Pi2 Pi Pi3 Pi

Caption: Hydrolysis of this compound to its degradation products.

Workflow for this compound Stability Testing cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare this compound solution in buffer aliquot Aliquot solution prep_solution->aliquot t0 Analyze 'Time 0' sample via HPLC aliquot->t0 incubate Incubate at target temperature aliquot->incubate hplc Analyze samples via HPLC t0->hplc sampling Collect samples at defined time points incubate->sampling sampling->hplc quantify Quantify peak areas of This compound and degradation products hplc->quantify plot Plot concentration vs. time quantify->plot calculate Calculate degradation rate and half-life plot->calculate

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Troubleshooting Low Efficacy of 8-Chloro-ATP in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Chloro-adenosine-5'-triphosphate (8-Chloro-ATP). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The predominant role of this compound described in the scientific literature is as an intracellular cytotoxic agent. It is the active metabolite of prodrugs like 8-chloro-adenosine (8-Cl-Ado) and 8-chloro-cAMP.[1][2] Once inside the cell, 8-Cl-Ado is phosphorylated to this compound.[2][3] Its main intracellular mechanisms include:

  • Inhibition of RNA Synthesis: this compound is incorporated into RNA, leading to the inhibition of transcription.

  • Inhibition of Topoisomerase II: It acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[4][5]

  • Depletion of Endogenous ATP: this compound can interfere with cellular energy metabolism by inhibiting ATP synthase, leading to a decrease in intracellular ATP levels.[3]

Q2: Is this compound a potent agonist for P2Y receptors?

A2: There is limited evidence to suggest that this compound is a potent or selective agonist for any of the P2Y receptor subtypes. While it is an analog of ATP, the chloro-substitution at the 8-position of the adenine (B156593) ring does not appear to confer high affinity or efficacy for these G protein-coupled receptors.[4] For comparison, 8-Bromo-ATP has been reported to have a very low potency (EC50 in the micromolar range) at the P2Y2 receptor.[4] It is plausible that this compound exhibits similarly low activity. Therefore, observing low efficacy when using it as an extracellular P2Y agonist is an expected outcome.

Q3: How should I prepare and store this compound solutions?

A3: this compound is typically supplied as a sodium salt and is soluble in water. For experimental use, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water. To maintain its stability, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.[6] Repeated freeze-thaw cycles should be avoided as they can lead to hydrolysis and degradation of the compound. When preparing for cell culture experiments, the final dilution should be made in the appropriate assay buffer or cell culture medium immediately before use.

Q4: What are ectonucleotidases and how can they affect my experiments with this compound?

A4: Ectonucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides like ATP.[7] Key ectonucleotidases include CD39 (which converts ATP and ADP to AMP) and CD73 (which converts AMP to adenosine).[7] If the cells used in your experiment express these enzymes, any exogenously applied this compound can be rapidly degraded, leading to a much lower effective concentration at the receptor site and consequently, low or no observed efficacy.[6][7]

Troubleshooting Guide for Low Efficacy

If you are observing lower than expected or no activity with this compound in your experiments, consider the following potential issues and solutions.

Issue 1: Low or No Agonist Activity at P2Y Receptors
Potential Cause Troubleshooting Steps
Inherent Low Potency: this compound is not a potent P2Y receptor agonist.1. Increase Concentration: Perform a wide dose-response curve, including concentrations in the high micromolar to millimolar range. However, be aware of potential off-target effects and solubility limits at very high concentrations. 2. Use a More Potent Agonist: Consider using a well-characterized, potent, and selective P2Y receptor agonist as a positive control (e.g., 2-MeSADP for P2Y1/P2Y12/P2Y13, ATPγS or UTP for P2Y2).[5] This will help confirm that your experimental system is responsive to P2Y activation. 3. Re-evaluate Experimental Goals: Given the primary intracellular role of this compound, consider if its application as an extracellular agonist aligns with your research question. It may be more suitable for studying intracellular ATP-dependent processes, for which it would need to be generated intracellularly from a prodrug.
Receptor Expression and Functionality: The target cells may not express the desired P2Y receptor subtype, or the receptors may not be functional.1. Verify Receptor Expression: Confirm the expression of the target P2Y receptor subtype in your cell line at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels.[8][9] 2. Functional Validation: Use a known potent agonist for the specific P2Y receptor subtype to confirm that the receptors are functional and coupled to the expected downstream signaling pathway (e.g., calcium mobilization for Gq-coupled P2Y receptors, inhibition of adenylyl cyclase for Gi-coupled P2Y receptors).[10]
Issue 2: Compound Instability and Degradation
Potential Cause Troubleshooting Steps
Hydrolysis of this compound: ATP and its analogs are susceptible to hydrolysis in aqueous solutions, especially with repeated freeze-thaw cycles or prolonged storage at 4°C.1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Proper Storage: Aliquot stock solutions into single-use volumes and store them at -80°C for long-term stability.[6] 3. Minimize Time in Solution: Add the compound to your experimental system immediately after dilution.
Degradation by Ectonucleotidases: The presence of ectonucleotidases on the cell surface can rapidly degrade extracellular this compound.1. Use Ectonucleotidase Inhibitors: Include inhibitors of ectonucleotidases, such as ARL 67156 (a CD39 inhibitor), in your assay buffer to prevent the degradation of this compound. 2. Use Ectonucleotidase-Resistant Analogs: For future experiments, consider using ATP analogs that are more resistant to hydrolysis by ectonucleotidases, such as ATPγS.[5] 3. Assess Ectonucleotidase Activity: You can assess the ectonucleotidase activity of your cell line by measuring the degradation of a known substrate like ATP over time using a luciferase-based assay.
Issue 3: Assay-Specific Problems
Potential Cause Troubleshooting Steps
Suboptimal Calcium Mobilization Assay Conditions: Issues with cell health, dye loading, or signal detection can lead to a poor signal-to-noise ratio.1. Optimize Cell Seeding Density: Ensure cells are seeded at an optimal density to achieve a confluent monolayer on the day of the experiment. 2. Check Dye Loading: Verify that the calcium indicator dye (e.g., Fluo-4 AM) is properly loaded into the cells. Check for even loading and minimal background fluorescence. 3. Use a Positive Control: Always include a positive control, such as a potent P2Y agonist or a general secretagogue like ionomycin, to confirm that the cells are capable of a robust calcium response.[8]
Insensitive Adenylyl Cyclase Assay: The assay may not be sensitive enough to detect small changes in cAMP levels, especially if the agonist is weak.1. Use a Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor, such as IBMX, in your assay to prevent the degradation of cAMP and amplify the signal. 2. Forskolin (B1673556) Co-stimulation: For Gi-coupled receptors, pre-stimulate the cells with forskolin to increase basal cAMP levels, making the inhibitory effect of the agonist more apparent. 3. Optimize Assay Readout: Ensure your detection method (e.g., ELISA, HTRF) is sensitive enough for the expected change in cAMP.

Data Presentation

Table 1: Potency of Selected Purinergic Agonists at P2Y Receptors
AgonistP2Y1 (EC50)P2Y2 (EC50)P2Y11 (EC50)P2Y12 (EC50)Reference(s)
ATP ~1.5 µM~0.085 µM~17.3 µMAntagonist[4]
ADP ~14 nMInactiveInactive~1 nM[5]
2-MeSADP ~3 nMInactiveInactive~1 nM[5]
UTP Inactive~0.049 µMInactiveInactive[4]
8-Br-ATP Not Reported~23.0 µMNot ReportedNot Reported[4]
This compound No reliable data available; expected to be a very weak agonist or inactive.No reliable data available; expected to be a very weak agonist or inactive.No reliable data available; expected to be a very weak agonist or inactive.No reliable data available; expected to be a very weak agonist or inactive.

Note: EC50 values can vary depending on the cell type and assay conditions.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol provides a general framework for assessing Gq-coupled P2Y receptor activation.

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading: Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Add the calcium-sensitive dye (e.g., Fluo-4 AM) loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation: During the dye loading incubation, prepare a dilution series of this compound and a positive control agonist in the assay buffer.

  • Baseline Reading: After incubation, wash the cells with the assay buffer to remove excess dye. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and measure the baseline fluorescence.

  • Agonist Addition and Signal Detection: Use the instrument's automated liquid handling to add the agonist solutions to the wells. Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis: The change in fluorescence (ΔF) over the baseline fluorescence (F0) is calculated to determine the cellular response.

Protocol 2: Adenylyl Cyclase Assay (for Gi-coupled receptors)

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity.

  • Cell Preparation: Culture cells to near confluency. On the day of the experiment, wash the cells and resuspend them in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Forskolin Stimulation: Add forskolin to the cell suspension to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Agonist Treatment: Add different concentrations of this compound or a known Gi-coupled P2Y agonist (e.g., 2-MeSADP for P2Y12) to the cell suspension and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction by lysing the cells.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a suitable detection method, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production by the agonist.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8_Cl_ATP_ext This compound Ectonucleotidases Ectonucleotidases (e.g., CD39) 8_Cl_ATP_ext->Ectonucleotidases Degradation P2Y_Receptor P2Y Receptor 8_Cl_ATP_ext->P2Y_Receptor Low Affinity Binding G_Protein G Protein P2Y_Receptor->G_Protein Activation Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Ca2+ mobilization) Second_Messenger->Cellular_Response

Caption: P2Y receptor signaling pathway and potential points of this compound inefficacy.

Troubleshooting_Workflow Start Low Efficacy of this compound Observed Check_Potency Is this compound a potent agonist for the target P2Y receptor? Start->Check_Potency Check_Degradation Could ectonucleotidases be degrading the compound? Check_Potency->Check_Degradation No (Likely) Conclusion Conclusion: Low efficacy is likely due to inherent low potency of this compound. Check_Potency->Conclusion Yes Check_System Is the experimental system validated and optimized? Check_Degradation->Check_System No Use_Inhibitor Action: Add ectonucleotidase inhibitors (e.g., ARL 67156). Check_Degradation->Use_Inhibitor Yes Use_Control Action: Use a potent, selective P2Y agonist as a positive control. Check_System->Use_Control Yes Validate_System Action: Verify receptor expression and optimize assay conditions. Check_System->Validate_System No Use_Control->Start Compare Results Use_Inhibitor->Start Re-test Validate_System->Start Re-test

Caption: A logical workflow for troubleshooting low efficacy of this compound.

References

Technical Support Center: 8-Chloro-ATP Cellular Elimination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the biphasic elimination of 8-Chloro-ATP (8-Cl-ATP) from cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound (8-Cl-ATP) and why is its elimination profile important?

A1: this compound is the primary cytotoxic metabolite of the investigational anticancer agent 8-chloro-adenosine (8-Cl-Ado).[1] 8-Cl-Ado is a prodrug that is converted intracellularly to 8-Cl-ATP, which then exerts its therapeutic effects.[1] Understanding its elimination profile is crucial for determining dosing schedules, predicting therapeutic efficacy, and understanding potential mechanisms of resistance. The elimination of 8-Cl-ATP from cells is characterized by a biphasic pattern, meaning it occurs in two distinct phases: an initial, more rapid elimination phase followed by a much slower second phase.[2]

Q2: What is the mechanism of action of 8-Cl-ATP?

A2: 8-Cl-ATP primarily acts as an ATP analog. Its accumulation within the cell leads to a significant decrease in the endogenous ATP pool.[3][4] This energy depletion can trigger various downstream effects, including the inhibition of RNA synthesis and the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation.[2][3] Ultimately, these events can lead to cell cycle arrest and apoptosis.[3][4]

Q3: What are the reported half-lives for the biphasic elimination of 8-Cl-ATP?

A3: The elimination kinetics of 8-Cl-ATP can vary between cell lines. For example, in breast cancer cell lines, the following half-lives have been reported:

Cell LinePhase 1 Half-life (t½α)Phase 2 Half-life (t½β)
MCF-73.8 hours25.5 hours
BT-4746.4 hours>7 days
Data from a study where cells were treated with 10 μM 8-Cl-Ado for 3 days, after which the drug was removed and the cells were cultured in drug-free medium.[2]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible quantification of intracellular 8-Cl-ATP levels.

Possible Cause Recommended Solution
Inefficient cell lysis and nucleotide extraction.Ensure complete cell lysis by using a validated protocol, such as perchloric acid extraction. Keep samples on ice throughout the procedure to minimize enzymatic degradation of nucleotides.
Degradation of 8-Cl-ATP during sample processing.Process samples quickly and store extracts at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.
Issues with HPLC analysis.Refer to the HPLC troubleshooting guide below (Issue 2).
Inaccurate cell counting.Use a reliable method for cell counting (e.g., automated cell counter) to ensure equal cell numbers for each sample.

Issue 2: Problems with High-Performance Liquid Chromatography (HPLC) analysis of 8-Cl-ATP.

Symptom Possible Cause Recommended Solution
No or low peak for 8-Cl-ATP Sample degradation.Re-prepare samples, ensuring they are kept cold and processed quickly.
Incorrect mobile phase composition.Prepare fresh mobile phase and ensure all components are fully dissolved and properly mixed.[5][6]
Detector issue.Check the detector lamp and ensure it is functioning correctly.[6]
Poor peak shape (e.g., tailing, fronting, splitting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[6]
Inappropriate mobile phase pH.Ensure the mobile phase pH is optimal for the separation of nucleotides.
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Shifting retention times Inconsistent mobile phase composition.Prepare a large batch of mobile phase to be used for all samples in an experiment.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[6]
Changes in flow rate.Check the pump for leaks and ensure a consistent flow rate.[5][6]

Experimental Protocols

Protocol 1: Quantification of Intracellular 8-Cl-ATP by HPLC

This protocol provides a general framework for the analysis of 8-Cl-ATP in cell lysates. Optimization for specific cell types and HPLC systems may be required.

1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat cells with the desired concentration of 8-Cl-Ado for the specified duration.

2. Sample Collection and Nucleotide Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold 0.4 M perchloric acid to the plate and scrape the cells. c. Transfer the cell lysate to a microcentrifuge tube and keep on ice for 15 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and neutralize with 2 M potassium carbonate. f. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate. g. The resulting supernatant contains the nucleotide extract.

3. HPLC Analysis: a. Column: A C18 reverse-phase column is commonly used for nucleotide separation. b. Mobile Phase: A phosphate (B84403) buffer-based mobile phase is typically used. For example, a gradient of 100 mM potassium phosphate (pH 6.0) with methanol. c. Detection: UV absorbance at 254 nm. d. Quantification: Create a standard curve with known concentrations of 8-Cl-ATP to quantify the amount in the cell extracts.

Visualizations

Biphasic_Elimination_Workflow cluster_experiment Experimental Steps cluster_analysis Data Interpretation A Cell Treatment with 8-Cl-Ado B Cell Lysis and Nucleotide Extraction A->B C HPLC Analysis B->C D Data Analysis C->D E Quantify 8-Cl-ATP Concentration D->E Raw Data F Plot Concentration vs. Time E->F G Determine Biphasic Elimination Kinetics F->G H Calculate Half-lives (t½α and t½β) G->H

Caption: Experimental workflow for determining the biphasic elimination of 8-Cl-ATP.

Signaling_Pathway 8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP Adenosine Kinase ATP ATP 8-Cl-ATP->ATP Depletion RNA_Synthesis RNA Synthesis 8-Cl-ATP->RNA_Synthesis Inhibits AMPK AMPK ATP->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes RNA_Synthesis->Cell_Growth Required for

Caption: Signaling pathway of 8-Cl-Ado leading to cellular effects.

Troubleshooting_Logic node_sol node_sol start Inconsistent 8-Cl-ATP Quantification q1 Is cell lysis protocol validated? start->q1 q2 Are samples processed quickly and kept cold? q1->q2 Yes sol1 Optimize lysis protocol (e.g., perchloric acid extraction). q1->sol1 No q3 Is HPLC analysis performing optimally? q2->q3 Yes sol2 Minimize processing time and avoid freeze-thaw cycles. q2->sol2 No q4 Is cell counting accurate? q3->q4 Yes sol3 Refer to HPLC troubleshooting guide. q3->sol3 No sol4 Use an automated cell counter for accuracy. q4->sol4 No end_node Problem Resolved q4->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting logic for inconsistent 8-Cl-ATP quantification.

References

Potential off-target effects of 8-Chloro-ATP and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of 8-Chloro-ATP (8-Cl-ATP) and strategies to mitigate them. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific experimental issues that may arise due to the off-target effects of this compound.

Q1: My cells are undergoing apoptosis, but I don't believe it's solely due to the intended inhibition of RNA synthesis. What could be the cause?

A1: While 8-Cl-ATP is known to inhibit RNA synthesis, its primary cytotoxic effect is the depletion of the intracellular ATP pool.[1] This energy depletion can trigger apoptosis through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR pathway, which can lead to autophagy and cell death.[2][3] It is also a known inhibitor of Topoisomerase II, which can induce DNA double-stranded breaks and trigger apoptosis.[4]

To dissect these effects, consider the following:

  • Measure intracellular ATP levels: A significant drop in ATP levels would indicate energy-depletion-induced apoptosis.

  • Assess AMPK and mTOR pathway activation: Western blotting for phosphorylated AMPK (p-AMPK) and downstream targets of mTOR (e.g., p-S6K, p-4E-BP1) can confirm the activation of this pathway.

  • Evaluate Topoisomerase II activity: Use a Topoisomerase II relaxation assay to determine if the enzyme is inhibited at the concentrations of 8-Cl-ATP you are using.

Q2: I am observing unexpected changes in a signaling pathway that is not directly related to RNA synthesis or energy metabolism. How can I identify the potential off-target?

A2: Due to its structural similarity to ATP, 8-Cl-ATP can potentially interact with a wide range of ATP-binding proteins, including protein kinases.[5][6] An unexpected change in a signaling pathway could be due to the inhibition or activation of an off-target kinase or another ATP-dependent enzyme.

To identify the off-target, we recommend:

  • Perform a kinome scan: A broad kinase selectivity panel will help identify any off-target kinases that are inhibited by 8-Cl-ATP.

  • Conduct a Cellular Thermal Shift Assay (CETSA): CETSA can identify direct protein engagement in intact cells, providing evidence of a direct interaction between 8-Cl-ATP and a potential off-target protein.[7][8][9][10]

  • Utilize an inactive analog: If available, a structurally similar but inactive analog of 8-Cl-Ado that is not phosphorylated to 8-Cl-ATP can serve as a negative control to confirm that the observed effects are dependent on the active form of the drug.

Q3: My experimental results are inconsistent across different cell lines. What could be the reason for this variability?

A3: The conversion of the prodrug 8-Chloro-adenosine (8-Cl-Ado) to the active 8-Cl-ATP is dependent on the enzyme adenosine (B11128) kinase.[1] The expression and activity of adenosine kinase can vary significantly between different cell lines, leading to different intracellular concentrations of 8-Cl-ATP and, consequently, variable experimental outcomes.

To address this:

  • Measure adenosine kinase expression and activity: Compare the levels of adenosine kinase in the different cell lines to see if there is a correlation with the observed sensitivity to 8-Cl-Ado.

  • Quantify intracellular 8-Cl-ATP: Use techniques like HPLC to measure the intracellular concentration of 8-Cl-ATP in each cell line after treatment with 8-Cl-Ado. This will help normalize the dose-response relationship.

  • Consider purinergic receptor expression: Different cell lines may have varying expression levels of purinergic receptors, such as P2Y11, which could be off-targets of 8-Cl-ATP.[6][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: The table below summarizes the key on-target and potential off-target effects of 8-Cl-ATP.

Effect CategorySpecific EffectConsequence
On-Target Inhibition of RNA synthesisBlocks transcription, leading to cytotoxicity.[1]
Depletion of intracellular ATPInduces energy crisis, activates AMPK, inhibits mTOR.[2][3]
Inhibition of Topoisomerase IIInduces DNA double-stranded breaks.[4]
Potential Off-Target Inhibition of various protein kinasesUnpredictable alterations in cellular signaling pathways.
Interaction with other ATP-binding proteins (e.g., ATPases)Disruption of various ATP-dependent cellular processes.
Agonism/antagonism of P2Y purinergic receptors (e.g., P2Y11)Modulation of intracellular calcium and cAMP signaling.[11][12]

Q2: What is the most critical control to include in my experiments with 8-Chloro-adenosine?

A2: The most critical control is to use a cell line that lacks adenosine kinase (ADK) or has had the ADK gene knocked out.[1] Since ADK is required to convert the prodrug 8-Cl-Ado to its active triphosphate form, ADK-deficient cells should be resistant to the on-target effects of the compound. This allows you to distinguish between on-target and off-target effects.

Q3: How can I be sure that the observed effects are not due to general cytotoxicity?

A3: To control for general cytotoxicity, it is important to perform a dose-response analysis and determine the IC50 value of 8-Cl-Ado in your cell line. Additionally, using a structurally related but inactive compound as a negative control can help differentiate specific effects from non-specific toxicity. Comparing the effects in your target cell line with a less sensitive or resistant cell line can also provide valuable insights.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement of this compound

This protocol allows for the assessment of direct binding of 8-Cl-ATP to its intracellular targets.

Materials:

  • Cells of interest

  • 8-Chloro-adenosine (8-Cl-Ado)

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of 8-Cl-Ado or DMSO for the desired time.

  • Cell Harvesting and Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine protein concentration and normalize samples. Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of 8-Cl-ATP indicates target engagement.[7][8][10]

Protocol 2: Generation of Adenosine Kinase (ADK) Knockout Cell Line using CRISPR-Cas9

This protocol provides a general workflow for creating an ADK knockout cell line to serve as a negative control.

Materials:

  • Mammalian cell line of interest

  • CRISPR-Cas9 plasmid targeting the ADK gene (containing Cas9 and a specific guide RNA)

  • Transfection reagent

  • Culture medium and supplements

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents for genotyping

  • Sanger sequencing reagents

Procedure:

  • Guide RNA Design and Plasmid Construction: Design a guide RNA (gRNA) targeting an early exon of the ADK gene. Clone the gRNA into a Cas9 expression vector.

  • Transfection: Transfect the ADK-targeting CRISPR-Cas9 plasmid into the cells using a suitable transfection reagent.

  • Single-Cell Cloning: Two days post-transfection, perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates to isolate individual clones.

  • Expansion and Genotyping: Expand the single-cell clones. Extract genomic DNA from each clone and perform PCR to amplify the targeted region of the ADK gene.

  • Mutation Analysis: Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the ADK gene.[13][14][15][16]

  • Validation of Knockout: Confirm the absence of ADK protein expression in the knockout clones by Western blot analysis.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Cl_Ado 8-Chloro-adenosine ADK Adenosine Kinase 8_Cl_Ado->ADK 8_Cl_ATP This compound ADK->8_Cl_ATP ATP_pool ATP Pool 8_Cl_ATP->ATP_pool Depletes RNA_Polymerase RNA Polymerase 8_Cl_ATP->RNA_Polymerase Inhibits Topo_II Topoisomerase II 8_Cl_ATP->Topo_II Inhibits P2Y11 P2Y11 Receptor (Potential Off-Target) 8_Cl_ATP->P2Y11 Interacts? Kinases Kinases (Potential Off-Targets) 8_Cl_ATP->Kinases Interacts? AMPK AMPK ATP_pool->AMPK Activates RNA_synthesis RNA Synthesis RNA_Polymerase->RNA_synthesis DNA_breaks DNA Breaks Topo_II->DNA_breaks Apoptosis Apoptosis DNA_breaks->Apoptosis mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Autophagy->Apoptosis Signaling Altered Signaling P2Y11->Signaling Kinases->Signaling

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Off-Target Investigation cluster_outcome Outcome Unexpected_Phenotype Unexpected Phenotype Observed Kinome_Scan Kinome Scan Unexpected_Phenotype->Kinome_Scan CETSA Cellular Thermal Shift Assay (CETSA) Unexpected_Phenotype->CETSA ADK_KO Use ADK Knockout Cell Line Unexpected_Phenotype->ADK_KO Inactive_Analog Use Inactive Analog Unexpected_Phenotype->Inactive_Analog Identify_Off_Target Identify Off-Target Kinome_Scan->Identify_Off_Target CETSA->Identify_Off_Target Confirm_On_Target Confirm On-Target Effect ADK_KO->Confirm_On_Target Rule_Out_Artifact Rule Out Artifact Inactive_Analog->Rule_Out_Artifact

Caption: Workflow for investigating off-target effects.

Logical_Relationship cluster_wildtype Wild-Type Cells cluster_knockout ADK Knockout Cells 8_Cl_Ado_Treatment 8-Cl-Ado Treatment ADK_WT Adenosine Kinase (Present) 8_Cl_Ado_Treatment->ADK_WT ADK_KO Adenosine Kinase (Absent) 8_Cl_Ado_Treatment->ADK_KO Conversion_WT 8-Cl-Ado -> 8-Cl-ATP ADK_WT->Conversion_WT Effect_WT On-Target + Off-Target Effects Observed Conversion_WT->Effect_WT Conversion_KO No Conversion ADK_KO->Conversion_KO Effect_KO Only Off-Target Effects (If any) Observed Conversion_KO->Effect_KO

Caption: Logic of using ADK knockout cells as a control.

References

How to address 8-Chloro-ATP insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Chloro-ATP. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in research applications, with a focus on addressing its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (8-chloro-adenosine-5'-triphosphate) is a chlorinated analog of adenosine (B11128) 5'-triphosphate (ATP). It is the active metabolite of the anticancer agent 8-chloro-cAMP.[1] Upon formation within the cell, this compound acts as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA double-stranded breaks and ultimately, apoptosis (programmed cell death).[2][3] Additionally, the conversion of endogenous ATP to this compound can lead to a depletion of cellular energy stores, contributing to its cytotoxic effects.[4][5]

Q2: My this compound solution is cloudy or has formed a precipitate after being added to my cell culture medium. What is the cause?

Precipitation of this compound in cell culture media can occur for several reasons:

  • Low Aqueous Solubility: While the sodium salt of this compound is generally considered water-soluble, its solubility can be limited in complex solutions like cell culture media.[6]

  • Temperature Fluctuations: Adding a cold stock solution of this compound to warm culture medium (37°C) can cause a rapid temperature shift, decreasing the solubility of the compound and leading to precipitation.[3]

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. Divalent cations such as calcium and magnesium, which are present in many media formulations, can form insoluble salts with phosphate (B84403) groups on ATP and its analogs.[2]

  • High Concentration: The final working concentration of this compound may exceed its solubility limit in the specific medium being used.

  • pH of the Solution: Aqueous solutions of ATP sodium salts can be slightly acidic.[7] If the pH of the stock solution is not properly neutralized, it could affect the pH of the final culture medium and contribute to precipitation.

Q3: How should I prepare a stock solution of this compound to avoid solubility issues?

Preparing a concentrated, pH-neutral stock solution is key to preventing precipitation. The following protocol is recommended for preparing a 100 mM stock solution from the solid tetrasodium (B8768297) salt of this compound.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound as a solid or in a neutralized aqueous stock solution should be stored at -20°C or -80°C.[6][8] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce contaminants.[9]

Troubleshooting Guide: Addressing this compound Insolubility

If you encounter a precipitate after adding this compound to your aqueous solution, follow this troubleshooting guide.

Troubleshooting Workflow for this compound Precipitation

start Precipitate Observed in Aqueous Solution check_stock Is the stock solution clear? start->check_stock stock_precipitate Stock solution has precipitate check_stock->stock_precipitate No stock_clear Stock solution is clear check_stock->stock_clear Yes reprepare_stock Re-prepare stock solution. Ensure pH is neutralized to 7.0-7.5. Consider gentle warming (37°C) or sonication. stock_precipitate->reprepare_stock success Solution is Clear reprepare_stock->success check_dilution Review dilution protocol stock_clear->check_dilution dilution_issues Potential Dilution Issues check_dilution->dilution_issues warm_media Pre-warm the aqueous medium to 37°C before adding the stock solution. dilution_issues->warm_media Did you add cold stock to warm media? add_dropwise Add the stock solution dropwise while gently vortexing or swirling the medium. dilution_issues->add_dropwise Was the stock added too quickly? intermediate_dilution Prepare an intermediate dilution of the stock in the same solvent before adding to the final aqueous solution. dilution_issues->intermediate_dilution Are you making a large dilution? check_concentration Is the final concentration too high? dilution_issues->check_concentration None of the above warm_media->success add_dropwise->success intermediate_dilution->success concentration_issue Concentration may be too high check_concentration->concentration_issue Yes still_precipitates Precipitation persists check_concentration->still_precipitates No lower_concentration Lower the final working concentration. Consult literature for typical ranges (e.g., 5-40 µM for cell-based assays). concentration_issue->lower_concentration lower_concentration->success consider_media Consider media components. Try a different medium formulation or a simpler buffer (e.g., PBS) for initial tests. still_precipitates->consider_media consider_media->success

Caption: Troubleshooting decision tree for addressing this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol is adapted from standard methods for preparing ATP solutions.[10][11]

Materials:

  • This compound, tetrasodium salt (solid)

  • Nuclease-free water

  • 1 M NaOH (sterile)

  • pH indicator strips (with 0.5 pH unit resolution) or a calibrated pH meter

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Initial Dissolution: Weigh out the desired amount of solid this compound tetrasodium salt. Add a minimal volume of nuclease-free water to begin dissolving the solid. For example, to make a ~100 mM solution, add approximately 8 mL of water per 630 mg of solid (based on a formula weight of 629.6 g/mol ).[6]

  • pH Adjustment: The initial solution may be acidic.[7] Slowly add 1 M NaOH dropwise while continuously monitoring the pH. Titrate the solution to a final pH of 7.0 - 7.5. This step is critical for solubility and stability.

  • Final Volume Adjustment: Once the pH is neutralized, add nuclease-free water to reach the final desired volume for a 100 mM concentration.

  • Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Concentration Verification (Optional but Recommended):

    • Prepare a 1:1000 dilution of your stock solution in water.

    • Measure the absorbance at 262 nm using a UV-Vis spectrophotometer.

    • Calculate the precise concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for this compound is approximately 17,000 L·mol⁻¹·cm⁻¹.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability.

Protocol 2: General Workflow for Treating Adherent Cells with this compound

Materials:

  • Adherent cells cultured in appropriate media

  • Sterile multi-well plates (e.g., 96-well)

  • Pre-warmed (37°C) cell culture medium

  • 100 mM stock solution of this compound (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solution:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Thaw an aliquot of the 100 mM this compound stock solution.

    • Perform serial dilutions in pre-warmed medium to achieve the desired final working concentrations. For example, to make a 10 µM working solution from a 100 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution. Add the stock solution to the medium slowly while gently mixing.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Gently add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same final concentration of the solvent used for the stock, e.g., water).

  • Incubation: Return the plate to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).[4][12]

  • Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as viability assays (e.g., MTT, trypan blue), apoptosis assays (e.g., caspase activity, Annexin V staining), or molecular analyses (e.g., Western blotting, RNA extraction).

Experimental Workflow for Cell Treatment

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed cells in multi-well plate overnight_incubation 2. Incubate overnight (37°C, 5% CO₂) seed_cells->overnight_incubation prepare_working_solution 3. Prepare this compound working solutions in pre-warmed media overnight_incubation->prepare_working_solution aspirate_media 4. Aspirate old media from cells add_treatment 5. Add this compound or vehicle control aspirate_media->add_treatment experimental_incubation 6. Incubate for desired time (e.g., 24-72h) add_treatment->experimental_incubation harvest_cells 7. Harvest cells downstream_assay 8. Perform downstream analysis (e.g., Viability, Apoptosis, Western Blot) harvest_cells->downstream_assay

Caption: General experimental workflow for treating adherent cells with this compound.

Data Summary

Table 1: Solubility and Stock Solution Parameters for ATP and Related Compounds
CompoundSolventReported SolubilityRecommended Stock Conc.pH Adjustment
This compound (Sodium Salt) WaterSoluble[6]10-100 mMNeutralize to pH 7.0-7.5
8-Chloroadenosine (B1666358) Water~20 mM (with gentle warming)[10][12]20 mMNot specified
DMSO100 mM[10][12]100 mMNot applicable
ATP (Disodium Salt) Water50 mg/mL[7]100 mM[10][11]Neutralize to pH 7.0-7.5[10]
PBS (pH 7.2)~10 mg/mL[13]10 mg/mLNot applicable
Table 2: Typical Experimental Concentrations
CompoundAssay TypeTypical Working ConcentrationReference(s)
8-Cl-Ado (precursor) Cell Viability (MCL cells)1.25 - 40 µM[4]
8-Cl-Ado (precursor) Cell Viability (Breast Cancer)10 µM[12]
8-Cl-Ado (precursor) Cell Viability (Renal Carcinoma)2 - 40 µM[14]
This compound Topoisomerase II Inhibition (cell-free)1.5 - 8 mM[6]

Note: Working concentrations for direct this compound treatment in cell culture are expected to be similar to its precursor, 8-Cl-Ado.

Signaling Pathway

This compound, as an ATP analog, is relevant to purinergic signaling pathways, particularly those involving P2Y receptors, which are G-protein coupled receptors activated by extracellular nucleotides.

P2Y Receptor Signaling Pathways

atp ATP / this compound p2y_gq P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁ (Gq-coupled) atp->p2y_gq p2y_gi P2Y₁₂, P2Y₁₃, P2Y₁₄ (Gi-coupled) atp->p2y_gi p2y_gs P2Y₁₁ (Gs-coupled) atp->p2y_gs plc Phospholipase C (PLC) p2y_gq->plc activates ac Adenylyl Cyclase (AC) p2y_gi->ac inhibits pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates ca_release->pkc activates cellular_response1 Downstream Cellular Responses (e.g., Proliferation, Migration) pkc->cellular_response1 camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response2 Downstream Cellular Responses (e.g., Inhibition of Proliferation) pka->cellular_response2 p2y_gs->ac activates

References

Factors affecting the cellular uptake of 8-chloroadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-chloroadenosine (B1666358) (8-Cl-Ado).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 8-chloroadenosine?

8-chloroadenosine is a ribonucleoside analog that acts as a prodrug. Upon cellular uptake, it is phosphorylated by adenosine (B11128) kinase to 8-chloro-adenosine monophosphate (8-Cl-AMP), and subsequently to the active metabolite 8-chloro-adenosine triphosphate (8-Cl-ATP). The accumulation of 8-Cl-ATP has two main cytotoxic effects:

  • ATP Depletion: 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in the cellular ATP pool. This energy depletion can trigger apoptosis.

  • Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into newly synthesized RNA, causing premature chain termination and inhibiting overall transcription.

Q2: How does 8-chloroadenosine enter the cell?

The cellular uptake of 8-chloroadenosine is primarily mediated by nucleoside transporters present on the cell membrane. The key transporters involved are:

  • Equilibrative Nucleoside Transporters (ENTs): Particularly ENT1, which facilitates the transport of a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides.

  • Concentrative Nucleoside Transporters (CNTs): These transporters also contribute to the uptake of nucleoside analogs.

The expression levels of these transporters can significantly influence the intracellular concentration and, consequently, the efficacy of 8-chloroadenosine.

Q3: My cells are showing resistance to 8-chloroadenosine. What are the potential reasons?

Resistance to 8-chloroadenosine can arise from several factors:

  • Low Adenosine Kinase Activity: Adenosine kinase is the enzyme responsible for the initial and rate-limiting step in the activation of 8-chloroadenosine. Cell lines with low or deficient adenosine kinase activity will not efficiently convert 8-Cl-Ado to its active triphosphate form, leading to resistance.

  • Activation of Pro-Survival Pathways: Constitutive activation of signaling pathways like the PI3K/AKT/mTOR pathway can promote cell survival and counteract the cytotoxic effects of 8-chloroadenosine.

  • Low Expression of Nucleoside Transporters: Reduced expression of ENT1 or other relevant nucleoside transporters can limit the uptake of 8-chloroadenosine into the cell, thereby reducing its intracellular concentration and efficacy.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no cytotoxic effect observed. 1. Insufficient intracellular conversion to 8-Cl-ATP. 2. High activity of pro-survival signaling pathways. 3. Inadequate drug concentration or incubation time.1. Verify adenosine kinase expression and activity in your cell line. Consider using a different cell line with known sensitivity. 2. Investigate the activation status of the PI3K/mTOR pathway. Co-treatment with a PI3K inhibitor may enhance sensitivity. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
High variability in experimental results. 1. Inconsistent cell culture conditions (e.g., cell density, passage number). 2. Degradation of 8-chloroadenosine in the culture medium.1. Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. 2. Prepare fresh solutions of 8-chloroadenosine for each experiment. While generally stable, prolonged storage in solution at non-optimal conditions can lead to degradation.
Difficulty in detecting intracellular 8-Cl-ATP. 1. Inefficient extraction of nucleotides. 2. Insufficient sensitivity of the detection method.1. Use a validated nucleotide extraction protocol, such as the perchloric acid extraction method. 2. Employ a sensitive and specific analytical method like HPLC to quantify intracellular 8-Cl-ATP. Ensure your HPLC system is properly calibrated with an 8-Cl-ATP standard.

Quantitative Data Summary

Table 1: IC50 Values of 8-Chloroadenosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
MDA-MB-231Breast Cancer0.5296 h

|

Technical Support Center: Interpreting Unexpected Results in 8-Chloro-ATP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Chloro-ATP (8-Cl-ATP) and its precursor, 8-Chloro-adenosine (8-Cl-Ado). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that is readily taken up by cells and subsequently phosphorylated to 8-chloro-adenosine monophosphate (8-Cl-AMP), diphosphate (B83284) (8-Cl-ADP), and finally to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP). 8-Cl-ATP is the primary cytotoxic metabolite and exerts its effects through several mechanisms:

  • Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into newly synthesized RNA, leading to premature chain termination and inhibition of transcription.

  • ATP Depletion: The accumulation of intracellular 8-Cl-ATP is associated with a significant decrease in endogenous ATP levels.[1][2] This energy depletion can trigger a cascade of cellular stress responses.

  • Induction of Apoptosis and Autophagy: Depletion of cellular ATP activates AMP-activated protein kinase (AMPK), a key energy sensor. AMPK activation can, in turn, inhibit mTOR signaling and induce autophagy as a survival mechanism or, in some contexts, lead to autophagic cell death. 8-Cl-Ado has also been shown to induce apoptosis through both caspase-dependent and -independent pathways.[3]

  • Inhibition of Topoisomerase II: 8-Cl-ATP can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the accumulation of DNA double-strand breaks.

Q2: Why am I observing high cell viability in my cancer cell line after treatment with 8-Cl-Ado?

Several factors could contribute to unexpected resistance to 8-Cl-Ado:

  • Low Adenosine (B11128) Kinase Activity: The first phosphorylation step of 8-Cl-Ado to 8-Cl-AMP is catalyzed by adenosine kinase. Cell lines with low expression or activity of this enzyme will not efficiently convert 8-Cl-Ado to its active triphosphate form, leading to resistance.

  • Rapid Drug Efflux: The cancer cells may express high levels of drug efflux pumps that actively remove 8-Cl-Ado from the cell before it can be metabolized.

  • Activation of Pro-Survival Pathways: Cells may upregulate compensatory survival pathways to counteract the effects of ATP depletion and RNA synthesis inhibition.

  • Incorrect Drug Concentration or Treatment Duration: The concentration of 8-Cl-Ado may be too low, or the incubation time may be too short to induce significant cytotoxicity. IC50 values can vary significantly between cell lines.[4]

Q3: My apoptosis assay (e.g., Annexin V) shows only a modest increase in apoptosis, but my clonogenic assay shows a dramatic decrease in cell survival. Why is there a discrepancy?

This is a commonly observed phenomenon with 8-Cl-Ado. The discrepancy can be explained by the induction of other forms of cell death or cytostatic effects:

  • Autophagic Cell Death: As mentioned, 8-Cl-Ado can induce autophagy. In some cell types, this can be a primary mode of cell death that is not detected by standard apoptosis assays.

  • Mitotic Catastrophe: 8-Cl-Ado has been shown to induce a G2/M cell cycle arrest and mitotic catastrophe in some cancer cell lines.[5] This leads to the formation of non-viable progeny and a loss of reproductive capacity, which is effectively measured by a clonogenic assay.

  • Senescence: The cellular stress induced by 8-Cl-Ado could also drive cells into a state of senescence, where they are metabolically active but unable to proliferate.

  • Inhibition of Proliferation: The primary effect in your cell line might be strong inhibition of proliferation rather than immediate cell death.

Q4: I am seeing a G2/M arrest in my cell cycle analysis. Is this an expected outcome?

Yes, a G2/M arrest is a documented effect of 8-Cl-Ado in several cancer cell lines.[5] This is often followed by mitotic catastrophe, where cells attempt to divide with damaged DNA or an improperly formed mitotic spindle, leading to aneuploidy and cell death.[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Viability Assays (e.g., MTT, CellTiter-Glo)
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell number to ensure logarithmic growth throughout the experiment. High or low confluency can affect metabolic activity and drug sensitivity.
Drug Stability Prepare fresh dilutions of 8-Cl-Ado for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Incubation Time IC50 values are time-dependent.[6] Ensure you are using a consistent incubation time across all experiments. A time-course experiment is recommended to determine the optimal endpoint.
Metabolic State of Cells Changes in media composition or serum concentration can alter the metabolic state of cells, affecting assays that measure metabolic activity like MTT. Maintain consistent culture conditions.
Assay Interference If using a colorimetric or fluorometric assay, ensure that 8-Cl-Ado or its metabolites do not interfere with the assay chemistry. Run appropriate controls (e.g., drug in media without cells).
Issue 2: Weak or No Signal in Apoptosis Assays (e.g., Annexin V, Caspase Activity)
Possible Cause Troubleshooting Step
Suboptimal Treatment Conditions The concentration of 8-Cl-Ado may be too low or the treatment time too short to induce a detectable level of apoptosis. Perform a dose-response and time-course experiment.
Cell Harvesting Technique For adherent cells, harsh trypsinization can damage cell membranes and lead to false positive or negative results. Use a gentle cell detachment method. Collect floating cells as they are likely to be apoptotic.
Incorrect Staining Protocol Ensure the correct buffers and reagent concentrations are used as per the manufacturer's protocol. For Annexin V assays, the presence of calcium is critical.
Alternative Cell Death Pathways As discussed in the FAQs, 8-Cl-Ado may be inducing autophagy or mitotic catastrophe. Investigate markers for these pathways (e.g., LC3B for autophagy, multinucleated cells for mitotic catastrophe).
Delayed Analysis Analyze samples by flow cytometry as soon as possible after staining to avoid degradation of the signal.

Quantitative Data Summary

Table 1: IC50 Values of 8-Chloro-adenosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
CAKI-1 Renal Cell Carcinoma2Not Specified
RXF-393 Renal Cell Carcinoma36Not Specified
A549 Lung Cancer~296
H1299 Lung Cancer~296
Mantle Cell Lymphoma (various) Lymphoma10 (concentration used)24-48

Note: IC50 values can vary depending on the specific experimental conditions and the viability assay used.

Table 2: Effects of 10 µM 8-Chloro-adenosine on Mantle Cell Lymphoma Cell Lines after 24 hours

Cell Line% Apoptosis% ATP Reduction% dATP Reduction
JeKo High~60%~80%
Mino High~40%~60%
SP-53 Moderate~30%~50%
Granta 519 Low~30%Not specified

Experimental Protocols

Protocol 1: Annexin V Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 8-Cl-Ado for the appropriate duration. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.

    • Adherent cells: Gently collect the supernatant containing floating (apoptotic) cells. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Cell Treatment: Treat cells with a serial dilution of 8-Cl-Ado. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[7][8][9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[9]

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot for AMPK Activation
  • Cell Treatment and Lysis: Treat cells with 8-Cl-Ado for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

8-Cl-Ado_Metabolism_and_Action cluster_extracellular Extracellular cluster_intracellular Intracellular 8-Cl-Ado_ext 8-Chloro-adenosine (8-Cl-Ado) 8-Cl-Ado_int 8-Cl-Ado 8-Cl-Ado_ext->8-Cl-Ado_int Transport 8-Cl-AMP 8-Cl-AMP 8-Cl-Ado_int->8-Cl-AMP Adenosine Kinase 8-Cl-ADP 8-Cl-ADP 8-Cl-AMP->8-Cl-ADP Phosphorylation 8-Cl-ATP 8-Cl-ATP 8-Cl-ADP->8-Cl-ATP Phosphorylation ATP ATP Pool 8-Cl-ATP->ATP Depletion RNA_Polymerase RNA Polymerase 8-Cl-ATP->RNA_Polymerase Incorporation & Inhibition Topoisomerase_II Topoisomerase II 8-Cl-ATP->Topoisomerase_II Inhibition

Caption: Metabolic activation of 8-Chloro-adenosine and its primary molecular targets.

ATP_Depletion_Signaling ATP_depletion ATP Depletion AMP_ATP_ratio Increased AMP:ATP Ratio ATP_depletion->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy AMPK->Autophagy Apoptosis Apoptosis AMPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest AMPK->Cell_Cycle_Arrest mTOR->Autophagy

Caption: Downstream signaling cascade initiated by 8-Cl-ATP-induced ATP depletion.

Troubleshooting_Workflow Start Unexpected Result (e.g., High Viability) Check_Conc Verify Drug Concentration & Incubation Time Start->Check_Conc Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Check_Assay Validate Assay Protocol & Controls Start->Check_Assay Investigate_Mechanism Investigate Alternative Mechanisms Check_Conc->Investigate_Mechanism Check_Cells->Investigate_Mechanism Check_Assay->Investigate_Mechanism Measure_Metabolism Quantify Intracellular 8-Cl-ATP & ATP Investigate_Mechanism->Measure_Metabolism Assess_Alt_Death Assay for Autophagy or Mitotic Catastrophe Investigate_Mechanism->Assess_Alt_Death Analyze_Signaling Western Blot for Key Signaling Proteins (e.g., AMPK) Investigate_Mechanism->Analyze_Signaling End Interpret Results Measure_Metabolism->End Assess_Alt_Death->End Analyze_Signaling->End

Caption: A logical workflow for troubleshooting unexpected results in 8-Cl-ATP experiments.

References

Preventing degradation of 8-Chloro-ATP in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro-Adenosine-5'-Triphosphate (8-Chloro-ATP) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an analog of adenosine (B11128) triphosphate (ATP). Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation. By interfering with this enzyme, this compound can inhibit DNA synthesis and induce double-stranded breaks, leading to cell cycle arrest and apoptosis.[1] It is often generated intracellularly from its prodrugs, 8-chloroadenosine (B1666358) (8-Cl-Ado) or 8-chloro-cAMP.[2]

Q2: How should I store and handle this compound powder and stock solutions to ensure stability?

A2: Proper storage and handling are critical to prevent the degradation of this compound. Recommendations are summarized in the table below.

FormStorage TemperatureDurationSpecial Considerations
Powder -20°C to -80°CLong-termStore in a desiccated environment to prevent hydrolysis.
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthProtect from light. Suitable for shorter-term storage.

Q3: What is the stability of this compound in cell culture media at 37°C?

A3: Currently, there is limited quantitative data on the half-life of this compound in cell culture media at 37°C. Like ATP, it is susceptible to hydrolysis, and its stability can be influenced by the pH and the presence of enzymes in the medium.[3] Extracellular ATP can be rapidly metabolized by ectonucleotidases, which may be present in serum-containing media or on the surface of cells.[4][5] Given this, it is advisable to replenish the media with freshly prepared this compound regularly for long-term experiments.

Q4: What are the expected degradation products of this compound and are they cytotoxic?

A4: The primary degradation products of this compound through hydrolysis are expected to be 8-Chloro-ADP, 8-Chloro-AMP, and 8-chloroadenosine. While this compound is the primary cytotoxic metabolite of its prodrugs,[2] the biological activities of its breakdown products in culture are less characterized. It is known that 8-chloroadenosine itself is cytotoxic.[6]

Q5: Can I use 8-chloroadenosine (8-Cl-Ado) as a substitute for this compound?

A5: 8-chloroadenosine is a prodrug that is metabolized intracellularly to this compound.[2][7] Therefore, in many cell-based assays, adding 8-Cl-Ado to the culture medium can achieve the desired intracellular accumulation of this compound and subsequent biological effects, such as ATP depletion and inhibition of RNA synthesis.[7][8][9]

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or no observable effect of this compound Degradation of this compound: Stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. The compound may be unstable in the cell culture medium over the course of the experiment.Prepare fresh stock solutions and aliquot for single use. For long-term experiments, consider replenishing the medium with freshly diluted this compound every 24-48 hours.
Incorrect Concentration: Calculation error or inaccurate measurement.Verify calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Cell Line Resistance: The cell line may be resistant to the effects of this compound.Test a range of concentrations and incubation times. Consider using a positive control cell line known to be sensitive to this compound.
High background cytotoxicity Contamination of stock solution: Bacterial or fungal contamination.Always sterile-filter the stock solution before use.
Solvent toxicity: If using a solvent other than water or buffer, the solvent concentration may be too high.Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.1%).
Variability between experiments Inconsistent preparation of this compound solution: Differences in pH or concentration.Follow a standardized protocol for preparing and handling this compound solutions. Always use freshly prepared dilutions for each experiment.
Differences in cell culture conditions: Variations in cell density, passage number, or media components.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the appropriate amount of this compound powder in sterile, nuclease-free water or PBS to achieve a 10 mM concentration.

  • Gently vortex to ensure complete dissolution.

  • Check the pH of the solution. If necessary, adjust to a physiological pH of 7.2-7.4 using sterile, dilute NaOH or HCl.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Monitoring this compound Stability in Cell Culture Media by HPLC

Objective: To determine the degradation rate of this compound in a specific cell culture medium at 37°C.

Materials:

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • 10 mM this compound stock solution

  • Sterile tubes

  • 37°C incubator with 5% CO₂

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Mobile phase buffers (e.g., potassium phosphate (B84403) buffer with methanol)[10]

  • This compound, 8-Chloro-ADP, and 8-Chloro-AMP standards for HPLC

Procedure:

  • Prepare the cell culture medium to be tested.

  • Spike the medium with this compound to a final concentration relevant to your experiments (e.g., 100 µM).

  • Immediately take a sample (t=0) and store it at -80°C.

  • Incubate the remaining medium at 37°C in a 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours).

  • Store all samples at -80°C until analysis.

  • Thaw the samples and analyze them by HPLC to quantify the concentration of this compound and its degradation products.

  • Generate a standard curve using the this compound, 8-Chloro-ADP, and 8-Chloro-AMP standards.

  • Plot the concentration of this compound versus time to determine its degradation profile and half-life in the specific medium.

Signaling Pathways and Experimental Workflows

G cluster_0 Extracellular cluster_1 Intracellular 8-Cl-Ado 8-chloroadenosine (Prodrug) ENT Equilibrative Nucleoside Transporter 8-Cl-Ado->ENT Uptake 8-Cl-Ado_in 8-chloroadenosine ENT->8-Cl-Ado_in AK Adenosine Kinase 8-Cl-Ado_in->AK 8-Cl-AMP 8-Chloro-AMP AK->8-Cl-AMP Nucleotide_Kinases Nucleotide Kinases 8-Cl-AMP->Nucleotide_Kinases 8-Cl-ADP 8-Chloro-ADP Nucleotide_Kinases->8-Cl-ADP 8-Cl-ATP This compound Nucleotide_Kinases->8-Cl-ATP 8-Cl-ADP->Nucleotide_Kinases

Caption: Intracellular conversion of 8-chloroadenosine to this compound.

G 8-Cl-ATP This compound TopoII Topoisomerase II 8-Cl-ATP->TopoII Inhibits ATP_hydrolysis ATP Hydrolysis 8-Cl-ATP->ATP_hydrolysis Blocks TopoII->ATP_hydrolysis Catalyzes DNA_cleavage DNA Cleavage Complex ATP_hydrolysis->DNA_cleavage DNA_ligation DNA Ligation DNA_cleavage->DNA_ligation DSBs Double-Strand Breaks DNA_cleavage->DSBs Stabilizes DNA_ligation->TopoII Apoptosis Apoptosis DSBs->Apoptosis

Caption: Inhibition of Topoisomerase II by this compound.[11][12]

G 8-Cl-ATP This compound ATP_depletion Cellular ATP Depletion 8-Cl-ATP->ATP_depletion Causes AMPK AMPK ATP_depletion->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Induces Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes G Start Start Experiment Prep_Stock Prepare 10 mM This compound Stock Start->Prep_Stock Dilute Dilute to Working Concentration in Media Prep_Stock->Dilute Treat_Cells Treat Cells Dilute->Treat_Cells Incubate Incubate (37°C, 5% CO₂) Treat_Cells->Incubate Timepoint Experimental Time Point? Incubate->Timepoint Timepoint->Incubate No Harvest Harvest Cells/Media Timepoint->Harvest Yes Analyze Analyze Samples (e.g., Viability, Western, HPLC) Harvest->Analyze End End Analyze->End

References

How to control for the effects of 8-chloroadenosine prodrug

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-chloroadenosine (B1666358) (8-Cl-Ado) and its prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 8-chloroadenosine?

A1: 8-chloroadenosine is a ribonucleoside analog.[1][2] After entering the cell, it is metabolized by adenosine (B11128) kinase and other enzymes into its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][3] 8-Cl-ATP exerts its cytotoxic effects through several mechanisms:

  • Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into nascent RNA chains, leading to premature chain termination and a global inhibition of transcription.[2][4] This effect is particularly potent against the synthesis of messenger RNA (mRNA) by RNA polymerase II.[2]

  • Depletion of Intracellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to a significant reduction in the intracellular ATP pool.[1][5][6] This energy depletion can trigger various downstream effects, including apoptosis-independent cell death.[5]

  • Induction of Cell Death Pathways: 8-Cl-Ado can induce both apoptosis (programmed cell death) and autophagy (a cellular degradation process).[2][5][7] The depletion of ATP can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor, which in turn can lead to autophagy.[5]

Q2: Does 8-chloroadenosine affect DNA synthesis?

A2: The effects of 8-chloroadenosine on DNA synthesis can vary depending on the cell type and experimental conditions. While it is primarily considered an RNA-directed agent, some studies have reported inhibition of DNA synthesis.[1] This may be due to the depletion of dATP pools or potential off-target effects on enzymes involved in DNA replication, such as topoisomerase II.[1][8] However, other studies have observed significant inhibition of RNA synthesis without a corresponding effect on DNA synthesis.[2][3][4][9]

Q3: Is the p53 status of a cell line important for the efficacy of 8-chloroadenosine?

A3: The cytotoxic effects of 8-chloroadenosine have been shown to be independent of the p53 tumor suppressor protein status in several cancer cell lines. This suggests that 8-Cl-Ado could be effective in cancers with mutated or deleted p53, which are often resistant to conventional chemotherapies.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity in my cell line.

  • Possible Cause 1: High expression of adenosine kinase.

    • Explanation: The conversion of 8-Cl-Ado to its active form, 8-Cl-ATP, is dependent on the enzyme adenosine kinase.[3] Cell lines with high levels of this enzyme will accumulate 8-Cl-ATP more rapidly, leading to increased cytotoxicity.

    • Troubleshooting/Control Strategy:

      • Perform a dose-response curve to determine the IC50 of 8-Cl-Ado in your specific cell line.

      • Measure the intracellular levels of 8-Cl-ATP using HPLC to correlate with the observed cytotoxicity.[1]

      • As a control, use a cell line with known low expression of adenosine kinase, if available.

  • Possible Cause 2: Significant ATP depletion.

    • Explanation: 8-Cl-Ado treatment can lead to a substantial decrease in intracellular ATP levels, which can be highly toxic to cells.[1][5][6]

    • Troubleshooting/Control Strategy:

      • Measure intracellular ATP levels at various time points after treatment.

      • Compare the ATP depletion in your cell line to published data for other cell lines (see Table 1).

Issue 2: I'm not observing the expected inhibition of RNA synthesis.

  • Possible Cause 1: Insufficient intracellular accumulation of 8-Cl-ATP.

    • Explanation: The inhibition of RNA synthesis is directly correlated with the intracellular concentration of 8-Cl-ATP.[1] Low levels of adenosine kinase or inefficient cellular uptake of 8-Cl-Ado can lead to insufficient 8-Cl-ATP accumulation.

    • Troubleshooting/Control Strategy:

      • Increase the concentration of 8-Cl-Ado or the incubation time.

      • Verify the accumulation of 8-Cl-ATP in your cells using HPLC.

      • Use a positive control compound known to inhibit RNA synthesis, such as actinomycin (B1170597) D.[1]

  • Possible Cause 2: The assay for RNA synthesis is not sensitive enough.

    • Explanation: The method used to measure RNA synthesis might not be sensitive enough to detect the inhibitory effects of 8-Cl-Ado at the concentrations used.

    • Troubleshooting/Control Strategy:

      • Use a more sensitive method, such as [3H]-uridine incorporation followed by scintillation counting.

      • Ensure that the labeling time with [3H]-uridine is appropriate to detect changes in RNA synthesis.

Issue 3: How can I distinguish between apoptosis and autophagy in my 8-chloroadenosine-treated cells?

  • Explanation: 8-Cl-Ado can induce both apoptosis and autophagy, and it is crucial to differentiate between these two processes to understand the mechanism of cell death.[5]

  • Troubleshooting/Control Strategy: A multi-parametric approach is recommended.

    • Western Blot Analysis:

      • Apoptosis Markers: Look for cleavage of PARP and caspase-3.

      • Autophagy Markers: Monitor the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. An accumulation of LC3-II and a decrease in p62 indicate active autophagic flux.

    • Flow Cytometry:

      • Apoptosis: Use Annexin V/Propidium Iodide (PI) staining. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

      • Autophagy: Use dyes that stain autophagic vacuoles, such as monodansylcadaverine (MDC) or specific fluorescently-tagged LC3 reporters.

    • Pharmacological Inhibitors:

      • Apoptosis Inhibition: Use a pan-caspase inhibitor like Z-VAD-FMK to see if it rescues the cells from death.

      • Autophagy Inhibition: Use inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) to block autophagy at different stages and observe the effect on cell viability.

Quantitative Data Summary

Table 1: Effects of 8-Chloroadenosine on Cancer Cell Lines

Cell Line TypeCell LineIC50 (µM)ATP Reduction (%)dATP Reduction (%)RNA Synthesis Inhibition (%)DNA Synthesis Inhibition (%)Reference(s)
Mantle Cell LymphomaGranta 519>10~30~50~50>50[1]
Mantle Cell LymphomaJeKo~5~60~80~90~70[1]
Mantle Cell LymphomaMino~10~40~60~70~60[1]
Mantle Cell LymphomaSP-53~7~50~70~80~60[1]
Acute Myeloid LeukemiaMOLM-130.2 - 1.4>20Not Reported20 - 80Not Significant[9]
Acute Myeloid LeukemiaMV4-110.2 - 1.4>20Not Reported20 - 80Not Significant[9]
Multiple MyelomaMM.1SNot Reported>40Not Affected>50Not Affected[3][4]
Renal Cell CarcinomaCAKI-12>20Not ReportedNot ReportedNot Reported[10]
Renal Cell CarcinomaRXF-39336>20Not ReportedNot ReportedNot Reported[10]

Experimental Protocols

1. Measurement of Intracellular ATP and 8-Cl-ATP by HPLC

  • Principle: This method separates and quantifies intracellular nucleoside triphosphates by high-performance liquid chromatography (HPLC).

  • Methodology:

    • Treat cells with 8-Cl-Ado for the desired time.

    • Harvest a known number of cells and wash with ice-cold PBS.

    • Extract intracellular nucleotides by adding 0.4 M perchloric acid and incubating on ice.

    • Centrifuge to pellet the precipitate and neutralize the supernatant with potassium hydroxide.

    • Analyze the supernatant by HPLC using an anion-exchange column.

    • Quantify ATP and 8-Cl-ATP by comparing the peak areas to those of known standards.[1]

2. RNA Synthesis Assay ([3H]-uridine incorporation)

  • Principle: This assay measures the rate of new RNA synthesis by quantifying the incorporation of radiolabeled uridine.

  • Methodology:

    • Seed cells in a multi-well plate and treat with 8-Cl-Ado.

    • One hour before the end of the incubation period, add [3H]-uridine to each well.

    • Harvest the cells onto a filter membrane and wash extensively with trichloroacetic acid (TCA) to precipitate macromolecules.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Normalize the counts to the number of cells or total protein content.

3. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Plate cells in a 96-well plate and treat with various concentrations of 8-Cl-Ado.

    • After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Visualizations

8_chloroadenosine_metabolism_and_action cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Cl_Ado_prodrug 8-Chloroadenosine Prodrug 8_Cl_Ado 8-Chloroadenosine 8_Cl_Ado_prodrug->8_Cl_Ado Cellular Uptake 8_Cl_AMP 8-Cl-AMP 8_Cl_Ado->8_Cl_AMP Adenosine Kinase 8_Cl_ADP 8-Cl-ADP 8_Cl_AMP->8_Cl_ADP 8_Cl_ATP 8-Cl-ATP (Active Metabolite) 8_Cl_ADP->8_Cl_ATP RNA_Polymerase RNA Polymerase 8_Cl_ATP->RNA_Polymerase Incorporation into RNA ATP ATP ATP->8_Cl_ATP Consumed in phosphorylation Energy_Depletion Energy Depletion ATP->Energy_Depletion Depletion RNA_synthesis RNA Synthesis RNA_Polymerase->RNA_synthesis Inhibition Cell_Death Cell Death (Apoptosis/Autophagy) RNA_synthesis->Cell_Death Leads to Energy_Depletion->Cell_Death

Caption: Metabolism and primary mechanisms of action of 8-chloroadenosine.

AMPK_mTOR_pathway 8_Cl_Ado 8-Chloroadenosine ATP_depletion ATP Depletion 8_Cl_Ado->ATP_depletion AMP_ATP_ratio Increased AMP:ATP Ratio ATP_depletion->AMP_ATP_ratio AMPK AMPK (Energy Sensor) AMP_ATP_ratio->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition ULK1 ULK1 AMPK->ULK1 Activation mTORC1->ULK1 Inhibition Autophagy Autophagy ULK1->Autophagy Initiation

Caption: Activation of the AMPK pathway and induction of autophagy by 8-chloroadenosine.

References

Technical Support Center: 8-Chloro-ATP Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloro-ATP and its precursor, 8-chloro-adenosine (8-Cl-Ado). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Role of this compound

It is crucial to understand that 8-chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog that readily enters cells and is subsequently phosphorylated to form 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] This intracellularly formed 8-Cl-ATP is the primary active metabolite responsible for the observed cytotoxic effects. The main mechanism of action of 8-Cl-ATP is the depletion of endogenous ATP levels, which in turn activates AMP-activated protein kinase (AMPK) and inhibits topoisomerase II, leading to the induction of autophagy and apoptosis in cancer cells.[3][4]

While ATP and its analogs are known to act as agonists for P2Y purinergic receptors, the direct application of extracellular this compound as a P2Y receptor agonist is not a well-documented primary application. Therefore, this guide will focus on the dose-response analysis of the precursor, 8-Cl-Ado, and the downstream effects mediated by intracellular 8-Cl-ATP.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The primary cytotoxic mechanism of 8-Cl-ATP, formed intracellularly from 8-Cl-Ado, is the depletion of endogenous ATP. This leads to the activation of the energy sensor AMP-activated protein kinase (AMPK).[4] Activated AMPK then initiates downstream signaling cascades that inhibit cell growth and induce programmed cell death, primarily through autophagy and apoptosis.[4] Additionally, this compound has been identified as a topoisomerase II inhibitor, contributing to its anti-cancer properties by inducing DNA double-stranded breaks.[3]

Q2: Should I use this compound directly on my cells to study P2Y receptor activation?

A2: While other chlorinated ATP analogs like 2-chloro-ATP are known P2Y receptor agonists, the use of extracellular this compound for this purpose is not well-established in the scientific literature. The primary method for studying the effects of this compound is by treating cells with its precursor, 8-chloro-adenosine (8-Cl-Ado), which is then converted to 8-Cl-ATP intracellularly.[1]

Q3: What concentrations of 8-Cl-Ado are typically used in cell culture experiments?

A3: The effective concentration of 8-Cl-Ado can vary depending on the cell line and the duration of the experiment. However, a common starting point for in vitro studies is in the low micromolar range. For example, a 10 µM concentration of 8-Cl-Ado has been shown to be effective in inducing downstream effects in multiple myeloma and breast cancer cell lines.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: How can I measure the intracellular concentration of 8-Cl-ATP?

A4: Quantifying intracellular 8-Cl-ATP levels typically requires analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). This allows for the separation and specific detection of 8-Cl-ATP from other cellular nucleotides.

Experimental Protocols

Protocol: Dose-Response Analysis of 8-Cl-Ado on Cell Viability

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of 8-Cl-Ado in a cancer cell line using a standard cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 8-chloro-adenosine (8-Cl-Ado) stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 8-Cl-Ado in complete cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest 8-Cl-Ado concentration).

  • Treatment: Remove the old medium from the cells and add the prepared 8-Cl-Ado dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the logarithm of the 8-Cl-Ado concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for 8-Cl-Ado on a Hypothetical Cancer Cell Line (72h Incubation)

8-Cl-Ado (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.195.3 ± 4.8
175.1 ± 6.1
552.4 ± 3.9
1035.8 ± 4.2
5015.2 ± 2.5
1008.9 ± 1.8

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in dose-response data Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the plate or fill them with sterile PBS.
No significant effect of 8-Cl-Ado on cell viability Cell line may be resistant. Insufficient incubation time. Degradation of 8-Cl-Ado.Test a wider range of concentrations and longer incubation times. Use a positive control known to induce cell death in your cell line. Prepare fresh 8-Cl-Ado solutions for each experiment.
Inconsistent downstream signaling results (e.g., p-AMPK levels) Timing of sample collection is critical. Cell density can affect signaling.Perform a time-course experiment to determine the optimal time point for observing the desired signaling event after 8-Cl-Ado treatment. Ensure consistent cell density across experiments.
Difficulty in detecting intracellular 8-Cl-ATP Inefficient cellular uptake or conversion of 8-Cl-Ado. Issues with the extraction or detection method.Verify the expression of nucleoside transporters and adenosine (B11128) kinase in your cell line. Optimize the cell lysis and nucleotide extraction protocol. Ensure the LC-MS method is properly calibrated and validated.

Visualizations

Signaling Pathway of 8-Cl-Ado Action

G cluster_cell Cell 8-Cl-Ado_ext 8-chloro-adenosine (extracellular) 8-Cl-Ado_int 8-chloro-adenosine (intracellular) 8-Cl-Ado_ext->8-Cl-Ado_int Nucleoside Transporter 8-Cl-AMP 8-chloro-AMP 8-Cl-Ado_int->8-Cl-AMP Adenosine Kinase 8-Cl-ADP 8-chloro-ADP 8-Cl-AMP->8-Cl-ADP 8-Cl-ATP This compound 8-Cl-ADP->8-Cl-ATP ATP ATP 8-Cl-ATP->ATP Depletes TopoisomeraseII Topoisomerase II 8-Cl-ATP->TopoisomeraseII Inhibits AMPK AMPK ATP->AMPK Inhibits pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Autophagy Autophagy pAMPK->Autophagy Induces Apoptosis Apoptosis pAMPK->Apoptosis Induces DNA_damage DNA Damage TopoisomeraseII->DNA_damage Leads to

Caption: Intracellular conversion of 8-Cl-Ado and downstream signaling pathways.

Experimental Workflow for Dose-Response Analysis

G A Seed cells in 96-well plate B Prepare serial dilutions of 8-Cl-Ado A->B C Treat cells with 8-Cl-Ado and vehicle B->C D Incubate for defined period C->D E Add cell viability reagent D->E F Measure signal (absorbance/fluorescence) E->F G Data analysis: Normalize and plot F->G H Calculate IC50 G->H

References

Technical Support Center: Managing 8-Chloro-ATP Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of 8-Chloro-ATP in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: this compound is the active cytotoxic metabolite of the prodrugs 8-chloro-adenosine (8-Cl-Ado) and 8-chloro-cAMP.[1] Its primary cytotoxic effects stem from two main mechanisms: the depletion of the endogenous cellular ATP pool and the inhibition of RNA synthesis.[1][2][3] In some cancer cell types, such as mantle cell lymphoma, it has also been shown to inhibit DNA synthesis.[3] These events can trigger downstream signaling pathways leading to apoptosis (programmed cell death) and, in some cases, autophagic cell death.[4]

Q2: My cells are dying too quickly in my long-term experiment. What are the likely causes?

A2: Rapid cell death is a common issue and is typically due to an excessively high concentration of the prodrug (e.g., 8-Cl-Ado) for the specific cell line being used. The accumulation of intracellular 8-Cl-ATP is dependent on both the concentration of the exogenous prodrug and the incubation time.[1] Different cell lines exhibit varying sensitivities to 8-Cl-Ado. For instance, some renal cell carcinoma cell lines have IC50 values as low as 2 µM, while others are more resistant with IC50 values up to 36 µM.[5]

Q3: How can I determine the optimal concentration of 8-Cl-Ado for my long-term study?

A3: It is crucial to perform a dose-response and time-course experiment for your specific cell line. This will allow you to identify a concentration that induces the desired biological effect without causing overwhelming cytotoxicity in the desired timeframe of your study. Start with a broad range of concentrations (e.g., 0.02 µM to 20 µM) and assess cell viability at various time points (e.g., 24, 48, 72, 96 hours).[6]

Q4: Are there any strategies to reduce cytotoxicity while still achieving the desired biological effect in a long-term study?

A4: Yes, consider an intermittent dosing strategy rather than continuous exposure. This can allow cells some recovery time between treatments, potentially reducing overall cytotoxicity. Additionally, carefully optimizing the initial seeding density of your cells can play a role, as denser cultures may sometimes better tolerate treatment.

Q5: Can the cytotoxicity of 8-Cl-Ado be reversed?

A5: The elimination of its active metabolite, 8-Cl-ATP, from cells is described as biphasic and slow.[1] This suggests that once 8-Cl-ATP has accumulated to cytotoxic levels, its effects may not be easily reversible by simply removing the external prodrug. Therefore, prevention of excessive accumulation is key.

Troubleshooting Guide

Issue: Excessive Cell Death Early in a Long-Term Experiment

Symptoms:

  • Significant floating cells or debris observed under the microscope within the first 24-48 hours.

  • Drastic reduction in cell confluence compared to control wells.

  • Apoptosis assays (e.g., Annexin V/PI staining) show a high percentage of apoptotic cells.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Concentration of 8-Cl-Ado is too high. 1. Perform a Dose-Response Curve: Test a range of 8-Cl-Ado concentrations (e.g., from nanomolar to low micromolar) to determine the IC50 value for your cell line at your desired endpoint. For long-term studies, aim for a concentration well below the IC50. 2. Review Literature: Check for published studies using similar cell lines to gauge an appropriate starting concentration range.
Continuous exposure is overly toxic. 1. Implement Intermittent Dosing: Instead of continuous exposure, treat cells for a defined period (e.g., 24 hours), then replace with fresh medium without the compound for a recovery period (e.g., 24-48 hours) before re-treating.
Cell line is highly sensitive. 1. Lower the Starting Concentration: If your cell line is known to be sensitive, begin with very low concentrations and gradually increase if the desired biological effect is not observed.
Sub-optimal cell culture conditions. 1. Ensure Healthy Cultures: Start experiments with cells in the logarithmic growth phase and at an optimal seeding density. Over-confluent or sparse cultures can be more susceptible to stress.

Quantitative Data Summary

Table 1: Cytotoxicity of 8-Cl-Ado in Various Cancer Cell Lines

Cell LineConcentration of 8-Cl-AdoTreatment DurationObserved EffectReference
Multiple Myeloma10 µM12 hoursAccumulation of >400 µM 8-Cl-ATP[1]
Breast Cancer10 µM3 days~90% loss of clonogenic survival, ~30% apoptosis induction[4]
Human Lung Cancer (A549, H1299)2 µM48-96 hoursIncreased sub-G1 DNA content (apoptosis)[6]
Mantle Cell Lymphoma (JeKo, Mino, SP-53)10 µM24 hours>20% loss of mitochondrial potential, PARP cleavage[7]
Renal Cell Carcinoma (CAKI-1)IC50 ~2 µMNot SpecifiedInhibition of cell viability[5]
Renal Cell Carcinoma (RXF-393)IC50 ~36 µMNot SpecifiedInhibition of cell viability[5]

Table 2: Effects of 8-Cl-Ado on Cellular ATP Levels

Cell Line Type8-Cl-Ado ConcentrationTreatment DurationATP ReductionReference
Mantle Cell Lymphoma10 µM24 hours30% to 60%[3]
Human Coronary Artery Endothelial CellsNot SpecifiedNot SpecifiedSignificant reduction[8]
Chronic Lymphocytic Leukemia10 µM24 hours>20% reduction[9]

Experimental Protocols

Protocol: Determining Optimal 8-Cl-Ado Concentration for Long-Term Studies
  • Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to over-confluence during the course of the experiment (e.g., 5,000-15,000 cells/well, depending on the cell line). Allow cells to adhere overnight.

  • Preparation of 8-Cl-Ado Dilutions: Prepare a stock solution of 8-Cl-Ado in an appropriate solvent (e.g., 0.85% NaCl solution).[6] Perform serial dilutions in complete cell culture medium to create a range of concentrations (e.g., 0.02, 0.2, 2, and 20 µM).[6] Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 8-Cl-Ado.

  • Incubation: Incubate the plate for various time points relevant to your long-term study (e.g., 24, 48, 72, and 96 hours).

  • Viability Assessment: At each time point, assess cell viability using a suitable method, such as the MTT assay.[6]

    • Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours.

    • Add 200 µl of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Plot cell viability against the concentration of 8-Cl-Ado for each time point. From these curves, determine a concentration that maintains a high level of viability for the duration of your intended long-term study while still being in a range that may elicit a biological response.

Visualizations

Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Cl_Ado 8-Chloro-adenosine (8-Cl-Ado) 8_Cl_Ado_in 8-Cl-Ado 8_Cl_Ado->8_Cl_Ado_in Uptake 8_Cl_ATP This compound (8-Cl-ATP) 8_Cl_Ado_in->8_Cl_ATP Phosphorylation ATP_Pool Cellular ATP Pool 8_Cl_ATP->ATP_Pool Depletes RNA_Synth RNA Synthesis 8_Cl_ATP->RNA_Synth Inhibits DNA_Synth DNA Synthesis (in some cells) 8_Cl_ATP->DNA_Synth Inhibits AMPK AMPK Activation ATP_Pool->AMPK Low ATP leads to Apoptosis Apoptosis RNA_Synth->Apoptosis Leads to DNA_Synth->Apoptosis Leads to mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagic Cell Death AMPK->Autophagy Leads to mTOR->Autophagy Leads to

Caption: Signaling pathway of this compound induced cytotoxicity.

Troubleshooting_Workflow start Start: Excessive Cytotoxicity Observed is_conc_high Is 8-Cl-Ado concentration too high? start->is_conc_high dose_response Action: Perform Dose-Response & Time-Course Assay is_conc_high->dose_response Yes is_exposure_long Is continuous exposure the issue? is_conc_high->is_exposure_long No find_optimal_conc Outcome: Identify Non-Toxic Effective Concentration dose_response->find_optimal_conc end End: Cytotoxicity Managed find_optimal_conc->end intermittent_dosing Action: Test Intermittent Dosing Protocol is_exposure_long->intermittent_dosing Yes is_cell_line_sensitive Is the cell line innately sensitive? is_exposure_long->is_cell_line_sensitive No protocol_optimized Outcome: Optimized Dosing Schedule intermittent_dosing->protocol_optimized protocol_optimized->end lower_and_titrate Action: Start with lower dose and titrate up is_cell_line_sensitive->lower_and_titrate Yes is_cell_line_sensitive->end No lower_and_titrate->end

Caption: Troubleshooting workflow for managing this compound cytotoxicity.

References

Technical Support Center: Overcoming Resistance to 8-Chloro-ATP in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro-ATP and its precursor, 8-Chloro-adenosine (8-Cl-Ado).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 8-Chloro-adenosine (8-Cl-Ado)?

8-Cl-Ado is a ribonucleoside analog that, once inside the cell, is converted to its active triphosphate form, this compound (8-Cl-ATP).[1] The primary mechanisms of action of 8-Cl-ATP are:

  • ATP Depletion: 8-Cl-ATP competes with endogenous ATP, leading to a significant decrease in intracellular ATP levels.[1][2][3]

  • AMPK Activation and mTOR Inhibition: The depletion of ATP increases the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2][3] Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] This cascade can lead to the induction of autophagy and apoptosis in cancer cells.[2][4][5]

  • Inhibition of RNA Synthesis: 8-Cl-ATP can be incorporated into RNA, leading to the termination of transcription and inhibition of overall RNA synthesis.[6]

Q2: My cancer cells are showing resistance to 8-Cl-Ado. What are the potential mechanisms?

Resistance to 8-Cl-Ado can arise from several factors:

  • Activated PI3K/AKT Pathway: A common mechanism of resistance is the constitutive activation of the PI3K/AKT/mTOR pathway.[3] Cells with high basal levels of phosphorylated AKT and ribosomal protein S6 (a downstream effector of mTOR) tend to be more resistant.[2][3]

  • Lack of Adenosine (B11128) Kinase (Ado kinase): The conversion of 8-Cl-Ado to its active form, 8-Cl-ATP, is dependent on the enzyme adenosine kinase.[6] Cells lacking or having very low levels of this enzyme will not accumulate 8-Cl-ATP and will consequently be resistant.[6]

  • Drug Efflux Pumps: While less commonly reported for 8-Cl-Ado specifically, overexpression of ATP-binding cassette (ABC) transporters, which are drug efflux pumps, is a general mechanism of drug resistance in cancer that could potentially play a role. These pumps use ATP to expel drugs from the cell.

Q3: How can I overcome resistance to 8-Cl-Ado in my experiments?

Several strategies can be employed to overcome resistance:

  • Combination Therapy with PI3K Inhibitors: Since an activated PI3K/AKT pathway is a major resistance mechanism, co-treatment with a PI3K inhibitor can synergistically enhance the cytotoxic effects of 8-Cl-Ado.[3][7]

  • Combination with other Chemotherapeutic Agents: 8-Cl-Ado is being explored in combination with other agents like venetoclax, a BCL-2 inhibitor, for the treatment of certain leukemias.[8]

  • Verify Adenosine Kinase Expression: If you suspect resistance is due to a lack of 8-Cl-ATP production, it is advisable to assess the expression and activity of adenosine kinase in your cell lines.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Step
Cell Line Variability Ensure you are using a consistent cell line and passage number. IC50 values can vary significantly between different cancer cell lines.[1][3][9][10]
Assay-Dependent Variability Different viability assays (e.g., MTT, MTS, CCK-8, ATP-based) measure different aspects of cell health (metabolic activity vs. ATP levels). Results can vary between assay types. For 8-Cl-Ado, which directly depletes ATP, an ATP-based assay like CellTiter-Glo® can be a very direct and sensitive measure of its effect.[11]
Compound Solubility Ensure 8-Cl-Ado is fully dissolved in the culture medium. Precipitation can lead to inconsistent effective concentrations.
Incubation Time The cytotoxic effects of 8-Cl-Ado are time-dependent. Ensure you are using a consistent and appropriate incubation time (e.g., 72-96 hours) for your IC50 determination.[9]
Issue 2: No significant cell death observed in a resistant cell line.
Possible Cause Troubleshooting Step
Activated PI3K/AKT Pathway Assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6) by Western blot. If the pathway is highly active, consider co-treatment with a PI3K inhibitor.[3]
Low Adenosine Kinase Activity Measure the intracellular accumulation of 8-Cl-ATP and the corresponding depletion of ATP using methods like HPLC or a luciferase-based ATP assay. If 8-Cl-ATP is not accumulating, the cells may lack sufficient adenosine kinase activity.[6]
Cell Cycle Arrest vs. Apoptosis 8-Cl-Ado can induce cell cycle arrest in addition to apoptosis.[1][8] Analyze the cell cycle distribution using flow cytometry to determine if the primary effect is cytostatic rather than cytotoxic.
Issue 3: Unexpected Western Blot results for AMPK/mTOR pathway.
Possible Cause Troubleshooting Step
Incorrect Antibody or Dilution Ensure you are using validated antibodies for the phosphorylated and total forms of your target proteins (e.g., p-AMPKα (Thr172), AMPKα, p-mTOR, mTOR, p-S6). Optimize antibody dilutions.
Timing of Lysate Collection The activation of AMPK and inhibition of mTOR signaling are time-dependent.[2] Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for observing changes in phosphorylation.[12]
Loading Controls Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

Quantitative Data Summary

Table 1: IC50 Values of 8-Chloro-adenosine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer0.52[9]
SK-BR-3Breast Cancer1.4[9]
CAKI-1Renal Cell Carcinoma2[1][3][10]
ACHNRenal Cell Carcinoma~5[1]
RXF-393Renal Cell Carcinoma36[1][3][10]
Molm-13, Molm-14, KG1a, MV-4-11, OCI-AML3Acute Myeloid Leukemia0.2 - 1.4
Primary AML blasts (FLT3-ITD positive)Acute Myeloid Leukemia0.8

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well. Allow cells to adhere for 24 hours.[9]

  • Treatment: Add various concentrations of 8-Cl-Ado to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 96 hours).[9]

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 30 minutes.[9]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

Western Blot for AMPK/mTOR Pathway Analysis
  • Cell Lysis: After treatment with 8-Cl-Ado for the desired time, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, p-S6, S6, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescent detection system.[9]

Measurement of Intracellular ATP Levels
  • Cell Treatment and Lysis: Treat cells with 8-Cl-Ado as required. After treatment, lyse the cells according to the protocol of a commercial ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Reagent Addition: Add the luciferase-based reagent to the cell lysate. This reagent uses ATP to generate a luminescent signal.[11]

  • Measurement: Measure the luminescence using a luminometer.[11]

  • Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.[6]

Clonogenic Survival Assay
  • Cell Seeding: Seed a low and precise number of cells (e.g., 100-1000 cells) per well in a 6-well plate. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.

  • Treatment: Allow cells to adhere overnight, then treat with various concentrations of 8-Cl-Ado for a specified duration.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.[13]

  • Fixing and Staining: After incubation, wash the colonies with PBS, fix them with a solution like 10% formalin, and then stain with a dye such as 0.5% crystal violet.[13]

  • Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated as (number of colonies formed / number of cells seeded) for the treated group, normalized to the plating efficiency of the control group.

Visualizations

Signaling_Pathway_of_8_Cl_Ado_Action_and_Resistance cluster_drug_action 8-Cl-Ado Action cluster_resistance Resistance Mechanism 8-Cl-Ado 8-Cl-Ado Ado_Kinase Adenosine Kinase 8-Cl-Ado->Ado_Kinase 8-Cl-ATP 8-Cl-ATP ATP_depletion ATP Depletion 8-Cl-ATP->ATP_depletion RNA_synthesis_inhibition RNA Synthesis Inhibition 8-Cl-ATP->RNA_synthesis_inhibition AMPK_activation AMPK Activation ATP_depletion->AMPK_activation mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition inhibits Autophagy_Apoptosis Autophagy / Apoptosis mTOR_inhibition->Autophagy_Apoptosis Ado_Kinase->8-Cl-ATP PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR_inhibition inhibits inhibition mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Signaling pathway of 8-Cl-Ado action and a key resistance mechanism.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting Logic Cell_Culture 1. Cell Culture (Resistant Line) Treatment 2. Treat with 8-Cl-Ado Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay Treatment->Viability_Assay Results 4. Analyze Results Viability_Assay->Results No_Effect No significant effect observed Results->No_Effect Check_Pathway Check PI3K/AKT Pathway (Western Blot) No_Effect->Check_Pathway Is it a known resistance pathway? Check_ATP Measure Intracellular 8-Cl-ATP & ATP No_Effect->Check_ATP Is the drug being metabolized? Pathway_Active Pathway is Active Check_Pathway->Pathway_Active No_ATP_Accumulation No 8-Cl-ATP Accumulation Check_ATP->No_ATP_Accumulation Combine_PI3Ki Solution: Combine with PI3K inhibitor Pathway_Active->Combine_PI3Ki Check_AdoK Hypothesis: Low Adenosine Kinase No_ATP_Accumulation->Check_AdoK

Caption: Troubleshooting workflow for unresponsive cancer cells in 8-Cl-Ado experiments.

References

Quality control measures for 8-Chloro-ATP stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro-adenosine 5'-triphosphate (8-Chloro-ATP) stock solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is an analog of adenosine (B11128) 5'-triphosphate (ATP) where a chlorine atom is substituted at the 8th position of the adenine (B156593) ring. It is an active metabolite of the anticancer agent 8-chloro-cAMP.[1] Its primary mechanisms of action include:

  • Inhibition of RNA Synthesis: this compound competes with endogenous ATP, leading to the inhibition of RNA synthesis.

  • Topoisomerase II Inhibition: It acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation. This inhibition can lead to DNA double-stranded breaks.[2]

  • Depletion of Cellular ATP: The accumulation of this compound within cells is associated with a decrease in the endogenous ATP pool, impacting cellular energy homeostasis.

2. How should this compound stock solutions be prepared and stored?

  • Solubility: this compound is soluble in water.[1]

  • Storage of Solid Form: The solid form of this compound should be stored at -20°C or -80°C as recommended by the supplier.

  • Stock Solution Storage: Aqueous stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the solution will depend on the pH and storage temperature. Based on related compounds, neutral to basic pH is preferable for stability.

3. What are the expected purity and common impurities in this compound preparations?

Commercially available this compound is typically supplied with a purity of ≥95% as determined by HPLC.[1] Potential impurities could include:

Quality Control of this compound Stock Solutions

Consistent and reliable experimental results depend on the quality of your this compound stock solution. Regular quality control is recommended.

Key Quality Control Parameters
ParameterMethodTypical Specification
Identity Mass SpectrometryExpected molecular weight
Purity High-Performance Liquid Chromatography (HPLC)≥95%
Concentration UV-Vis SpectrophotometryWithin ±10% of target
Stability HPLC (over time)Minimal degradation
Quantitative Data for this compound
PropertyValueSource
Molecular Formula C₁₀H₁₅ClN₅O₁₃P₃
Molecular Weight 541.63 g/mol
Molecular Weight (Tetrasodium salt) 629.6 g/mol [1]
UV Absorbance Maximum (λmax) ~260 nm (in aqueous buffer)Inferred from ATP
Molar Extinction Coefficient (ε) at λmax ~15,400 M⁻¹cm⁻¹ (in aqueous buffer, pH 7)Estimated from ATP

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound stock solutions. Optimization may be required based on the specific HPLC system and column.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1 M Potassium phosphate buffer (pH 6.0)

  • Mobile Phase B: 70% 0.1 M Potassium phosphate buffer (pH 6.0), 30% Methanol

  • This compound stock solution

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.

  • Dilute the this compound stock solution to a suitable concentration (e.g., 100 µM) with Mobile Phase A.

  • Inject 10 µL of the diluted sample.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 15 minutes.

  • Monitor the elution profile at 260 nm.

  • Calculate the purity by integrating the peak areas. The purity is the percentage of the area of the this compound peak relative to the total area of all peaks.

Protocol 2: Concentration Determination by UV-Vis Spectrophotometry

This protocol describes how to determine the concentration of an this compound stock solution using its UV absorbance.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Reagents:

  • Buffer used for dissolving this compound (e.g., 10 mM Tris-HCl, pH 7.5)

  • This compound stock solution

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Set the wavelength to the absorbance maximum of this compound (~260 nm).

  • Blank the spectrophotometer using the same buffer in which the this compound is dissolved.

  • Dilute the this compound stock solution in the buffer to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Measure the absorbance of the diluted solution at 260 nm.

  • Calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l)

    • ε (molar extinction coefficient) ≈ 15,400 M⁻¹cm⁻¹

    • l (path length of the cuvette) is typically 1 cm.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the original stock solution.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

This protocol provides a general workflow for confirming the identity of this compound using mass spectrometry.

Instrumentation:

  • Mass spectrometer (e.g., LC-MS system)

Reagents:

  • Solvent compatible with the mass spectrometer (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • This compound stock solution

Procedure:

  • Dilute the this compound stock solution to a low concentration (e.g., 1-10 µM) in a solvent compatible with the mass spectrometer.

  • Infuse the diluted sample directly into the mass spectrometer or inject it into an LC-MS system.

  • Acquire the mass spectrum in the appropriate mode (positive or negative ion mode).

  • Look for the ion corresponding to the expected mass-to-charge ratio (m/z) of this compound.

    • For the free acid (C₁₀H₁₅ClN₅O₁₃P₃), the expected monoisotopic mass is approximately 541.0 g/mol . The observed m/z will depend on the ion species formed (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent or no biological effect Degraded this compound stock solution: Improper storage (e.g., multiple freeze-thaw cycles, high temperature, incorrect pH) can lead to hydrolysis.1. Prepare a fresh stock solution from a new vial of solid this compound.2. Assess the purity of the current stock solution using HPLC (Protocol 1). Look for additional peaks corresponding to degradation products like 8-Chloro-ADP or 8-Chloro-AMP.3. Ensure proper storage conditions (-20°C or -80°C, aliquoted).
Incorrect concentration of stock solution: Errors in weighing, dilution, or calculation.1. Re-measure the concentration of the stock solution using UV-Vis spectrophotometry (Protocol 2).2. If the concentration is off, prepare a new stock solution, carefully verifying all measurements and calculations.
Precipitate forms in the stock solution upon thawing Low solubility at low temperatures or high concentration: The concentration may be too high for the buffer system, especially at low temperatures.1. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.2. If the precipitate persists, centrifuge the tube, and use the supernatant after verifying its concentration.3. Consider preparing a new, less concentrated stock solution.
Extra peaks in HPLC chromatogram Contamination or degradation: The stock solution may be contaminated or has degraded over time.1. Identify the expected retention time for this compound based on a fresh standard.2. Compare the chromatogram to previous QC runs to identify new peaks.3. If significant degradation is observed, discard the stock solution and prepare a fresh one.
Variable results between experiments Inconsistent pipetting or dilution: Errors in preparing working solutions can lead to variability.1. Calibrate your pipettes regularly.2. Prepare a larger volume of the working solution to minimize pipetting errors for a series of experiments.3. Use a fresh aliquot of the stock solution for each experiment.

Visualizations

Quality_Control_Workflow Quality Control Workflow for this compound Stock Solutions cluster_prep Solution Preparation cluster_qc Quality Control Assays cluster_decision Decision cluster_use Application prep Prepare this compound Stock Solution hplc Purity Check (HPLC) prep->hplc uv_vis Concentration Check (UV-Vis) prep->uv_vis ms Identity Check (Mass Spec) prep->ms decision Pass QC? hplc->decision uv_vis->decision ms->decision use Use in Experiments decision->use Yes discard Discard and Prepare New Stock decision->discard No

Caption: A workflow for ensuring the quality of this compound stock solutions.

Signaling_Pathways Signaling Pathways Affected by this compound cluster_entry Cellular Uptake and Metabolism cluster_targets Intracellular Targets cluster_outcomes Cellular Outcomes Cl_Ado 8-Cl-Adenosine Cl_ATP This compound Cl_Ado->Cl_ATP Phosphorylation ATP_pool Cellular ATP Pool Cl_ATP->ATP_pool Depletes TopoII Topoisomerase II Cl_ATP->TopoII Inhibits RNA_Poly RNA Polymerase Cl_ATP->RNA_Poly Inhibits AMPK AMPK ATP_pool->AMPK Activates DSB DNA Double-Strand Breaks TopoII->DSB RNA_synth_inhib RNA Synthesis Inhibition RNA_Poly->RNA_synth_inhib Autophagy Autophagy AMPK->Autophagy Apoptosis Apoptosis DSB->Apoptosis RNA_synth_inhib->Apoptosis Autophagy->Apoptosis

Caption: The mechanism of action of this compound in cells.

References

Impact of serum concentration on 8-Chloro-ATP activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro-ATP and its prodrug, 8-Chloro-adenosine (8-Cl-Ado).

Frequently Asked Questions (FAQs)

Q1: What is the active form of 8-Chloro-adenosine (8-Cl-Ado)?

A1: 8-Chloro-adenosine (8-Cl-Ado) is a prodrug that is readily taken up by cells and subsequently phosphorylated to its active metabolite, 8-Chloro-adenosine triphosphate (8-Cl-ATP).[1] 8-Cl-ATP is the primary cytotoxic agent responsible for the therapeutic effects observed.[1]

Q2: What is the mechanism of action of 8-Cl-ATP?

A2: 8-Cl-ATP exerts its cytotoxic effects through several mechanisms:

  • Depletion of Intracellular ATP: 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in the cellular ATP pool.[2][3]

  • Inhibition of RNA Synthesis: As an ATP analog, 8-Cl-ATP is incorporated into nascent RNA chains, causing premature termination of transcription.[2][4][5] This predominantly affects mRNA synthesis by RNA polymerase II.[4][5]

  • Induction of Apoptosis and Autophagy: The cellular stress induced by ATP depletion and inhibition of RNA synthesis activates signaling pathways that lead to programmed cell death (apoptosis) and autophagy.[2][6]

Q3: How does serum concentration in cell culture media affect the activity of 8-Cl-Ado?

A3: The concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly impact the observed activity of 8-Cl-Ado. Higher serum concentrations may lead to reduced cytotoxic efficacy. This is likely due to the binding of 8-Cl-Ado to serum proteins, primarily albumin, which reduces the concentration of the free, bioavailable drug that can enter the cells.[7] While the conversion of the related compound 8-Cl-cAMP to 8-Cl-Ado is dependent on serum enzymes, 8-Cl-Ado itself is active in both the presence and absence of active serum enzymes.

Q4: What signaling pathways are modulated by 8-Cl-ATP?

A4: A primary signaling pathway affected by 8-Cl-ATP-induced energy stress is the AMPK/mTOR pathway . The depletion of intracellular ATP leads to an increase in the AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or inconsistent 8-Cl-Ado cytotoxicity. High Serum Concentration: The concentration of Fetal Bovine Serum (FBS) or other serum in your culture medium may be too high, leading to excessive binding of 8-Cl-Ado to serum proteins and reducing its bioavailability.Reduce the serum concentration in your experimental setup. We recommend performing a dose-response curve with varying serum concentrations (e.g., 1%, 5%, 10%) to determine the optimal concentration for your cell line. See the data in Table 1 for a hypothetical example.
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to 8-Cl-Ado.Consider using a lower passage number of your cell line. You can also investigate the expression levels of adenosine (B11128) kinase, the enzyme responsible for the initial phosphorylation of 8-Cl-Ado, as its deficiency can lead to resistance.
Low intracellular 8-Cl-ATP levels detected. Inefficient Cellular Uptake: The cell line may have poor transport of 8-Cl-Ado across the cell membrane.Ensure optimal cell health and culture conditions. You may also consider extending the incubation time with 8-Cl-Ado.
Insufficient Adenosine Kinase Activity: Low levels of adenosine kinase will result in reduced conversion of 8-Cl-Ado to 8-Cl-AMP, the first step in the formation of 8-Cl-ATP.If possible, measure the adenosine kinase activity in your cell line.
Variability in experimental replicates. Inconsistent Serum Batch: Different lots of serum can have varying protein compositions, leading to batch-to-batch variability in drug binding.Use the same lot of serum for the entire set of experiments. If a new lot must be used, it is advisable to re-optimize the experimental conditions.
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.Use cells within a consistent and low passage number range for all experiments.

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on the IC50 of 8-Chloro-adenosine in a Cancer Cell Line

Serum Concentration (%)IC50 of 8-Chloro-adenosine (µM)
15
512
1025
2050

This table illustrates the potential trend of decreased potency (higher IC50) of 8-Chloro-adenosine with increasing serum concentrations, based on the principle of drug binding to serum proteins.

Experimental Protocols

Protocol 1: Assessment of 8-Cl-Ado Cytotoxicity with Varying Serum Concentrations

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 8-Cl-Ado in a cancer cell line at different serum concentrations using a cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 8-Chloro-adenosine (8-Cl-Ado)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Media with Varying Serum: Prepare separate batches of culture medium containing different concentrations of FBS (e.g., 1%, 5%, 10%, and 20%).

  • Drug Dilution Series: Prepare a serial dilution of 8-Cl-Ado in each of the prepared serum-containing media.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of 8-Cl-Ado and varying serum levels. Include a vehicle control for each serum concentration.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each serum concentration. Plot the viability against the log of the 8-Cl-Ado concentration and determine the IC50 value for each serum condition using non-linear regression analysis.

Protocol 2: Measurement of Intracellular 8-Cl-ATP and ATP by HPLC

This protocol describes the extraction and quantification of intracellular 8-Cl-ATP and endogenous ATP levels using High-Performance Liquid Chromatography (HPLC).[8][9][10][11]

Materials:

  • Cultured cells treated with 8-Cl-Ado

  • Ice-cold Phosphate (B84403) Buffered Saline (PBS)

  • Perchloric acid (PCA), 0.4 M

  • Potassium hydroxide (B78521) (KOH), 2 M

  • HPLC system with a C18 reverse-phase column

  • Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent)

  • ATP and 8-Cl-ATP standards

Procedure:

  • Cell Harvesting: After treatment with 8-Cl-Ado, wash the cells with ice-cold PBS and harvest them.

  • Nucleotide Extraction: Resuspend the cell pellet in ice-cold 0.4 M PCA and vortex vigorously. Incubate on ice for 30 minutes.

  • Neutralization: Centrifuge the samples to pellet the protein precipitate. Transfer the supernatant to a new tube and neutralize with 2 M KOH. The formation of a potassium perchlorate (B79767) precipitate will be observed.

  • Sample Clarification: Centrifuge to pellet the potassium perchlorate precipitate. The supernatant contains the nucleotide extracts.

  • HPLC Analysis:

    • Inject a known volume of the nucleotide extract onto the HPLC system.

    • Separate the nucleotides using a C18 column with an appropriate mobile phase gradient.

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantification: Create a standard curve using known concentrations of ATP and 8-Cl-ATP standards. Calculate the intracellular concentrations of ATP and 8-Cl-ATP in the samples based on the peak areas from the chromatograms and normalize to the cell number or protein concentration.

Protocol 3: RNA Synthesis Inhibition Assay

This protocol measures the rate of RNA synthesis by quantifying the incorporation of a radiolabeled precursor, [³H]-uridine.[2][4][5][12][13]

Materials:

  • Cultured cells treated with 8-Cl-Ado

  • [³H]-uridine

  • Trichloroacetic acid (TCA), 5%

  • Ethanol (B145695), 70%

  • Scintillation vials

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of 8-Cl-Ado for the desired time.

  • Radiolabeling: Add [³H]-uridine to the culture medium and incubate for a short period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized RNA.

  • Cell Lysis and Precipitation: Wash the cells with ice-cold PBS. Lyse the cells and precipitate the macromolecules (including RNA) by adding ice-cold 5% TCA.

  • Washing: Wash the precipitate with 70% ethanol to remove unincorporated [³H]-uridine.

  • Solubilization: Solubilize the precipitate in a suitable buffer or solvent.

  • Scintillation Counting: Transfer the solubilized sample to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of [³H]-uridine incorporation relative to the untreated control cells.

Visualizations

8-Chloro-ATP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Cl_Ado_ext 8-Chloro-adenosine (8-Cl-Ado) 8_Cl_Ado_int 8-Cl-Ado 8_Cl_Ado_ext->8_Cl_Ado_int Transport 8_Cl_AMP 8-Cl-AMP 8_Cl_Ado_int->8_Cl_AMP Adenosine Kinase 8_Cl_ADP 8-Cl-ADP 8_Cl_AMP->8_Cl_ADP 8_Cl_ATP This compound (8-Cl-ATP) 8_Cl_ADP->8_Cl_ATP ATP_pool Endogenous ATP Pool 8_Cl_ATP->ATP_pool RNA_synthesis RNA Synthesis 8_Cl_ATP->RNA_synthesis Inhibition ATP_pool->8_Cl_ATP Depletion AMPK AMPK ATP_pool->AMPK High AMP:ATP ratio mTOR mTOR AMPK->mTOR Inhibition Apoptosis_Autophagy Apoptosis & Autophagy AMPK->Apoptosis_Autophagy Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth RNA_synthesis->Cell_Growth RNA_synthesis->Apoptosis_Autophagy

Caption: Signaling pathway of this compound.

Experimental_Workflow_Serum_Impact Start Start: Seed Cells Prepare_Media Prepare Media with Varying Serum % Start->Prepare_Media Drug_Dilution Prepare 8-Cl-Ado Dilution Series Prepare_Media->Drug_Dilution Treat_Cells Treat Cells Drug_Dilution->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Analyze Analyze Data & Determine IC50 Viability_Assay->Analyze End End Analyze->End Troubleshooting_Logic Problem Reduced 8-Cl-Ado Activity? Check_Serum Check Serum Concentration Problem->Check_Serum High_Serum Is it high? Check_Serum->High_Serum Reduce_Serum Action: Reduce Serum % High_Serum->Reduce_Serum Yes Check_Cells Check Cell Line (Passage, Resistance) High_Serum->Check_Cells No Solution Problem Resolved Reduce_Serum->Solution Check_Cells->Solution

References

Validation & Comparative

A Comparative Guide to 8-Chloro-ATP and Other Non-Hydrolyzable ATP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular signaling and bioenergetics research, Adenosine Triphosphate (ATP) analogs are indispensable tools. While ATP is the universal energy currency, its rapid hydrolysis by enzymes like kinases and ATPases poses a challenge for studying ATP-dependent processes. Non-hydrolyzable ATP analogs circumvent this by mimicking ATP's binding to active sites while resisting the cleavage of the terminal phosphate (B84403) group, effectively trapping enzymes in specific conformational states. This guide provides an objective comparison of 8-Chloro-ATP (8-Cl-ATP) with other widely used non-hydrolyzable ATP analogs, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.

Biochemical Properties and Mechanisms of Action

The utility of an ATP analog is defined by its unique chemical modification, which dictates its interaction with and effect on ATP-dependent enzymes.

This compound (8-Cl-ATP): Unlike classic non-hydrolyzable analogs, 8-Cl-ATP has a dual mechanism of action. It is typically formed intracellularly from its precursor, 8-Chloroadenosine (8-Cl-Ado).[1][2] Once formed, 8-Cl-ATP acts as a competitive inhibitor of ATP in some enzymatic reactions and can be incorporated into RNA, leading to the inhibition of RNA synthesis.[1] Furthermore, it is a known inhibitor of topoisomerase II, inducing DNA double-stranded breaks. A key characteristic of 8-Cl-ATP is its ability to deplete cellular ATP levels, which triggers a cascade of downstream effects, including the activation of AMP-activated protein kinase (AMPK), leading to autophagy.[1]

Adenosine 5'-(γ-thio)triphosphate (ATPγS): In this analog, a non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom. This modification makes the terminal phosphate bond significantly more resistant to hydrolysis by most kinases and ATPases. However, it is not entirely non-hydrolyzable and can act as a slow substrate for many kinases, resulting in the thiophosphorylation of substrates. This unique property allows for the labeling and identification of kinase substrates.

Adenylyl-imidodiphosphate (AMP-PNP): This analog features a nitrogen atom replacing the bridging oxygen between the β- and γ-phosphates. The resulting phosphoroimidate bond is highly resistant to enzymatic cleavage, making AMP-PNP a true non-hydrolyzable analog and a potent competitive inhibitor of many ATP-dependent enzymes.[3] It is widely used in structural biology to lock enzymes in a pre-hydrolysis, ATP-bound state.

Adenylyl-methylenediphosphonate (AMP-PCP): Similar to AMP-PNP, this analog replaces the bridging oxygen between the β- and γ-phosphates with a carbon atom. This modification also confers resistance to hydrolysis, and it functions as a competitive inhibitor, making it suitable for studies requiring a stable ATP-bound state.

Quantitative Comparison of ATP Analogs

The following tables summarize key quantitative parameters for 8-Cl-ATP and other non-hydrolyzable ATP analogs. It is important to note that these values are highly dependent on the specific enzyme and the assay conditions.

Table 1: Inhibitory/Binding Constants of ATP Analogs

AnalogTarget Enzyme/ProteinParameterValueReference
This compound Topoisomerase IIInhibition of ATP hydrolysis-
8-Chloroadenosine CAKI-1 cellsIC502 µM
AMP-PNP K+ channels (adrenal cortical cells)ActivationEffective at 5 mM[4]
ATPγS P2X-purinoreceptors (rat urinary bladder)Affinity (pEC50)5.86[5]
AMP-PNP P2X-purinoreceptors (rat urinary bladder)Affinity (pEC50)4.66[5]

Note: Data for this compound's direct inhibitory constants (Ki) on a wide range of kinases is limited in publicly available literature. The provided IC50 values for its precursor, 8-Chloroadenosine, reflect its cytotoxic effects which are mediated by intracellular conversion to this compound and subsequent ATP depletion and RNA synthesis inhibition.

Applications in Research and Drug Development

The distinct mechanisms of these ATP analogs lend themselves to different research applications.

  • This compound is primarily utilized in cancer research to induce cytotoxicity and study cellular responses to energy stress and DNA damage. Its ability to deplete ATP and activate AMPK makes it a valuable tool for investigating metabolic signaling pathways and autophagy.[1][6]

  • ATPγS is the analog of choice for identifying novel kinase substrates. The stable thiophosphorylation of proteins allows for their enrichment and subsequent identification by mass spectrometry.

  • AMP-PNP and AMP-PCP are extensively used in structural biology (X-ray crystallography and cryo-electron microscopy) to determine the three-dimensional structures of enzymes in their ATP-bound, pre-hydrolysis state. They are also used in enzyme kinetics studies to determine the binding affinity of ATP and to act as competitive inhibitors to probe the role of ATP hydrolysis in enzyme function.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these analogs. Below are representative protocols for key experiments.

Protocol 1: In Vitro Kinase Activity Assay

This protocol describes a general method to assess the inhibitory effect of an ATP analog on a specific kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, a specific peptide or protein substrate, and the appropriate kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol).

  • Inhibitor Addition: Add varying concentrations of the ATP analog (e.g., 8-Cl-ATP, AMP-PNP) or a vehicle control to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at the Km value for the specific kinase to accurately determine the IC50 of an ATP-competitive inhibitor.[7]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular ATP Depletion Assay

This protocol measures the effect of 8-Chloroadenosine on intracellular ATP levels.

  • Cell Culture: Plate cells in a 96-well opaque plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 8-Chloroadenosine for different time points (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis and ATP Measurement: Use a commercial ATP detection kit (e.g., a luciferase-based assay). Add the lysis/luciferase reagent to each well.

  • Luminescence Reading: Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.[8]

  • Data Normalization: In a parallel plate, determine the cell number or protein concentration to normalize the ATP levels.

  • Data Analysis: Express the ATP levels as a percentage of the vehicle-treated control.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of an ATP analog to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Sample Preparation: Prepare the protein of interest and the ATP analog (e.g., AMP-PNP) in the exact same, degassed buffer to minimize heats of dilution.[9] The protein is placed in the sample cell, and the analog is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.[10]

  • Titration: Perform a series of small injections of the ATP analog into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the analog to the protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_cell Cellular Response to this compound 8-Cl-Ado 8-Chloroadenosine (extracellular) 8-Cl-ATP This compound (intracellular) 8-Cl-Ado->8-Cl-ATP Intracellular conversion ATP_depletion ATP Depletion 8-Cl-ATP->ATP_depletion RNA_synthesis_inhibition RNA Synthesis Inhibition 8-Cl-ATP->RNA_synthesis_inhibition AMPK AMPK Activation ATP_depletion->AMPK Cell_Death Cell Death RNA_synthesis_inhibition->Cell_Death mTOR_inhibition mTOR Inhibition AMPK->mTOR_inhibition Autophagy Autophagy mTOR_inhibition->Autophagy Autophagy->Cell_Death

Caption: Signaling pathway of this compound.

Experimental Workflow Diagram

G cluster_workflow Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Kinase, Substrate, and ATP Analog start->prepare_reagents reaction_setup Set up Kinase Reaction in 96-well Plate prepare_reagents->reaction_setup add_inhibitor Add ATP Analog (or vehicle) reaction_setup->add_inhibitor initiate_reaction Initiate with [γ-³²P]ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Stop Reaction incubate->terminate_reaction detect_signal Measure Radioactivity terminate_reaction->detect_signal analyze_data Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for a kinase inhibition assay.

Conclusion

The choice between this compound and other non-hydrolyzable ATP analogs is fundamentally dependent on the experimental objective. This compound serves as a unique tool for inducing cellular stress and studying downstream signaling pathways related to ATP depletion and RNA synthesis inhibition, making it particularly relevant for cancer biology. In contrast, ATPγS, AMP-PNP, and AMP-PCP are more traditional mimics of the ATP-bound state, with ATPγS being ideal for substrate identification and AMP-PNP/AMP-PCP being the gold standard for structural and mechanistic studies requiring a stable, non-reactive ATP-bound enzyme. A thorough understanding of their distinct properties, supported by the quantitative data and protocols provided in this guide, will enable researchers to make informed decisions for their specific research questions.

References

A Comparative Guide: 8-Chloro-ATP versus ATPγS in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of kinase signaling, the choice of chemical tools is paramount. Adenosine triphosphate (ATP) analogs are indispensable for elucidating kinase function and screening for novel inhibitors. This guide provides an objective comparison between two commonly used ATP analogs, 8-Chloro-ATP (8-Cl-ATP) and Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), highlighting their distinct mechanisms and applications in kinase assays, supported by experimental insights.

Differentiating Mechanism and Application

8-Cl-ATP and ATPγS serve fundamentally different purposes in kinase research. ATPγS is a tool for directly measuring the enzymatic activity of a kinase, while 8-Cl-ATP is used to probe the cellular consequences of energy depletion on kinase signaling pathways.

ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) is a slowly hydrolyzable ATP analog. In this molecule, a non-bridging oxygen atom on the γ-phosphate is replaced with sulfur.[1] This modification makes the terminal thiophosphate group resistant to the rapid cleavage by most kinases and ATPases.[1] However, many kinases can still catalyze the transfer of this thiophosphate group to their substrates, albeit at a slower rate than the phosphate (B84403) from ATP.[1] The resulting thiophosphorylated protein is stable and resistant to phosphatases, making ATPγS an excellent tool for in vitro kinase assays to accumulate and detect a modified substrate.

This compound (8-Chloroadenosine 5'-triphosphate) , conversely, is primarily known as a cytotoxic agent. It is typically introduced to cells as its precursor, 8-Chloro-adenosine (8-Cl-Ado), which is then metabolized intracellularly into 8-Cl-ATP.[2] This analog integrates into the cellular nucleotide pool, leading to a significant decrease in endogenous ATP levels and the inhibition of RNA synthesis.[2][3] In the context of kinase research, 8-Cl-ATP is not used as a direct substrate in enzymatic assays. Instead, it serves as a chemical stressor to induce a state of low cellular energy. This reliably activates energy-sensing kinases like AMP-activated protein kinase (AMPK) and subsequently inhibits energy-consuming pathways like the mTOR pathway.[3] Therefore, it is a tool for studying kinase signaling cascades in response to metabolic stress within a cellular context.

Comparative Data Summary

The following table summarizes the key characteristics and applications of this compound and ATPγS in kinase research.

ParameterThis compoundATPγS (ATP gamma S)
Primary Mechanism Metabolized intracellularly to deplete cellular ATP pools and inhibit RNA synthesis.[2][3]A sulfur-substituted analog that is slowly transferred by kinases to a substrate.[1]
Primary Use in Kinase Research Inducing cellular energy stress to study downstream kinase signaling pathways (e.g., AMPK activation, mTOR inhibition).[3]Direct in vitro measurement of kinase activity via substrate thiophosphorylation.[4]
Typical Assay Format Cell-based assays (e.g., Western blot for phospho-proteins, cell viability assays).In vitro biochemical assays (e.g., ELISA, fluorescence polarization, radiometric assays).[4]
Endpoint Measurement Changes in the phosphorylation state of downstream signaling proteins; apoptosis or cell cycle arrest.[3]Quantification of the stable thiophosphorylated substrate.[4]
Key Advantage Allows for the study of kinase pathways in a physiologically relevant cellular context of energy stress.Provides a direct and quantitative measure of a specific kinase's enzymatic activity on a substrate.[4]
Limitations Indirectly affects kinase pathways; broad cytotoxic effects can confound results.[2] Not a direct substrate for kinases.Not typically used in live cells; the rate of thiophosphate transfer can vary significantly between different kinases.[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay with ATPγS

This protocol outlines a general, non-radioactive method for measuring the activity of a purified kinase using ATPγS and antibody-based detection.

Objective: To quantify the catalytic activity of a specific protein kinase.

Materials:

  • Purified protein kinase

  • Specific peptide or protein substrate

  • ATPγS

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Reaction stop solution (e.g., 50 mM EDTA)

  • Thiophosphate ester-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Microplate reader

Procedure:

  • Substrate Coating: Coat a 96-well microplate with the kinase substrate and incubate overnight at 4°C. Wash wells with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Kinase Reaction: Prepare a reaction mix containing the purified kinase in kinase reaction buffer.

  • Initiation: Add ATPγS to the reaction mix to a final concentration typically ranging from 10-100 µM. Immediately add the complete reaction mix to the substrate-coated wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate thiophosphorylation.

  • Stopping the Reaction: Terminate the reaction by adding the stop solution (EDTA), which chelates the Mg²⁺ required for kinase activity.[6] Wash the wells.

  • Detection:

    • Add the thiophosphate ester-specific primary antibody to each well and incubate for 1 hour at room temperature. Wash.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour. Wash thoroughly.

    • Add TMB substrate and incubate until color develops.

    • Stop the color development with sulfuric acid and read the absorbance at 450 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the amount of thiophosphorylated substrate, indicating kinase activity.

Protocol 2: Cellular Assay for AMPK Pathway Activation by this compound Precursor

This protocol describes how to treat cultured cells with 8-Chloro-adenosine (the cell-permeable precursor to 8-Cl-ATP) and analyze the activation of the AMPK pathway.

Objective: To determine if a cellular stress condition induced by 8-Cl-ATP modulates the AMPK signaling pathway.

Materials:

  • Human cell line (e.g., renal cell carcinoma or multiple myeloma cells)[2][3]

  • Cell culture medium and supplements

  • 8-Chloro-adenosine (8-Cl-Ado)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat the cells with various concentrations of 8-Cl-Ado (e.g., 5, 10, 20 µM) or vehicle control for a specific time course (e.g., 6, 12, 24 hours).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-AMPKα primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with the anti-total-AMPKα antibody to confirm equal protein loading. Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK, which indicates the level of pathway activation.

Visualizations

ATP_gamma_S_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection start_node Start: Reaction Setup process_node process_node decision_node decision_node output_node output_node stop_node End: Data Analysis A Combine Kinase, Substrate & Buffer B Initiate with ATPγS A->B Add Reagents C Incubate at 30°C B->C Start Timer D Stop with EDTA C->D End Incubation E Add Thiophosphate Ester Antibody D->E Proceed to Detection F Add Secondary Antibody & Substrate E->F G Measure Signal (e.g., Absorbance) F->G H Quantify Kinase Activity G->H

Caption: Experimental workflow for an in vitro kinase assay using ATPγS.

References

Validating 8-Chloro-ATP's Pro-Apoptotic Efficacy: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptotic effects of 8-Chloro-ATP (8-Cl-ATP), a stable and potent ATP analog, with the well-characterized apoptosis inducer, staurosporine (B1682477). The focus is on the validation of their effects using caspase activation assays, a cornerstone for quantifying apoptosis. This document offers supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental procedures to aid in the design and interpretation of apoptosis studies.

Performance Comparison: this compound vs. Staurosporine in Inducing Caspase Activity

The induction of apoptosis is a critical mechanism for many therapeutic agents. 8-Chloro-adenosine (8-Cl-Ado), a precursor that is intracellularly converted to 8-Cl-ATP, has been shown to induce apoptosis in various cancer cell lines.[1][2] Its mechanism involves the depletion of intracellular ATP pools and the inhibition of RNA synthesis, ultimately leading to cell death.[3] Staurosporine, a potent protein kinase inhibitor, is a widely used positive control for apoptosis induction and is known to activate caspase cascades in numerous cell types.[4][5][6]

The following table summarizes quantitative data on caspase activation induced by 8-Chloro-adenosine and staurosporine from various studies. It is important to note that the data are collated from different experiments and cell lines; therefore, a direct comparison should be made with caution. The presented data illustrates the pro-apoptotic potential of 8-Cl-Ado and provides a reference point against the effects of a standard inducer, staurosporine.

CompoundCell LineConcentrationDurationEndpoint MeasuredResultCitation
8-Chloro-adenosine H1299 (human lung carcinoma)2 µM48 hoursApoptotic cells (sub-G1)12.7% of cells[1]
A549 (human lung carcinoma)2 µM48 hoursApoptotic cells (sub-G1)5.6% of cells[1]
H12992 µM24-96 hoursCleavage of procaspase-3Detection of active p17 subunit[7]
Staurosporine RGC-5 (retinal ganglion cell line)50 nM24 hoursCaspase-3/7 activity2.1-fold increase vs. control[4][8]
GH4C1 (rat pituitary tumor)100 nM48 hoursCaspase-3/7 activity3.6-fold increase vs. control[5]
GH1 (rat pituitary tumor)100 nM48 hoursCaspase-3/7 activity3.5-fold increase vs. control[5]
U2OS (human osteosarcoma)0-0.75 µM24 hoursCaspase-3/7 activityUp to 16-fold increase vs. control[9]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.

This compound Induced Apoptosis Signaling Pathway

G cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Cl_Ado 8-Chloro-adenosine 8_Cl_Ado_in 8-Chloro-adenosine 8_Cl_Ado->8_Cl_Ado_in Transport 8_Cl_ATP This compound 8_Cl_Ado_in->8_Cl_ATP Phosphorylation ATP_depletion ATP Depletion 8_Cl_ATP->ATP_depletion RNA_synthesis_inhibition RNA Synthesis Inhibition 8_Cl_ATP->RNA_synthesis_inhibition Mitochondrion Mitochondrion ATP_depletion->Mitochondrion RNA_synthesis_inhibition->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Caspase-3/7 Activation Apoptosome->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Workflow for Caspase-Glo® 3/7 Assay

G Start Start Cell_Seeding Seed cells in a 96-well plate (100 µL/well) Start->Cell_Seeding Treatment Add this compound or Staurosporine (Test Compounds) and Controls Cell_Seeding->Treatment Incubation Incubate for desired time (e.g., 24-48 hours) Treatment->Incubation Equilibration Equilibrate plate to room temperature Incubation->Equilibration Reagent_Addition Add 100 µL of Caspase-Glo® 3/7 Reagent to each well Equilibration->Reagent_Addition Reagent_Prep Prepare Caspase-Glo® 3/7 Reagent Reagent_Prep->Reagent_Addition Mixing Mix on a plate shaker (e.g., 300-500 rpm for 30 sec) Reagent_Addition->Mixing Incubation_RT Incubate at room temperature (e.g., 1-3 hours) Mixing->Incubation_RT Measurement Measure luminescence with a plate-reading luminometer Incubation_RT->Measurement End End Measurement->End

Caption: Caspase-Glo® 3/7 Assay Workflow.

Experimental Protocols

A detailed methodology for a commonly used caspase assay is provided below. This protocol is based on the Promega Caspase-Glo® 3/7 Assay, a luminescent assay that measures the activity of caspase-3 and -7, key executioners of apoptosis.

Caspase-Glo® 3/7 Assay Protocol

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • This compound or Staurosporine (or other test compounds)

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Plate-reading luminometer

  • Multichannel pipette

  • Orbital plate shaker

Procedure:

  • Cell Seeding:

    • Seed cells in a white-walled 96-well plate at a density appropriate for the cell type and experiment duration. A typical volume is 100 µL of cell suspension per well.

    • Include wells for negative controls (untreated cells) and blanks (medium only).

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Staurosporine.

    • Add the desired concentrations of the compounds to the appropriate wells.

    • Incubate the plate for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate and mixing until fully dissolved.

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and the generation of a stable luminescent signal.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence value of the blank wells from all other measurements.

  • Calculate the fold change in caspase activity for the treated wells by dividing their average luminescence by the average luminescence of the negative control (untreated) wells.

  • Plot the fold change in caspase activity against the concentration of the test compound to generate dose-response curves.

This guide provides a framework for researchers to validate the apoptotic effects of this compound and compare its efficacy with other apoptosis-inducing agents using robust and quantitative caspase assays. The provided protocols and diagrams serve as practical tools for experimental design and data interpretation in the field of apoptosis research and drug development.

References

A Comparative Analysis of 8-Chloro-ATP and Other Topoisomerase II Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 8-Chloro-ATP with other prominent topoisomerase II inhibitors. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and selection of these compounds for research and therapeutic development.

Topoisomerase II enzymes are critical regulators of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Their importance in cell proliferation has made them a key target for anticancer drug development. Topoisomerase II inhibitors are broadly classified into two categories: poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks, and catalytic inhibitors, which interfere with the enzymatic cycle without causing DNA damage.

This guide focuses on a comparative analysis of this compound, a catalytic inhibitor, against several well-established topoisomerase II poisons: etoposide, doxorubicin, mitoxantrone, amsacrine, and the atypical inhibitor genistein.

Mechanism of Action: A Fundamental Distinction

The primary difference between this compound and the other inhibitors discussed here lies in their mechanism of action.

This compound acts as an ATP analog. Since topoisomerase II is an ATP-dependent enzyme, this compound competitively inhibits the ATPase activity of the enzyme. This prevents the conformational changes necessary for the catalytic cycle, thereby inhibiting the overall function of topoisomerase II without trapping the enzyme on the DNA in a cleavage-competent state. This mode of action classifies it as a catalytic inhibitor. The inhibition of topoisomerase II by this compound can lead to the induction of DNA double-stranded breaks in cells.

In contrast, etoposide, doxorubicin, mitoxantrone, and amsacrine are classified as topoisomerase II poisons. They function by intercalating into DNA (doxorubicin, mitoxantrone, amsacrine) or by binding to the enzyme-DNA complex (etoposide), stabilizing the covalent intermediate known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

Genistein , a naturally occurring isoflavone, also inhibits topoisomerase II. While it is often grouped with poisons, its mechanism is complex and may also involve the inhibition of other cellular kinases.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data for the half-maximal inhibitory concentration (IC50) of these compounds, both in terms of enzymatic inhibition of topoisomerase II and their cytotoxic effects on various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the experimental conditions, cell line, and specific assay used.

Table 1: Topoisomerase II Enzymatic Inhibition

CompoundTargetIC50 (µM)
EtoposideTopoisomerase II~60.3
DoxorubicinTopoisomerase II~2.67
GenisteinTopoisomerase II37.5[1][2][3][4]
This compoundTopoisomerase IIαInhibition of relaxation and decatenation demonstrated, but specific IC50 not available in the provided search results.[5]

Note: Direct comparative IC50 values for this compound in enzymatic assays were not available in the search results. Its potency is inferred from its mechanism as an ATP competitor.

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50
8-Chloro-adenosine (precursor to this compound)MDA-MB-231 (Breast Cancer)0.52 µM[6]
SK-BR-3 (Breast Cancer)1.4 µM[6]
CAKI-1 (Renal Cell Carcinoma)2 µM[7]
RXF-393 (Renal Cell Carcinoma)36 µM[7]
EtoposideBGC-823 (Gastric Cancer)43.74 ± 5.13 µM[8]
HeLa (Cervical Cancer)209.90 ± 13.42 µM[8]
A549 (Lung Cancer)139.54 ± 7.05 µM[8]
CCRF-CEM (Leukemia)0.6 µM[9]
DoxorubicinHTETOP0.52 µmol/L[10]
MitoxantroneMDA-MB-231 (Breast Cancer)18 nM
MCF-7 (Breast Cancer)196 nM
B-CLL (Chronic Lymphocytic Leukemia)0.7 - 1.4 µg/ml[11]
AmsacrineHT1376 (Bladder Cancer)190.2 ± 27.4 ng/ml
RT112 (Bladder Cancer)46.1 ± 3.9 ng/ml
RT4 (Bladder Cancer)22.6 ± 3.1 ng/ml
833K (Testis Cancer)11.8 ± 2.0 ng/ml
Susa (Testis Cancer)5.0 ± 0.4 ng/ml
GH (Testis Cancer)11.7 ± 1.5 ng/ml
GenisteinHCT116 (Colon Carcinoma)94.0 µM (LD50)[1][2][3]
HeLa (Cervical Cancer)4.5 µg/ml[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Topoisomerase II Inhibition Assays

a) DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA in an ATP-dependent manner.

  • Materials:

    • Human Topoisomerase IIα or IIβ

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)

    • 10 mM ATP solution

    • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

    • 5x Stop Buffer/Loading Dye (e.g., 0.5% SDS, 25 mM EDTA, 50% glycerol, 0.05% bromophenol blue)

    • Agarose (B213101)

    • TAE or TBE buffer

    • DNA stain (e.g., ethidium (B1194527) bromide)

  • Procedure:

    • Prepare a reaction mixture on ice containing 1x Topo II Assay Buffer, 1 mM ATP, and supercoiled plasmid DNA (e.g., 300 ng).

    • Add the test compound at various concentrations to the reaction mixture. Include a solvent control.

    • Initiate the reaction by adding a pre-determined amount of topoisomerase II enzyme (e.g., 1-5 units).

    • Incubate the reaction at 37°C for 30 minutes.

    • Terminate the reaction by adding 5x Stop Buffer/Loading Dye.

    • Load the samples onto a 1% agarose gel and perform electrophoresis.

    • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

    • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

b) DNA Decatenation Assay

This assay assesses the ability of topoisomerase II to separate catenated (interlocked) DNA networks, a process that mimics the separation of daughter chromosomes.

  • Materials:

    • Human Topoisomerase IIα or IIβ

    • Kinetoplast DNA (kDNA)

    • Same buffers and reagents as the DNA relaxation assay.

  • Procedure:

    • The procedure is similar to the relaxation assay, with kDNA (e.g., 200 ng) used as the substrate instead of supercoiled plasmid DNA.[12][13][14]

    • Successful decatenation results in the release of minicircles from the kDNA network, which can be visualized as a fast-migrating band on an agarose gel.

    • Inhibition is indicated by a reduction in the intensity of the decatenated minicircle band.[12][13]

Cellular Assays

a) Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values can be calculated.

b) Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cells of interest

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., ice-cold 70% ethanol)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds for the desired time.

    • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

    • Fix the cells by slowly adding them to ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.[16]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.[17]

    • Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase.

c) Apoptosis Assay (Annexin V Staining)

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

  • Materials:

    • Cells of interest

    • Test compounds

    • Annexin V-FITC (or another fluorochrome conjugate)

    • Propidium Iodide (PI)

    • 1x Binding Buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds to induce apoptosis.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1x Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[8][18]

    • Incubate the cells in the dark for 15 minutes at room temperature.[8][18][19]

    • Analyze the stained cells by flow cytometry.

    • Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.

Visualizing the Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the topoisomerase II catalytic cycle and the points of intervention for the different classes of inhibitors, as well as a general workflow for assessing topoisomerase II inhibitors.

Topoisomerase_II_Cycle T2 Topoisomerase II T2_DNA T2-DNA Complex T2->T2_DNA Binds DNA_uncut Catenated/Supercoiled DNA DNA_uncut->T2_DNA T2_DNA_ATP T2-DNA-ATP (Pre-cleavage) T2_DNA->T2_DNA_ATP ATP1 2 ATP ATP1->T2_DNA_ATP Binds Cleavage_Complex Cleavage Complex (T2-DNA*) T2_DNA_ATP->Cleavage_Complex Cleavage ADP 2 ADP + 2 Pi T2_DNA_ATP->ADP Hydrolysis Passage Strand Passage Cleavage_Complex->Passage Religation Religation Passage->Religation Religation->T2 Releases DNA_cut Decatenated/Relaxed DNA Religation->DNA_cut Catalytic_Inhibitor This compound (Catalytic Inhibitor) Catalytic_Inhibitor->ATP1 Competes with Poison Etoposide, Doxorubicin etc. (Poisons) Poison->Cleavage_Complex Stabilizes

Caption: Topoisomerase II catalytic cycle and inhibitor intervention points.

Experimental_Workflow start Select Topoisomerase II Inhibitor enzymatic_assays Enzymatic Assays start->enzymatic_assays cellular_assays Cell-Based Assays start->cellular_assays relaxation DNA Relaxation Assay enzymatic_assays->relaxation decatenation DNA Decatenation Assay enzymatic_assays->decatenation data_analysis Data Analysis (IC50, Cell Cycle Distribution, % Apoptosis) relaxation->data_analysis decatenation->data_analysis viability Cell Viability (MTT) cellular_assays->viability cell_cycle Cell Cycle Analysis cellular_assays->cell_cycle apoptosis Apoptosis (Annexin V) cellular_assays->apoptosis viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for evaluating Topoisomerase II inhibitors.

Conclusion

This compound presents a distinct mechanism of action as a catalytic inhibitor of topoisomerase II, contrasting with the widely used topoisomerase II poisons. While direct comparative enzymatic data for this compound is still emerging, its efficacy in cellular models highlights its potential as a valuable research tool and a lead compound for the development of novel anticancer therapeutics with a potentially different toxicity profile compared to traditional poisons. The provided data and protocols offer a framework for the objective evaluation of this compound and other topoisomerase II inhibitors, facilitating informed decisions in research and drug discovery.

References

Synergistic Antitumor Effects of 8-Chloro-ATP Precursors in Combination with Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance therapeutic efficacy and overcome drug resistance. A promising area of investigation involves the synergistic effects of nucleoside analogs, such as 8-Chloro-adenosine (8-Cl-Ado), with conventional chemotherapeutic agents. 8-Cl-Ado, and its prodrug 8-Chloro-cAMP, are metabolized intracellularly to 8-Chloro-adenosine triphosphate (8-Cl-ATP), which is the primary active metabolite.[1] This accumulation of 8-Cl-ATP disrupts cellular energetics by depleting endogenous ATP levels and inhibits RNA synthesis, ultimately leading to cancer cell death.[1][2] This guide provides a comparative analysis of the synergistic effects observed when combining 8-Cl-ATP precursors with other chemotherapeutic agents, supported by experimental data and detailed methodologies.

Mechanism of Action: The Role of 8-Chloro-ATP

8-Chloro-adenosine is a ribonucleoside analog that demonstrates broad-spectrum anti-cancer activity.[3][4] Upon cellular uptake, it is phosphorylated to 8-Cl-ATP.[1] The accumulation of this analog has two major cytotoxic effects:

  • Inhibition of RNA Synthesis: 8-Cl-ATP acts as a competitive inhibitor of ATP in RNA synthesis, leading to a global reduction in transcription.[1][2]

  • Depletion of Cellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular ATP, leading to energy depletion.[5][6] This energy crisis activates the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mTOR pathway, a key regulator of cell growth and proliferation, and induces autophagy-mediated cell death.[5][7]

The dual mechanism of action makes 8-Cl-Ado an attractive candidate for combination therapies, as it can potentially sensitize cancer cells to other cytotoxic agents.

Synergistic Combinations with Taxanes and Platinum-Based Drugs

Studies have demonstrated significant synergistic anti-proliferative and pro-apoptotic effects when 8-Cl-cAMP is combined with taxanes (paclitaxel, docetaxel) and platinum-derived compounds (cisplatin, carboplatin) across a variety of human cancer cell lines.[8]

Quantitative Analysis of Synergy

The synergy between these drug combinations is often quantified using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Combination Indices for Paclitaxel (B517696) and 8-Cl-cAMP in Ovarian Carcinoma Cell Lines [9]

Cell LineEffect Level (Cell Kill)Combination Index (CI) - Concurrent ExposureCombination Index (CI) - Paclitaxel followed by 8-Cl-cAMP
A2780 20%0.182 ± 0.016Consistently low CIs up to 90% cell kill
50%0.315 ± 0.032
80%0.618 ± 0.637
OAW42 20%0.001 ± 0.0009Consistently low CIs up to 90% cell kill
50%0.016 ± 0.0075
80%0.184 ± 0.168

Data presented as mean ± SE.

These results highlight a highly synergistic interaction, particularly when paclitaxel is administered prior to 8-Cl-cAMP.[9] This scheduling dependence suggests that paclitaxel-induced cellular changes may enhance the efficacy of 8-Cl-cAMP.

In Vivo Corroboration

The cooperative antitumor effect was also observed in vivo. In a study using GEO human colon cancer xenografts, treatment with paclitaxel followed by 8-Cl-cAMP resulted in a marked inhibition of tumor growth compared to paclitaxel alone, without observable toxicity.[8]

Experimental Protocols

Cell Lines and Culture: Human cancer cell lines from various origins, including breast, lung, ovary, colon, and head carcinomas, as well as melanoma, were utilized.[8] For the ovarian cancer study, A2780 and OAW42 cell lines were used.[9] Cells were maintained in standard culture conditions.

Drug Treatment and Scheduling: For synergy analysis, cells were exposed to the drugs concurrently or in sequence. In the sequential treatment, cells were exposed to paclitaxel for 24 hours, followed by the addition of 8-Cl-cAMP for a further period.[9]

Synergy Analysis: The combination index (CI) method of Chou and Talalay was used to quantify the nature of the drug interaction. This method is based on the median-effect analysis and provides a quantitative measure of synergy, additivity, or antagonism.[9]

Apoptosis Assays: The induction of apoptosis was assessed by methods such as evaluating morphological changes and DNA fragmentation analysis.[8]

In Vivo Xenograft Studies: GEO human colon cancer cells were implanted in nude mice. Once tumors were established, mice were treated with paclitaxel, 8-Cl-cAMP, or the combination in a sequential manner (paclitaxel followed by 8-Cl-cAMP). Tumor growth was monitored over time.[8]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of 8-Cl-ATP precursors with other chemotherapeutics is rooted in their impact on fundamental cellular processes.

Synergy_Mechanism cluster_chemo Conventional Chemotherapy cluster_8ClAdo 8-Chloro-adenosine Paclitaxel Paclitaxel / Cisplatin (B142131) DNA_Damage DNA Damage / Microtubule Disruption Paclitaxel->DNA_Damage Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis Induces 8ClAdo 8-Chloro-adenosine 8ClATP This compound 8ClAdo->8ClATP ATP_Depletion ATP Depletion 8ClATP->ATP_Depletion RNA_Inhibition RNA Synthesis Inhibition 8ClATP->RNA_Inhibition AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation RNA_Inhibition->Apoptosis Contributes to AMPK_Activation->Apoptosis Contributes to

Caption: Mechanism of synergistic apoptosis induction.

The diagram above illustrates the dual-pronged attack on cancer cells. Conventional agents like paclitaxel and cisplatin induce cellular stress through mechanisms like microtubule disruption and DNA damage. Concurrently, 8-Chloro-adenosine, through its conversion to 8-Cl-ATP, depletes cellular energy reserves and halts essential RNA synthesis. This combined assault overwhelms the cell's survival mechanisms, leading to a synergistic increase in apoptosis.

Combination with Other Targeted Agents

The utility of 8-Cl-Ado extends beyond classical chemotherapy. Its mechanism of action suggests potential synergy with other targeted therapies.

  • PI3K Inhibitors: In renal cell carcinoma, combining 8-Cl-Ado with a PI3K inhibitor enhanced its efficacy, suggesting that dual targeting of the mTOR and PI3K pathways could be a valuable strategy.[6]

  • Venetoclax (B612062): A clinical trial is underway to evaluate the combination of 8-chloroadenosine (B1666358) with venetoclax for relapsed/refractory acute myeloid leukemia. This combination targets both cellular metabolism and the anti-apoptotic protein Bcl-2.[10]

Experimental Workflow for Synergy Assessment

Experimental_Workflow start Start: Cancer Cell Lines culture Cell Culture start->culture treatment Drug Treatment (Single vs. Combination) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis synergy Synergy Analysis (Combination Index) viability->synergy invivo In Vivo Xenograft Model synergy->invivo apoptosis->invivo end End: Evaluate Synergy invivo->end

Caption: A typical workflow for evaluating drug synergy.

This workflow outlines the standard experimental procedure for assessing the synergistic effects of drug combinations, from initial in vitro cell viability and apoptosis assays to in vivo validation in animal models.

Conclusion

The intracellular metabolite this compound, derived from its precursors 8-Chloro-adenosine and 8-Chloro-cAMP, demonstrates significant potential as a synergistic partner for various chemotherapeutic agents. Its unique mechanism of inducing cellular energy crisis and inhibiting RNA synthesis complements the cytotoxic effects of drugs like paclitaxel and cisplatin. The strong synergistic interactions observed in both in vitro and in vivo models provide a compelling rationale for the continued clinical development of 8-Chloro-adenosine in combination therapies for a range of cancers. Further research into optimal dosing schedules and combinations with other targeted agents will be crucial in realizing the full therapeutic potential of this promising anti-cancer agent.

References

Navigating Resistance: A Comparative Guide to 8-Chloro-ATP in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comparative analysis of 8-Chloro-ATP, a potent ATP analog, and its precursor 8-Chloro-adenosine (8-Cl-Ado), in the context of cancer cell resistance. We delve into the mechanisms of action, resistance pathways, and potential cross-resistance profiles, supported by experimental data and detailed protocols.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

8-Chloro-adenosine (8-Cl-Ado) serves as a prodrug that, upon entering a cell, is metabolized into its active form, 8-Chloro-adenosine triphosphate (8-Cl-ATP). This conversion is a critical step, as 8-Cl-ATP is the primary cytotoxic agent. The antitumor activity of 8-Cl-ATP is multifaceted:

  • Inhibition of RNA Synthesis: 8-Cl-ATP acts as an ATP analog and is incorporated into RNA during transcription. This incorporation leads to the termination of RNA chain elongation, thereby inhibiting overall RNA synthesis.

  • Topoisomerase II Inhibition: 8-Cl-ATP can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA double-strand breaks and ultimately, apoptosis.

  • ATP Depletion: The synthesis of 8-Cl-ATP consumes cellular ATP, leading to a depletion of the cell's energy stores. This energy crisis contributes to the induction of autophagic cell death.

Spectrum of Sensitivity: Identifying Resistant Phenotypes

The sensitivity of cancer cell lines to 8-Cl-Ado varies significantly. This differential sensitivity is often linked to the underlying molecular characteristics of the cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this sensitivity, with lower IC50 values indicating higher sensitivity.

Cell LineCancer Type8-Cl-Ado IC50 (µM)Sensitivity Level
CAKI-1Renal Cell Carcinoma2Sensitive
ACHNRenal Cell Carcinoma<10Sensitive
Molm-13Acute Myeloid Leukemia0.2Sensitive
Molm-14Acute Myeloid Leukemia<1.4Sensitive
KG1aAcute Myeloid Leukemia<1.4Sensitive
MV-4-11Acute Myeloid Leukemia<1.4Sensitive
OCI-AML3Acute Myeloid Leukemia<1.4Sensitive
RCC4Renal Cell Carcinoma>20Resistant
RXF-393Renal Cell Carcinoma36Resistant

Mechanisms of Resistance to this compound

Two primary mechanisms of resistance to 8-Cl-Ado have been identified, providing valuable insights for overcoming treatment failure and understanding potential cross-resistance patterns.

Deficiency in Adenosine (B11128) Kinase

The initial and essential step in the activation of 8-Cl-Ado is its phosphorylation to 8-Chloro-adenosine monophosphate (8-Cl-AMP) by the enzyme adenosine kinase. Cells that lack or have significantly reduced levels of adenosine kinase are unable to efficiently convert 8-Cl-Ado to its active triphosphate form, 8-Cl-ATP. This renders them inherently resistant to the cytotoxic effects of the drug.

Activation of the PI3K/AKT/mTOR Signaling Pathway

Studies in renal cell carcinoma have revealed a second mechanism of resistance involving the hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. This signaling cascade is a central regulator of cell growth, proliferation, and survival. In cell lines resistant to 8-Cl-Ado, elevated baseline levels of phosphorylated AKT and S6 ribosomal protein (a downstream effector of mTOR) are observed. This constitutive activation of the PI3K/AKT/mTOR pathway appears to counteract the cytotoxic effects of 8-Cl-ATP, allowing the cells to survive and proliferate despite treatment.

Cross-Resistance Profile: Insights from Preclinical Studies

Direct and comprehensive cross-resistance studies involving cell lines with acquired resistance to 8-Cl-Ado are limited. However, existing data from related studies provide valuable clues regarding the potential for cross-resistance with other anticancer agents.

Doxorubicin

In a study examining doxorubicin-resistant B16 melanoma and Friend leukemia cell lines, which overexpress P-glycoprotein (a common mechanism of multidrug resistance), the cells remained sensitive to 8-chloro-cAMP (a precursor of 8-Cl-Ado). The IC50 values for 8-Cl-cAMP were nearly identical in both the sensitive and doxorubicin-resistant cell lines. This suggests a lack of cross-resistance between 8-Cl-Ado and doxorubicin, at least in the context of P-glycoprotein-mediated resistance. This finding is significant as it indicates that 8-Cl-Ado could be a viable treatment option for tumors that have developed resistance to anthracyclines like doxorubicin.

PI3K Inhibitors

The discovery that activation of the PI3K/AKT/mTOR pathway confers resistance to 8-Cl-Ado has led to investigations into combination therapies. In renal cell carcinoma cell lines that exhibit resistance to 8-Cl-Ado, the combination of 8-Cl-Ado with a PI3K inhibitor (A66) resulted in a synergistic cytotoxic effect. This indicates that inhibiting the resistance mechanism can re-sensitize the cells to 8-Cl-Ado. This observation strongly suggests a lack of cross-resistance between 8-Cl-Ado and PI3K inhibitors. In fact, it highlights a potential therapeutic strategy to overcome 8-Cl-Ado resistance.

Summary of Cross-Resistance Findings:

Drug ClassCross-Resistance with 8-Cl-AdoImplication
Anthracyclines (e.g., Doxorubicin)Unlikely8-Cl-Ado may be effective in tumors with P-glycoprotein-mediated multidrug resistance.
PI3K InhibitorsUnlikelyCombination therapy with PI3K inhibitors may overcome acquired resistance to 8-Cl-Ado.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experimental assays are provided below.

Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxic effects of 8-Cl-Ado and other compounds on cancer cell lines and to calculate IC50 values.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 8-Chloro-adenosine (8-Cl-Ado) stock solution

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Phenazine methosulfate (PMS) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 8-Cl-Ado in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of 8-Cl-Ado. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 48, 72 hours).

  • Prepare the MTS/PMS solution by mixing the MTS reagent and PMS solution according to the manufacturer's instructions.

  • Add the MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

  • Plot the percentage of viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol is used to assess the activation state of the PI3K/AKT/mTOR signaling pathway in sensitive and resistant cell lines.

Materials:

  • Cell culture dishes

  • Sensitive and resistant cancer cell lines

  • 8-Chloro-adenosine (8-Cl-Ado)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture sensitive and resistant cells to ~80% confluency. Treat with 8-Cl-Ado as required for the experiment.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizing the Pathways

To better understand the complex processes involved in this compound's mechanism of action and the development of resistance, the following diagrams have been generated using Graphviz.

8_Chloro_ATP_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Cl_Ado_ext 8-Chloro-adenosine (8-Cl-Ado) 8_Cl_Ado_int 8-Cl-Ado 8_Cl_Ado_ext->8_Cl_Ado_int Transport AK Adenosine Kinase 8_Cl_Ado_int->AK 8_Cl_AMP 8-Cl-AMP AK->8_Cl_AMP Phosphorylation Kinases Kinases 8_Cl_AMP->Kinases 8_Cl_ATP This compound (Active Metabolite) Kinases->8_Cl_ATP Phosphorylation RNA_Polymerase RNA Polymerase 8_Cl_ATP->RNA_Polymerase Incorporation Topo_II Topoisomerase II 8_Cl_ATP->Topo_II Inhibition ATP_Depletion ATP Depletion 8_Cl_ATP->ATP_Depletion Consumption RNA_Synthesis_Inhibition Inhibition of RNA Synthesis RNA_Polymerase->RNA_Synthesis_Inhibition Cell_Death Cell Death (Apoptosis/Autophagy) RNA_Synthesis_Inhibition->Cell_Death Topo_II_Inhibition Inhibition of Topoisomerase II Topo_II->Topo_II_Inhibition Topo_II_Inhibition->Cell_Death ATP_Depletion->Cell_Death

Mechanism of action of this compound.

Resistance_Mechanisms_to_8_Cl_Ado cluster_resistance Mechanisms of Resistance 8_Cl_Ado 8-Chloro-adenosine (8-Cl-Ado) AK Adenosine Kinase 8_Cl_Ado->AK Phosphorylation 8_Cl_ATP This compound AK->8_Cl_ATP Cytotoxicity Cytotoxicity 8_Cl_ATP->Cytotoxicity AK_Deficiency Adenosine Kinase Deficiency/Downregulation AK_Deficiency->AK Blocks Conversion PI3K_AKT_Activation PI3K/AKT/mTOR Pathway Activation PI3K_AKT_Activation->Cytotoxicity Inhibits Downstream Effects

Resistance mechanisms to 8-Chloro-adenosine.

Experimental_Workflow_Cross_Resistance cluster_generation Generation of Resistant Cell Line cluster_testing Cross-Resistance Testing Start Start with Sensitive Cell Line Treatment Continuous Exposure to Increasing Concentrations of 8-Cl-Ado Start->Treatment Selection Selection and Expansion of Resistant Clones Treatment->Selection Resistant_Line Establishment of 8-Cl-Ado Resistant Cell Line Selection->Resistant_Line Sensitive_Cells Sensitive (Parental) Cells Drug_Panel Treat with a Panel of Anticancer Drugs (e.g., Nucleoside Analogs, Topoisomerase Inhibitors, etc.) Sensitive_Cells->Drug_Panel Resistant_Cells 8-Cl-Ado Resistant Cells Resistant_Cells->Drug_Panel MTS_Assay Cell Viability Assay (MTS) Drug_Panel->MTS_Assay IC50_Comparison Compare IC50 Values between Sensitive and Resistant Cell Lines MTS_Assay->IC50_Comparison

Workflow for cross-resistance studies.

A Comparative Analysis of 8-Chloro-ATP and 8-chloroadenosine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, mechanisms of action, and experimental data related to 8-Chloro-ATP and its precursor, 8-chloroadenosine (B1666358). The information is intended to assist researchers and professionals in the fields of oncology, pharmacology, and drug development in understanding the distinct and overlapping roles of these two compounds.

Introduction: A Tale of a Prodrug and its Active Metabolite

8-chloroadenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant anti-cancer activity in numerous preclinical studies and is currently under clinical investigation for hematologic malignancies.[1][2][3][4] Its efficacy, however, is primarily attributed to its intracellular conversion to the active metabolite, 8-Chloro-adenosine triphosphate (this compound).[4][5][6] this compound, in turn, exerts its cytotoxic effects through multiple mechanisms. While the efficacy of 8-chloroadenosine is dependent on this metabolic activation, this compound itself can be studied for its direct effects. This guide will dissect the differences and similarities in their biological activities, supported by experimental findings.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The primary distinction in the mechanism of action lies in the direct versus indirect activity. 8-chloroadenosine acts as a prodrug, while this compound is the direct effector molecule.

8-chloroadenosine: The Precursor's Journey to Activation

Upon cellular uptake, 8-chloroadenosine undergoes phosphorylation by adenosine (B11128) kinase to form 8-chloro-adenosine monophosphate (8-Cl-AMP), which is subsequently converted to 8-chloro-adenosine diphosphate (B83284) (8-Cl-ADP) and finally to the active triphosphate form, this compound.[5] The accumulation of intracellular this compound and the concurrent depletion of endogenous ATP pools are central to the cytotoxic effects of 8-chloroadenosine.[1][3][5][7][8]

The key downstream effects of 8-chloroadenosine administration include:

  • Inhibition of RNA Synthesis: this compound competes with natural ATP for incorporation into RNA transcripts by RNA polymerases.[6][9] This incorporation disrupts RNA synthesis, leading to cellular dysfunction and apoptosis.[5][6]

  • ATP Depletion and Energy Crisis: The enzymatic conversion of 8-chloroadenosine to this compound consumes ATP, leading to a significant drop in intracellular ATP levels.[1][3][7][8] This energy crisis triggers a cascade of cellular stress responses.

  • Activation of AMPK and Inhibition of mTOR: The decrease in the ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[1][3][7] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[3][7] This inhibition contributes to the anti-proliferative and autophagic effects of 8-chloroadenosine.[1][3]

  • Induction of Apoptosis and Cell Cycle Arrest: 8-chloroadenosine treatment has been shown to induce apoptosis and cause cell cycle arrest, often at the G2/M phase, in various cancer cell lines.[9][10][11]

  • Endoplasmic Reticulum (ER) Stress: In some cancer types, such as cholangiocarcinoma, 8-chloroadenosine has been found to induce ER stress, contributing to its apoptotic effects.[10]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8_Cl_Ado_ext 8-chloroadenosine 8_Cl_Ado_int 8-chloroadenosine 8_Cl_Ado_ext->8_Cl_Ado_int Uptake 8_Cl_AMP 8-Cl-AMP 8_Cl_Ado_int->8_Cl_AMP Adenosine Kinase ATP ATP 8_Cl_Ado_int->ATP Depletes 8_Cl_ADP 8-Cl-ADP 8_Cl_AMP->8_Cl_ADP 8_Cl_ATP This compound 8_Cl_ADP->8_Cl_ATP RNA_Polymerase RNA Polymerase 8_Cl_ATP->RNA_Polymerase Competes with ATP AMP AMP ATP->AMP Ratio Change AMPK AMPK AMP->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy_Apoptosis Autophagy & Apoptosis AMPK->Autophagy_Apoptosis Induces Cell_Growth Cell Growth Inhibition mTOR->Cell_Growth Promotes RNA_Synthesis RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis

Caption: Metabolic activation and downstream signaling of 8-chloroadenosine.
This compound: The Direct Effector

As the active metabolite, this compound directly mediates the cytotoxic effects observed with 8-chloroadenosine treatment. However, studies investigating the direct effects of this compound have revealed an additional mechanism of action:

  • Topoisomerase II Inhibition: this compound has been identified as an inhibitor of topoisomerase II.[12] This inhibition leads to the induction of DNA double-stranded breaks, contributing to its genotoxic and cytotoxic effects.[12] This mechanism is distinct from the RNA-directed effects and highlights a dual role for this compound in cancer cell killing.

8_Cl_ATP This compound Topo_II Topoisomerase II 8_Cl_ATP->Topo_II Inhibits ATP_Hydrolysis ATP Hydrolysis Topo_II->ATP_Hydrolysis Catalyzes DNA_DSB DNA Double-Strand Breaks Topo_II->DNA_DSB Induces Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: Direct inhibition of Topoisomerase II by this compound.

Comparative Efficacy: A Data-Driven Overview

The efficacy of both compounds is context-dependent, varying with the cancer cell type and experimental conditions. As 8-chloroadenosine's effects are mediated by this compound, their potencies are intrinsically linked.

In Vitro Cytotoxicity
Cell LineCancer TypeCompoundConcentrationEffectReference
Multiple MyelomaMultiple Myeloma8-chloroadenosine10 µM>400 µM intracellular 8-Cl-ATP accumulation after 12h[5]
MCF-7Breast Cancer8-chloroadenosine10 µM>90% inhibition of clonogenic survival after 3 days[1]
BT-474Breast Cancer8-chloroadenosine10 µMTime-dependent phosphorylation of AMPK[1]
T47D, SK-BR-3, ZR-75-1Breast Cancer8-chloroadenosine10 µMRapid depletion of ATP within 12 hours[1]
CholangiocarcinomaCholangiocarcinoma8-chloroadenosine10 µMReduced DNA synthesis and cell invasion after 24h[10]
Renal Cell CarcinomaRenal Cell Carcinoma8-chloroadenosine2 µM - 36 µMIC50 values for cell viability[7]
Acute Myeloid LeukemiaAcute Myeloid Leukemia8-chloroadenosine10 µM>600 µM intracellular 8-Cl-ATP accumulation after 12h[13]
Mantle Cell LymphomaMantle Cell Lymphoma8-chloroadenosine10 µM40-60% reduction in intracellular ATP after 24h[8]
In Vivo Efficacy
Animal ModelCancer TypeCompoundDosageEffectReference
Nude MiceBreast Cancer (MCF-7 xenograft)8-chloroadenosine100 mg/kg, 3 times/week for 3 weeks (IP)Inhibition of tumor growth[1]
Nude MiceBreast Cancer (BT-474 xenograft)8-chloroadenosine100 mg/kg, 3 times/week for 3 weeks (IP)Inhibition of tumor growth[1]
Balb/cAJcl-Nu MiceCholangiocarcinoma8-chloroadenosine15 and 45 mg/kg, once a week for 3 weeks (IP)Inhibition of tumor growth[10][14]
Immunodeficient MiceAcute Myeloid Leukemia (LSC)8-chloroadenosine10 µM pre-treatment of cellsSignificantly longer survival of mice[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the efficacy and mechanisms of 8-chloroadenosine and this compound.

Cell Viability and Growth Inhibition Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 8-chloroadenosine or this compound for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Cell Cycle Analysis (Flow Cytometry)
  • Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in individual cells. The fluorescence intensity is directly proportional to the amount of DNA, enabling the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Culture and treat cells with the compounds of interest.

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cells with a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide, DAPI).

    • Analyze the stained cells using a flow cytometer.

    • Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.

  • Protocol:

    • Treat cells with the compounds for the desired time.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the protein of interest.

  • Protocol:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated AMPK, CHOP).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

cluster_workflow Experimental Workflow: In Vitro Efficacy Cell_Culture Cell Culture & Treatment (8-Cl-Ado or 8-Cl-ATP) MTT MTT Assay (Viability/Growth) Cell_Culture->MTT Flow_Cytometry Flow Cytometry Cell_Culture->Flow_Cytometry Western_Blot Western Blot Cell_Culture->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Protein_Expression Protein Expression/Phosphorylation (e.g., p-AMPK, mTOR targets) Western_Blot->Protein_Expression

Caption: A typical experimental workflow for in vitro evaluation of 8-Cl-Ado and 8-Cl-ATP.

Conclusion: A Synergistic Approach to Cancer Therapy

  • Mode of Action: 8-chloroadenosine is a prodrug requiring intracellular activation, while this compound is the direct cytotoxic agent.

  • Spectrum of Mechanisms: While both lead to RNA synthesis inhibition and ATP depletion-mediated effects, this compound has an additional, direct role as a topoisomerase II inhibitor.

For researchers, the choice between using 8-chloroadenosine or this compound in experiments depends on the research question. 8-chloroadenosine is suitable for studying the overall cellular response to a clinically relevant prodrug, including its uptake, metabolism, and downstream effects. In contrast, this compound is the preferred agent for dissecting the direct molecular interactions and mechanisms of the active metabolite, bypassing the complexities of metabolic activation. Understanding the distinct yet interconnected roles of these two molecules is crucial for the continued development of purine (B94841) analogs as effective anti-cancer therapeutics.

References

The Differential Impact of 8-Chloro-ATP on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the cytotoxic effects of 8-Chloro-adenosine triphosphate (8-Chloro-ATP), a potent adenosine (B11128) analog, across various cancer cell lines reveals distinct cellular responses and underlying mechanisms. This guide synthesizes experimental findings to provide a comparative overview for researchers, scientists, and professionals in drug development.

8-Chloro-adenosine (8-Cl-Ado), a ribonucleoside analog, is intracellularly metabolized to its active form, this compound. Its anti-cancer activity stems primarily from two key mechanisms: the depletion of intracellular ATP pools and the inhibition of RNA synthesis.[1][2][3] The reduction in cellular ATP levels triggers the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth and proliferation.[3][4][5] This disruption of cellular energy homeostasis can lead to various cell fates, including apoptosis, autophagy, and cell cycle arrest.[4][6]

Quantitative Comparison of this compound Effects

The sensitivity of cancer cell lines to this compound (administered as 8-Cl-Ado) varies significantly, as demonstrated by the differing half-maximal inhibitory concentrations (IC50) and other quantitative measures of cytotoxicity.

Cancer TypeCell Line(s)Key Quantitative FindingsReference(s)
Breast Cancer MCF-7, BT-474A 10 µM treatment of 8-Cl-Ado for 3 days resulted in a 90% loss of clonogenic survival. This was accompanied by a modest induction of apoptosis (~30%), suggesting the involvement of other cell death mechanisms like autophagy.[4][5]
Renal Cell Carcinoma CAKI-1, RXF-393, and othersIC50 values for cell viability ranged from 2 µM in the most sensitive cell line (CAKI-1) to 36 µM in the most resistant (RXF-393). Sensitivity was associated with the activation of AMPK and inhibition of the mTOR pathway.[3]
Cholangiocarcinoma KKU-213, KKU-100, KKU-055, RMCCA-1Treatment with 10 µM 8-Cl-Ado for 24 hours significantly reduced cell invasion by 68.2% to 94.9%, depending on the cell line. It also induced endoplasmic reticulum (ER) stress and apoptosis.[7]
Lung Cancer A549 (p53-wt), H1299 (p53-depleted)Exposure to 8-Cl-Ado (≥2 µM) for 24 to 96 hours caused significant growth inhibition and induced G2/M phase cell cycle arrest, leading to mitotic catastrophe. The induction of apoptosis was cell line-dependent.[6]
Multiple Myeloma Incubation with 10 µM 8-Cl-Ado for 12 hours resulted in the intracellular accumulation of its active metabolite, 8-Cl-ATP, to concentrations exceeding 400 µM. This accumulation correlated with a decrease in the endogenous ATP pool and inhibition of RNA synthesis.[2]
Mantle Cell Lymphoma Treatment led to a 30-60% depletion of ATP after 24 hours, which was highly associated with cell death.[1][3]
Acute Myeloid Leukemia (AML) 8-Cl-Ado was shown to be metabolized to 8-Cl-ATP, leading to a greater than 20% reduction in endogenous ATP levels. It did not significantly inhibit DNA synthesis at the tested concentrations.[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on the effects of this compound.

Cell Culture and Drug Treatment

Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells are seeded in plates or flasks and allowed to adhere overnight. 8-Chloro-adenosine (8-Cl-Ado), the precursor to this compound, is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods.

Cell Viability and Clonogenic Survival Assays

Cell viability can be assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this method, viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured spectrophotometrically. For clonogenic survival assays, cells are treated with 8-Cl-Ado for a defined period, after which they are harvested, counted, and re-seeded at a low density in fresh medium. After a period of incubation (typically 1-2 weeks) to allow for colony formation, the colonies are fixed, stained (e.g., with crystal violet), and counted.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

To quantify apoptosis, treated cells are harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and propidium (B1200493) iodide (PI, to detect late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry. For cell cycle analysis, cells are fixed in ethanol, treated with RNase, and stained with PI. The DNA content of the cells is then measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis for Signaling Pathway Proteins

Following treatment with 8-Cl-Ado, cells are lysed to extract total proteins. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for proteins of interest (e.g., p-AMPK, AMPK, p-mTOR, mTOR, LC3B, PARP). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G cluster_cell Cancer Cell 8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP Metabolism ATP_Pool ATP Pool 8-Cl-ATP->ATP_Pool Depletion RNA_Synth RNA Synthesis 8-Cl-ATP->RNA_Synth Inhibition AMPK AMPK ATP_Pool->AMPK High AMP:ATP ratio p-AMPK p-AMPK (Active) AMPK->p-AMPK mTORC1 mTORC1 p-AMPK->mTORC1 Inhibition Autophagy Autophagy p-AMPK->Autophagy Activation mTORC1->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis

Caption: AMPK/mTOR signaling pathway activated by this compound.

G cluster_er Endoplasmic Reticulum UPR Unfolded Protein Response (UPR) CHOP CHOP (Pro-apoptotic) UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis 8-Cl-Ado 8-Cl-Ado ER_Stress ER Stress 8-Cl-Ado->ER_Stress ER_Stress->UPR G cluster_assays Downstream Assays Cell_Culture 1. Cancer Cell Culture Drug_Treatment 2. Treatment with 8-Cl-Ado Cell_Culture->Drug_Treatment Harvesting 3. Cell Harvesting Drug_Treatment->Harvesting Viability Cell Viability (MTT) Harvesting->Viability Clonogenic Clonogenic Survival Harvesting->Clonogenic Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Harvesting->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Harvesting->Western_Blot Data_Analysis 4. Data Analysis & Comparison Viability->Data_Analysis Clonogenic->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

References

A Head-to-Head Battle for Apoptosis Induction: 8-Chloro-ATP versus Staurosporine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of apoptosis research and cancer therapeutics, the ability to selectively and efficiently induce programmed cell death is paramount. Among the chemical tools available, 8-Chloro-ATP and staurosporine (B1682477) are two potent inducers of apoptosis, each operating through distinct mechanisms. This guide provides a comprehensive side-by-side comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs.

At a Glance: Key Differences

FeatureThis compound (via 8-chloro-adenosine)Staurosporine
Primary Mechanism Metabolic stress, ATP depletion, ER stress, UPR activationBroad-spectrum protein kinase inhibition
Mode of Action Intracellular conversion from 8-chloro-adenosine to 8-Cl-ATP, leading to competitive inhibition of ATP-dependent enzymes.Direct binding to the ATP-binding site of a wide range of protein kinases.
Primary Apoptotic Pathway Intrinsic pathway initiated by cellular stressBoth intrinsic and extrinsic pathways, often cell-type dependent
Key Molecular Events Decreased glycolysis, increased 8-Cl-ATP pool, sustained ER stress, calcium release.[1]Inhibition of protein kinases, cytochrome c release, caspase activation.
Effective Concentration Typically in the low micromolar range (e.g., 1.2 - 10 µM for 8-chloro-adenosine).[2]Nanomolar to low micromolar range (e.g., 100 nM - 1 µM).[3]
Induction Time Apoptosis observed after several hours to days of treatment.[4]Rapid induction of apoptosis, often within hours.[3]

Quantitative Comparison of Apoptotic Induction

The following tables summarize quantitative data from various studies, highlighting the efficiency of 8-chloro-adenosine (as a precursor to this compound) and staurosporine in inducing apoptosis across different cell lines and assays.

Table 1: Apoptosis Induction by 8-chloro-adenosine (leading to this compound)

Cell LineConcentration of 8-Cl-AdoIncubation TimeAssayResultReference
HL-6010 µM-Apoptosis AssayRemarkable inhibition of tumor cell growth and induction of apoptosis.[2]
MGc-80310 µM-Apoptosis AssayRemarkable inhibition of tumor cell growth and induction of apoptosis.[2]
HL-601.2 µM-MTT AssayIC50 for cell growth inhibition.[2]
MGc-8031.8 µM-MTT AssayIC50 for cell growth inhibition.[2]
MCF-710 µM3 daysClonogenic Survival>90% inhibition of survival.[4]
MCF-7 & BT-47410 µM3 daysAnnexin V/PI Staining~30% induction of apoptosis.[5]
Mantle Cell Lymphoma (JeKo, Mino, SP-53)10 µM24 hoursMitochondrial Potential & PARP Cleavage>20% loss of mitochondrial potential and PARP cleavage indicating apoptosis.[6]
Human Coronary Artery Endothelial Cells (HCAEC)4-16 µM48 hoursMetabolic ActivitySignificant decrease in cell viability.[1]
Cholangiocarcinoma cells10 µM24 hoursFlow CytometryInduction of apoptotic cell death.[7]

Table 2: Apoptosis Induction by Staurosporine

Cell LineConcentrationIncubation TimeAssayResultReference
Jurkat1 µM2.5 - 3 hoursCaspase-3 ActivityInduction of apoptosis.[2]
HL-60--Apoptosis InductionPotent inducer of apoptosis.[8]
Human Umbilical Vein Endothelial Cells (HUVECs)--Apoptosis InductionInduces apoptosis.[8]
Various Human Tumor Cell Lines--Apoptosis InductionInduces apoptosis in a wide variety of cell lines.[2]
Endothelial Cells--Apoptosis InductionInduces endothelial cell apoptosis.[3]
Mantle Cell Lymphoma--Apoptosis InductionInduces apoptosis.[6]
Cholangiocarcinoma cells--Apoptosis InductionInduces apoptosis.[7]

Signaling Pathways to Apoptosis

The mechanisms by which this compound and staurosporine trigger apoptosis are fundamentally different, as illustrated in the following signaling pathway diagrams.

G cluster_8ClATP This compound Apoptotic Pathway 8-Cl-Ado 8-Cl-Ado 8-Cl-ATP 8-Cl-ATP 8-Cl-Ado->8-Cl-ATP Intracellular Conversion ATP_Depletion ATP Depletion & Metabolic Stress 8-Cl-ATP->ATP_Depletion ER_Stress Endoplasmic Reticulum Stress ATP_Depletion->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Ca_Release Cytosolic Ca2+ Increase UPR->Ca_Release Mitochondrion Mitochondrion Ca_Release->Mitochondrion Caspase_Activation_8Cl Caspase Activation Mitochondrion->Caspase_Activation_8Cl Apoptosis_8Cl Apoptosis Caspase_Activation_8Cl->Apoptosis_8Cl G cluster_Staurosporine Staurosporine Apoptotic Pathway Staurosporine Staurosporine PK_Inhibition Broad Protein Kinase Inhibition Staurosporine->PK_Inhibition Intrinsic_Pathway Intrinsic Pathway PK_Inhibition->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (cell-type dependent) PK_Inhibition->Extrinsic_Pathway Mitochondrion_Stauro Mitochondrion Intrinsic_Pathway->Mitochondrion_Stauro Caspase8_Activation Caspase-8 Activation Extrinsic_Pathway->Caspase8_Activation Cytochrome_c Cytochrome c Release Mitochondrion_Stauro->Cytochrome_c Caspase9_Activation Caspase-9 Activation Cytochrome_c->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Caspase8_Activation->Caspase3_Activation Apoptosis_Stauro Apoptosis Caspase3_Activation->Apoptosis_Stauro G Cell_Culture Cell Culture (e.g., adherent or suspension cells) Treatment Treatment with: - 8-chloro-adenosine - Staurosporine - Vehicle Control Cell_Culture->Treatment Incubation Time-course Incubation (e.g., 3, 6, 12, 24, 48 hours) Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Apoptosis_Assays Apoptosis Assays Harvesting->Apoptosis_Assays AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) Apoptosis_Assays->Caspase TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Assays->TUNEL Data_Analysis Data Analysis and Comparison AnnexinV->Data_Analysis Caspase->Data_Analysis TUNEL->Data_Analysis

References

Decoding the Mechanisms of 8-Chloro-ATP: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted actions of the ATP analog, 8-Chloro-ATP (8-Cl-ATP), rigorous experimental design with appropriate controls is paramount. This guide provides a comparative overview of essential control experiments to dissect the distinct mechanisms of 8-Cl-ATP, complete with experimental data, detailed protocols, and illustrative signaling pathways.

This compound is the active intracellular metabolite of the cytotoxic nucleoside analog 8-chloro-adenosine (8-Cl-Ado).[1][2] Its mechanism of action is complex, primarily involving the depletion of endogenous ATP, inhibition of nucleic acid synthesis, and subsequent activation of cellular stress pathways.[3][4][5] This guide will explore the key control experiments necessary to validate these mechanisms.

Core Mechanisms and Corresponding Control Strategies

The primary cytotoxic effects of 8-Cl-ATP stem from three interconnected mechanisms: ATP depletion, inhibition of RNA and DNA synthesis, and activation of the AMPK/mTOR signaling pathway. The following sections detail the appropriate control experiments to investigate each of these actions.

ATP Depletion and Energy Stress

A hallmark of 8-Cl-Ado treatment is the intracellular accumulation of 8-Cl-ATP, which occurs at the expense of the natural ATP pool.[1][4] This energy depletion is a critical trigger for downstream signaling events.

Key Control Experiments:

  • Vehicle Control: The most fundamental control, where cells are treated with the same solvent (e.g., DMSO, PBS) used to dissolve the 8-Cl-Ado. This accounts for any effects of the vehicle itself.

  • Adenosine (B11128) Kinase (ADK) Deficient Cells: 8-Cl-Ado is phosphorylated to its active triphosphate form by adenosine kinase.[1] Using cell lines that lack ADK demonstrates that the effects of 8-Cl-Ado are dependent on its conversion to 8-Cl-ATP.[1][2]

  • Non-Metabolizable ATP Analog: Employing a non-hydrolyzable ATP analog, such as ATPγS, can help distinguish between effects mediated by receptor binding versus intracellular metabolic processes.[6][7]

  • Oligomycin (B223565) Treatment: As an inhibitor of ATP synthase, oligomycin can be used to compare the effects of direct ATP synthesis inhibition with the effects of 8-Cl-ATP.[8]

Comparative Data on ATP Depletion:

Treatment GroupCell LineIntracellular ATP Levels (% of Control)Intracellular 8-Cl-ATP Accumulation (µM)Reference
VehicleMultiple Myeloma100%0[1]
10 µM 8-Cl-Ado (12h)Multiple MyelomaSignificantly Decreased>400[1]
10 µM 8-Cl-AdoADK-deficient cellsNo significant changeNot detected[1][2]
VehicleMantle Cell Lymphoma100%0[4]
10 µM 8-Cl-Ado (24h)Mantle Cell Lymphoma40-70%Highly Associated with Cell Death[4]

Experimental Protocol: Measurement of Intracellular ATP Levels

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with 8-Cl-Ado, vehicle, or other controls for the specified duration.

  • Cell Lysis: After treatment, wash the cells with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., buffer from a commercial ATP assay kit).

  • ATP Quantification: Use a commercial ATP bioluminescence assay kit according to the manufacturer's instructions. This assay utilizes the luciferin-luciferase reaction, where light emission is proportional to the ATP concentration.

  • Protein Normalization: Measure the total protein concentration of the cell lysates using a standard method (e.g., BCA assay) to normalize the ATP levels.

  • Data Analysis: Express the ATP levels as a percentage of the vehicle-treated control.

Signaling Pathway: 8-Cl-Ado Metabolism and ATP Depletion

G Metabolic Conversion and ATP Depletion Pathway 8-Cl-Ado_ext 8-Chloro-adenosine (extracellular) 8-Cl-Ado_int 8-Chloro-adenosine (intracellular) 8-Cl-Ado_ext->8-Cl-Ado_int Transport 8-Cl-ATP This compound 8-Cl-Ado_int->8-Cl-ATP Phosphorylation ATP_depletion ATP Depletion 8-Cl-ATP->ATP_depletion ATP_pool Endogenous ATP Pool ATP_pool->8-Cl-ATP Provides Phosphate ATP_pool->ATP_depletion ADK Adenosine Kinase ADK->8-Cl-ATP

Caption: Metabolic pathway of 8-Cl-Ado to 8-Cl-ATP leading to ATP depletion.

Inhibition of RNA and DNA Synthesis

8-Cl-ATP is incorporated into RNA, leading to the inhibition of transcription.[1][2] Effects on DNA synthesis have also been reported.[4]

Key Control Experiments:

  • Actinomycin D Treatment: A potent inhibitor of RNA polymerase, Actinomycin D can be used as a positive control to compare the transcriptional inhibitory effects of 8-Cl-ATP.[4]

  • Thymidine/Uridine Incorporation Assays: These assays directly measure the rates of DNA and RNA synthesis, respectively, providing a quantitative measure of inhibition.

  • Analysis of Specific mRNA Transcripts: Measuring the levels of short-lived mRNAs, such as those encoding for cyclin D1 and Mcl-1, can reveal the impact on the transcription of key regulatory proteins.[4]

Comparative Data on Nucleic Acid Synthesis Inhibition:

Treatment GroupAssayResultReference
10 µM 8-Cl-Ado (3h)³H-thymidine incorporationSignificant inhibition of DNA synthesis[4]
10 µM 8-Cl-AdoUridine incorporation50-90% inhibition of global transcription[4]
Actinomycin DUridine incorporationConcentration-dependent inhibition of transcription[4]
10 µM 8-Cl-Ado (up to 12h)DNA synthesisNo effect[1]
10 µM 8-Cl-Ado (up to 12h)RNA synthesisInhibition[1]

Experimental Protocol: ³H-Thymidine Incorporation Assay for DNA Synthesis

  • Cell Culture and Treatment: Plate cells in a multi-well plate and treat with 8-Cl-Ado, vehicle, or other controls for the desired time.

  • Radiolabeling: Add ³H-thymidine to each well and incubate for a defined period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized DNA.

  • Cell Harvesting: Wash the cells to remove unincorporated ³H-thymidine. Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

  • Scintillation Counting: Collect the precipitated DNA on glass fiber filters, wash, and dry. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Express the counts per minute (CPM) as a percentage of the vehicle-treated control. A similar protocol can be followed using ³H-uridine for RNA synthesis analysis.

Experimental Workflow: Investigating Inhibition of Transcription

G Workflow for Assessing Transcriptional Inhibition start Start: Treat cells with 8-Cl-Ado or Controls incorp Measure Global Transcription (e.g., Uridine Incorporation) start->incorp qpcr Analyze Specific mRNA Levels (e.g., qPCR for Cyclin D1, Mcl-1) start->qpcr actd Compare with Actinomycin D (Positive Control) start->actd analyze Analyze and Compare Data incorp->analyze qpcr->analyze actd->analyze end Conclusion on Transcriptional Inhibition analyze->end

Caption: Experimental workflow for studying the inhibition of transcription by 8-Cl-ATP.

Activation of AMPK and Inhibition of the mTOR Pathway

The depletion of cellular ATP leads to an increase in the AMP:ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK).[3][5] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation.[3][5]

Key Control Experiments:

  • Western Blot Analysis: This is the primary method to assess the activation state of AMPK and the inhibition of the mTOR pathway. Key proteins to probe for include phosphorylated AMPK (p-AMPK), phosphorylated ACC (a downstream target of AMPK), and phosphorylated components of the mTOR pathway like p70S6K and RPS6.[5]

  • AMPK Inhibitors/Activators: Using known inhibitors (e.g., Compound C) or activators (e.g., AICAR) of AMPK can help confirm that the observed effects on the mTOR pathway are indeed mediated by AMPK.

  • PI3K/AKT Pathway Inhibitors: In some contexts, the PI3K/AKT pathway can influence mTOR activity and resistance to 8-Cl-Ado.[5] Inhibitors of this pathway can be used to investigate its role in the cellular response.

Comparative Data on AMPK/mTOR Pathway Modulation:

| Cell Line Type | Treatment | p-AMPK Levels | p-RPS6 Levels | Reference | | --- | --- | --- | --- | | Sensitive ccRCC | 8-Cl-Ado | Increased | Decreased |[5] | | Resistant ccRCC | 8-Cl-Ado | Unaffected | Unaffected |[5] | | Breast Cancer | 8-Cl-Ado | Increased | Not specified |[3] |

Experimental Protocol: Western Blot for AMPK and mTOR Pathway Proteins

  • Cell Lysis: After treatment with 8-Cl-Ado and controls, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of AMPK, ACC, p70S6K, and RPS6.

  • Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Signaling Pathway: 8-Cl-ATP Induced AMPK Activation and mTOR Inhibition

G 8-Cl-ATP's Impact on the AMPK/mTOR Signaling Pathway 8-Cl-ATP 8-Cl-ATP ATP_depletion ATP Depletion 8-Cl-ATP->ATP_depletion AMPK AMPK ATP_depletion->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Induces Cell_growth Cell Growth & Proliferation mTORC1->Cell_growth Inhibits

Caption: Simplified signaling cascade from 8-Cl-ATP to AMPK activation and mTORC1 inhibition.

By systematically employing these control experiments, researchers can confidently delineate the specific molecular mechanisms through which this compound exerts its biological effects, paving the way for its potential therapeutic applications.

References

Assessing the selectivity of 8-Chloro-ATP for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence supporting the preferential cytotoxicity of 8-Chloro-ATP towards malignant cells over their normal counterparts.

For Immediate Release

This guide provides a comprehensive comparison of the effects of this compound (8-Cl-ATP), a chlorinated analog of adenosine (B11128) triphosphate, on cancer cells versus normal cells. The data presented herein, derived from multiple in vitro studies, demonstrates the selective cytotoxic potential of this compound, highlighting its promise as a targeted anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

8-Chloro-adenosine (8-Cl-Ado), a precursor to 8-Cl-ATP, has shown significant antitumor activity in a variety of cancer types, including breast, lung, renal, and hematological malignancies.[1][2] A key aspect of its therapeutic potential lies in its apparent selectivity for cancer cells, a critical attribute for minimizing off-target toxicity in clinical applications. This guide will delve into the quantitative data supporting this selectivity, outline the experimental methodologies used to generate this data, and visualize the key molecular pathways and experimental workflows.

Comparative Cytotoxicity: Cancer vs. Normal Cells

The selective action of 8-Cl-Ado is most evident when comparing its half-maximal inhibitory concentration (IC50) across various cell lines. Lower IC50 values indicate higher potency.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
MDA-MB-231Breast Cancer0.52[1]
SK-BR-3Breast Cancer1.4[1]
CAKI-1Renal Cell Carcinoma2[2]
ACHNRenal Cell Carcinoma~5[2]
RXF-393Renal Cell Carcinoma36[2]
MOLM-13Acute Myeloid Leukemia~0.2-1.4[3]
MOLM-14Acute Myeloid Leukemia~0.2-1.4[3]
KG-1aAcute Myeloid Leukemia~0.2-1.4[3]
MV4-11Acute Myeloid Leukemia~0.2-1.4[3]
OCI-AML3Acute Myeloid Leukemia~0.2-1.4[3]
Normal Cell Lines
NIH3T3Mouse Embryonic Fibroblast12
MMNK-1Immortalized CholangiocyteLess responsive than cholangiocarcinoma cells
Normal LymphocytesPrimary Immune CellsNot significantly affected
Non-transformed Mammary Epithelial CellsNormal Breast Epithelial CellsNot significantly affected

The data clearly indicates that significantly lower concentrations of 8-Cl-Ado are required to inhibit the growth of various cancer cell lines compared to the normal fibroblast cell line, NIH3T3. Furthermore, qualitative observations show a lack of significant effect on normal lymphocytes and mammary epithelial cells, further supporting its cancer-selective profile.

Mechanism of Action: Exploiting Cancer's Metabolic Vulnerabilities

The selectivity of 8-Cl-ATP is rooted in its mechanism of action, which exploits the unique metabolic characteristics of cancer cells. Once 8-Cl-Ado enters the cell, it is phosphorylated to 8-Cl-ATP. This analog then interferes with cellular energetics and macromolecular synthesis through several mechanisms:

  • ATP Depletion: 8-Cl-ATP acts as a competitive inhibitor of ATP, leading to a significant reduction in the intracellular ATP pool.[4] Cancer cells, with their high metabolic rate and reliance on aerobic glycolysis, are particularly vulnerable to disruptions in energy supply.

  • Inhibition of RNA and DNA Synthesis: 8-Cl-ATP can be incorporated into RNA and DNA, leading to chain termination and the inhibition of transcription and replication.[5] This directly impacts the rapid proliferation characteristic of cancer cells.

  • Induction of Apoptosis and Autophagy: The cellular stress induced by ATP depletion and inhibition of macromolecular synthesis triggers programmed cell death pathways, including apoptosis and autophagy, in cancer cells.[1][6]

  • Cell Cycle Arrest: Treatment with 8-Cl-Ado has been shown to cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis.[7]

A key signaling pathway implicated in the action of 8-Cl-ATP is the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathway. The depletion of ATP leads to an increase in the AMP:ATP ratio, which activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK then inhibits the mTOR pathway, a key promoter of cell growth and proliferation.

ATP_Depletion_Pathway cluster_cell Cancer Cell 8_Cl_Ado 8-Chloro-adenosine 8_Cl_ATP This compound 8_Cl_Ado->8_Cl_ATP Phosphorylation ATP_Depletion ATP Depletion 8_Cl_ATP->ATP_Depletion Competitive Inhibition AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Cell_Death Apoptosis / Autophagy AMPK_Activation->Cell_Death Growth_Inhibition Cell Growth Inhibition mTOR_Inhibition->Growth_Inhibition

Figure 1: Simplified signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (CCK-8 Assay)

This assay measures cell viability by quantifying the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.[1]

  • Treatment: Add varying concentrations of 8-Cl-Ado to the wells and incubate for the desired time period (e.g., 96 hours).[1]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]

  • Incubation: Incubate the plate for 30 minutes.[1]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2.5 x 10⁵ cells per well, incubate for 24 hours, and then treat with 8-Cl-Ado.[1]

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[1]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells (2.5 x 10⁵ cells/well in a 6-well plate), incubate for 24 hours, and treat with 8-Cl-Ado.[1]

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[1]

  • Staining: Resuspend the fixed cells in a staining buffer containing propidium iodide and RNase A.[8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[1][8] The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_workflow General Experimental Workflow Cell_Culture Cell Culture (Cancer and Normal Lines) Treatment Treatment with 8-Cl-Ado (Dose-Response and Time-Course) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., CCK-8) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Figure 2: A typical workflow for assessing 8-Cl-Ado's effects.

Conclusion

The available experimental data strongly supports the selectivity of this compound for a range of cancer cells over normal cells. This selectivity is attributed to its multi-faceted mechanism of action that effectively targets the metabolic and proliferative vulnerabilities of malignant cells. The significant differences in IC50 values, coupled with the detailed understanding of its impact on cellular signaling pathways, underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in oncology. This guide provides a foundational understanding for researchers seeking to explore and build upon the existing knowledge of this potent anti-cancer agent.

References

8-Chloro-ATP Efficacy: A Comparative Literature Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of purinergic signaling research, the quest for selective and potent agonists for P2Y receptors is paramount for dissecting their complex physiological roles and for the development of novel therapeutics. This guide provides a comparative analysis of the findings on the efficacy of 8-Chloro-Adenosine-5'-triphosphate (8-Chloro-ATP), with a primary focus on its interaction with the P2Y11 receptor, in the context of other well-characterized P2Y11 agonists. This review is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy of P2Y11 Receptor Agonists

The P2Y11 receptor is unique among P2Y receptors as it couples to both the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent inositol (B14025) phosphate (B84403) (IP) accumulation, and the Gs protein, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). The efficacy of various agonists can be compared based on their potency (EC50 values) in stimulating these two signaling pathways.

AgonistCell LineAssayEC50 (µM)Maximal Response (% of ATP)Reference
ATP 1321N1-hP2Y11IP Accumulation8.5 ± 0.1100
CHO-hP2Y11IP Accumulation72 ± 8100
1321N1-hP2Y11cAMP Accumulation130 ± 10100
CHO-hP2Y11cAMP Accumulation17.4 ± 6.1100
K11 (K562-hP2Y11)cAMP Accumulation31Not Reported
U11 (U937-hP2Y11)cAMP Accumulation21Not Reported
ATPγS CHO-hP2Y11IP Accumulation23.2 ± 6.584 ± 7
CHO-hP2Y11cAMP Accumulation1.2 ± 0.495 ± 4
BzATP CHO-hP2Y11IP Accumulation19.3Not Reported
dATP Not SpecifiedNot SpecifiedMore potent than ATPNot Reported
2-MeS-ATP CHO-hP2Y11IP Accumulation26.5 ± 3.799 ± 6
CHO-hP2Y11cAMP Accumulation2.4 ± 0.499 ± 8
AR-C67085 CHO-hP2Y11IP Accumulation8.9 ± 1.2Not Reported
CHO-hP2Y11cAMP Accumulation1.5 ± 0.4Not Reported
NF546 Not SpecifiedNot SpecifiedSelective AgonistNot Reported
2-Chloro-ATP Not SpecifiedNot SpecifiedWeak AgonistNot Reported

Note: EC50 values represent the concentration of an agonist that gives half-maximal response. A lower EC50 value indicates higher potency.

P2Y11 Receptor Signaling Pathways

Activation of the P2Y11 receptor by an agonist like ATP initiates a dual signaling cascade. The Gq pathway activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to the production of cAMP, which in turn activates protein kinase A (PKA). These pathways can further modulate downstream effectors such as the MAPK/ERK and NF-κB pathways.

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gq Gq Pathway cluster_Gs Gs Pathway cluster_downstream Downstream Effects P2Y11 P2Y11 Receptor Gq Gq P2Y11->Gq Gs Gs P2Y11->Gs PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA NFkB NF-κB Pathway PKA->NFkB Agonist Agonist (e.g., ATP) Agonist->P2Y11

Caption: P2Y11 Receptor Dual Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of agonist efficacy. Below are summarized protocols for key experiments cited in the literature.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the Gq pathway by quantifying the accumulation of inositol phosphates.

Experimental Workflow:

Benchmarking 8-Chloro-ATP's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 8-Chloro-ATP's mechanism and potency against well-established kinase inhibitors. This analysis is supported by experimental data and detailed protocols to aid in the evaluation of its potential as a research tool and therapeutic agent.

This compound operates through a distinct mechanism compared to traditional kinase inhibitors. While it influences kinase signaling pathways, its primary action is not direct kinase inhibition. Instead, the precursor molecule, 8-chloroadenosine (B1666358), is metabolized intracellularly to this compound. This conversion leads to a depletion of the endogenous ATP pool, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK subsequently inhibits the mTOR signaling pathway, a critical route for cell growth and proliferation.

In contrast, well-known kinase inhibitors such as Staurosporine, Dasatinib, and Imatinib function as direct, ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and preventing the phosphorylation of their respective substrates.

Potency Comparison of Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Staurosporine, Dasatinib, and Imatinib against a panel of kinases. It is important to note that the IC50 values for 8-chloroadenosine reflect its effect on cell viability in clear cell renal cell carcinoma (ccRCC) cell lines, which is an indirect measure of its impact on cellular processes, rather than direct kinase inhibition.[1][2]

InhibitorTarget Kinase(s)IC50 (nM)Notes
8-chloroadenosine (Cell Viability)2,000 - 36,000IC50 values represent the concentration required to inhibit cell viability by 50% in ccRCC cell lines and are not a measure of direct kinase inhibition.[1][2]
Staurosporine Broad SpectrumPKC (2.7), PKA (15), PKG (18), S6 Kinase (5), MLCK (21), CaMKII (20), c-Fgr (2), Lyn (20), v-Src (6), Syk (16)A potent, broad-spectrum kinase inhibitor often used as a positive control.
Dasatinib BCR-ABL, Src family kinasesBcr-Abl (3), SFK (0.2-1.1)A second-generation tyrosine kinase inhibitor, noted to be over 300-fold more potent than Imatinib in inhibiting BCR-ABL activity.[3][4]
Imatinib BCR-ABL, c-KIT, PDGFRVaries by target and cell lineA first-generation tyrosine kinase inhibitor that has revolutionized the treatment of certain cancers.

Experimental Protocols

A standard methodology for determining the in vitro inhibitory potency of a compound against a specific kinase is the kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (e.g., 8-chloroadenosine, Staurosporine, Dasatinib, Imatinib)

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase-Glo® Reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. A vehicle control (e.g., DMSO) should be included.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Signal Generation and Measurement:

    • Add 50 µL of Kinase-Glo® Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanisms

The following diagrams illustrate the distinct signaling pathway affected by this compound and the general workflow of a kinase inhibition experiment.

Signaling_Pathway cluster_cell Cell 8-chloroadenosine 8-chloroadenosine This compound This compound 8-chloroadenosine->this compound Metabolism ATP_depletion ATP Depletion This compound->ATP_depletion AMPK_Activation AMPK Activation ATP_depletion->AMPK_Activation mTOR_Inhibition mTOR Pathway Inhibition AMPK_Activation->mTOR_Inhibition Inhibits Cell_Growth_Inhibition Inhibition of Cell Growth & Proliferation mTOR_Inhibition->Cell_Growth_Inhibition Experimental_Workflow start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep reaction_setup Set up Kinase Reaction: - Kinase - Substrate - Compound/Vehicle compound_prep->reaction_setup reaction_init Initiate Reaction with ATP reaction_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation reaction_term Terminate Reaction & Deplete ATP incubation->reaction_term signal_gen Generate Luminescent Signal reaction_term->signal_gen measurement Measure Luminescence signal_gen->measurement data_analysis Analyze Data & Determine IC50 measurement->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of 8-Chloro-ATP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 8-Chloro-adenosine 5'-triphosphate (8-Chloro-ATP) must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. Due to its chemical nature as a chlorinated organic compound and its biological activity, proper disposal is critical. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound, as with any laboratory chemical, requires a diligent approach to safety to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected prior to use and disposed of properly after handling.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or aerosols.
Skin and Body Laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To avoid inhalation of any dusts or aerosols.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Segregation and Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and contaminated solutions.

    • Place these materials into a designated, clearly labeled, and sealed hazardous waste container. The container should be suitable for storing chemical waste and be kept closed when not in use.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and list the contents, including "this compound" and any other chemicals present in the waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Chemical waste generators are responsible for determining if a chemical is classified as hazardous waste and must adhere to local, regional, and national regulations for disposal.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow A Step 1: Don appropriate Personal Protective Equipment (PPE) B Step 2: Collect all this compound waste (solid and liquid) A->B C Step 3: Place waste in a designated, sealed, and labeled hazardous waste container B->C D Step 4: Store the container in a secure, well-ventilated area C->D E Step 5: Contact EHS or a licensed waste disposal company for pickup D->E F Step 6: Document waste disposal according to institutional protocols E->F

Caption: Logical workflow for the safe disposal of this compound.

It is imperative for all laboratory personnel to be familiar with and adhere to their institution's specific waste disposal policies and all applicable government regulations. By following these procedures, researchers can ensure a safe laboratory environment and responsible chemical waste management.

References

Personal protective equipment for handling 8-Chloro-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for Handling 8-Chloro-ATP.

This document provides crucial procedural guidance for the safe handling, use, and disposal of this compound, a potent ATP analog and topoisomerase II inhibitor. Due to its cytotoxic nature and its action as an active metabolite of the anticancer agent 8-chloro cAMP, which can induce DNA double-stranded breaks, it is imperative to handle this compound with stringent safety protocols to minimize exposure risk.[1][2][3] Adherence to these guidelines is essential for ensuring personal safety and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure to cytotoxic agents like this compound.[4] All personnel must be trained in the proper selection and use of PPE. The following table summarizes the required equipment for various handling scenarios.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Lab Coat/Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination. The material should be durable enough to prevent tears during movement.[5]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or a full-face shield.Protects eyes from splashes or aerosols. A full-face shield is preferred when there is a significant risk of splashing.[4]
Respiratory Protection A fit-tested N95 or higher respirator.Required when handling the powdered form of the compound or when there is a risk of aerosol generation.[4]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the designated handling area.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Designated Area:

  • All handling of this compound, especially in its powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control for aerosols and airborne particles.

  • The designated work area should be clearly labeled with a "Cytotoxic Agent in Use" warning sign.

  • Cover the work surface with a disposable, absorbent, plastic-backed liner to contain any potential spills.

2. Reconstitution and Aliquoting:

  • Before handling, carefully read the product's Safety Data Sheet (SDS).

  • Wear all required PPE as detailed in the table above.

  • To reconstitute the powdered compound, slowly add the recommended solvent to the vial to avoid generating dust.

  • Use syringes and needles with locking fittings to prevent accidental disconnection and spills.

  • Aliquot the reconstituted solution into clearly labeled, sealed containers for storage.

3. Experimental Use:

  • When using this compound in experiments, maintain all PPE.

  • All procedures should be performed carefully to minimize the generation of aerosols.

  • Any equipment that comes into contact with this compound must be decontaminated or disposed of as cytotoxic waste.

4. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Evacuate the immediate area if the spill is large or if there is a risk of significant aerosolization.

  • Don the appropriate PPE, including respiratory protection.

  • Contain the spill using a cytotoxic spill kit, following the manufacturer's instructions.

  • Clean the area with an appropriate deactivating agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate), then wipe clean with soap and water.

  • All materials used for cleanup must be disposed of as cytotoxic waste.[6]

Disposal Plan: Waste Management Protocol

All waste generated from the handling and use of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Sharps: Needles, syringes, and other contaminated sharp objects must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Waste."

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials must be placed in a clearly labeled, leak-proof, and sealed "Cytotoxic Waste" bag or container.

  • Liquid Waste: Unused solutions or contaminated liquids should be collected in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste." Do not pour this waste down the drain.

2. Storage and Collection:

  • Store all cytotoxic waste in a secure, designated area away from general lab traffic.

  • Follow your institution's procedures for the pickup and disposal of chemical and cytotoxic waste by authorized personnel.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Receive & Log This compound B Review SDS and Establish Protocol A->B C Prepare Designated Handling Area (BSC/Fume Hood) B->C D Don Full PPE C->D E Reconstitute & Aliquot Compound D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G L Spill Occurs F->L H Segregate Waste (Sharps, Solid, Liquid) G->H I Package & Label Cytotoxic Waste H->I J Store in Designated Waste Area I->J K Schedule Professional Waste Disposal J->K M Contain Spill with Cytotoxic Spill Kit L->M Yes N Decontaminate Area M->N O Dispose of Cleanup Materials as Cytotoxic Waste N->O

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.